Product packaging for 6-Bromo-4-methylquinoline(Cat. No.:CAS No. 41037-28-9)

6-Bromo-4-methylquinoline

Cat. No.: B1281910
CAS No.: 41037-28-9
M. Wt: 222.08 g/mol
InChI Key: XBZQSJLYRMZRSZ-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B1281910 6-Bromo-4-methylquinoline CAS No. 41037-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methylquinoline
Source PubChem
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InChI

InChI=1S/C10H8BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XBZQSJLYRMZRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499681
Record name 6-Bromo-4-methylquinoline
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Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41037-28-9
Record name 6-Bromo-4-methylquinoline
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Record name 6-Bromo-4-methylquinoline
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Record name 6-bromo-4-methylquinoline
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Foundational & Exploratory

6-Bromo-4-methylquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-4-methylquinoline

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth context on its synthesis, properties, and applications, grounded in established scientific principles.

Core Compound Identification and Physicochemical Profile

This compound is a halogenated heterocyclic aromatic compound. Its structure, featuring a quinoline core with bromine and methyl substitutions, makes it a valuable and versatile intermediate in medicinal chemistry and materials science. The bromine atom, in particular, serves as a key functional handle for further molecular elaboration through various cross-coupling reactions.

Key Identifiers:

  • CAS Number: 41037-28-9[1][2][3][4][5][6][7]

  • IUPAC Name: this compound[2][4]

  • Molecular Formula: C₁₀H₈BrN[2][4][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 222.08 g/mol [4][6][7]
Appearance White to cream or brown crystals/powder[2]
Melting Point 92.5 - 101.5 °C[2]
Canonical SMILES CC1=CC=NC2=CC=C(Br)C=C12[2][4]
InChI Key XBZQSJLYRMZRSZ-UHFFFAOYSA-N[2][4]

Spectroscopic Characterization: The Structural Fingerprint

Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide an unambiguous structural fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is fundamental for confirming the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons, along with the singlet corresponding to the methyl group, provide a clear signature of the molecule's structure. Chemical literature provides access to reference spectra for this compound.[8]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight. A key feature for bromo-compounds is the characteristic isotopic pattern. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a pair of peaks (M and M+2) of roughly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy : IR spectroscopy helps to confirm the presence of key functional groups, such as C-H bonds in the aromatic rings and the methyl group, as well as the characteristic C=C and C=N stretching vibrations of the quinoline core.

Synthesis of the 6-Bromoquinoline Core: A Methodological Deep Dive

The synthesis of 6-bromo-substituted quinolines typically involves building the heterocyclic ring from a brominated aniline precursor. The Combes quinoline synthesis and the Doebner-von Miller reaction are classic examples of such strategies. A common and effective approach starts with 4-bromoaniline.

The synthesis of the related intermediate, 6-bromo-4-iodoquinoline, highlights a robust multi-step sequence that is illustrative of the chemistry involved.[9][10] This process begins with the reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by a high-temperature cyclization to form the 6-bromoquinolin-4-ol core.[9][10] Subsequent chlorination and iodination steps yield the final product.[9][10] This underlying strategy of forming the quinolone ring from 4-bromoaniline is a cornerstone of this chemistry.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized pathway for the synthesis of the 6-bromoquinoline core, which is central to producing this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Functional Group Conversion A 4-Bromoaniline C Anilide / Enamine Intermediate A->C Acid Catalyst (e.g., H₂SO₄) B β-Ketoester / Diketone (e.g., Ethyl Acetoacetate) B->C D 6-Bromo-4-methylquinolin-2-ol C->D High Temp (e.g., Polyphosphoric Acid) E 6-Bromo-2-chloro-4-methylquinoline D->E POCl₃ F Target Derivatives E->F Nucleophilic Substitution (e.g., Suzuki, Buchwald-Hartwig)

Caption: Generalized Knorr-type synthesis pathway for 6-bromo-quinoline derivatives.

Representative Experimental Protocol: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

This protocol is based on the principles of the Knorr quinoline synthesis, a reliable method for generating quinolinone scaffolds.[11]

Materials & Equipment:

  • 4-Bromoaniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and filtration apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, slowly add concentrated sulfuric acid to a chilled solution of 4-bromoaniline. Maintain the temperature below 10°C using an ice bath.

  • Addition of Ketoester: Once the aniline salt has formed, add ethyl acetoacetate dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

  • Condensation: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to form the intermediate anilide. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Carefully heat the reaction mixture to approximately 100-110°C. This step induces the intramolecular cyclization and dehydration to form the quinolinone ring. Maintain this temperature for 1-2 hours until the reaction is complete (as monitored by TLC).

  • Work-up and Isolation: Allow the mixture to cool to room temperature and then carefully pour it over crushed ice. The acidic solution will neutralize, causing the solid product to precipitate.

  • Purification: Collect the crude 6-Bromo-4-methylquinolin-2(1H)-one by vacuum filtration. Wash the solid with cold water to remove any residual acid, and then with a cold, dilute sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block. Its utility stems from the reactivity of the quinoline ring and the bromine substituent.

  • Intermediate for Bioactive Molecules: It serves as a key precursor in the synthesis of a wide array of compounds with potential therapeutic value. The quinoline scaffold is a well-known pharmacophore present in many approved drugs.

  • Cross-Coupling Reactions: The C-Br bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse aryl, alkyl, or nitrogen-containing substituents, enabling the rapid generation of compound libraries for high-throughput screening.

  • Synthesis of Dibenzenesulfonamide Derivatives: The compound has been specifically noted as a reagent for creating dibenzenesulfonamide derivatives, a class of molecules with applications in medicinal chemistry.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements (Selected)

Danger H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[3][4] H318: Causes serious eye damage.[3][4] H335: May cause respiratory irritation.[3][4]P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P405: Store locked up.[3]
  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Use with adequate ventilation. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • This compound | C10H8BrN | CID 12475362. PubChem. [Link]
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • This compound CAS#: 41037-28-9; ChemWhat Code: 15431.
  • 6-Bromo-4-methylquinolin-2-ol (89446-19-5). Chemchart. [Link]
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline.

Sources

An In-depth Technical Guide to 6-Bromo-4-methylquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-4-methylquinoline

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a "privileged structure," a core molecular framework that consistently yields biologically active compounds. This compound is a strategically functionalized derivative within this class. Its structure, featuring a bromine atom at the 6-position and a methyl group at the 4-position, provides a unique combination of steric and electronic properties. The bromine atom serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The methyl group, in turn, can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, spectroscopic signature, synthetic pathways, chemical reactivity, and its emerging applications as a pivotal intermediate in the creation of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis, purification, and formulation.

Core Physicochemical Data

The key identifying and physical properties of this compound are summarized below. These parameters are critical for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 41037-28-9[1][2]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
Appearance Solid (Form may vary)[3]
Melting Point 92.5 - 101.5 °C[4]
Boiling Point 303.49 °C (Estimated)[5]
Density 1.56 g/cm³ (Estimated)[5]
SMILES CC1=C2C=C(C=CC2=NC=C1)Br[1]
InChIKey XBZQSJLYRMZRSZ-UHFFFAOYSA-N[1]
Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key expected signals include a singlet for the methyl group (CH₃) protons, and a series of doublets and multiplets in the aromatic region corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling constants allow for unambiguous assignment of the substitution pattern. Spectroscopic data, including ¹H NMR spectra for this compound, are available through chemical databases.[6][7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each of the ten carbon atoms in the molecule, including the methyl carbon and the nine carbons of the quinoline core.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator for a monobrominated compound.

This protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum. The causality behind each step is to ensure a homogeneous sample and accurate chemical shift referencing.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of dry this compound. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio without causing solubility issues.

  • Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. The choice of solvent depends on the compound's solubility.

  • Homogenization: Add a small amount of an internal standard, typically Tetramethylsilane (TMS, 0 ppm). Cap the tube and gently vortex or invert it until the sample is completely dissolved. Rationale: TMS provides a universal reference point (0 ppm) for the chemical shift scale. A homogeneous solution is critical for acquiring sharp, well-resolved spectral lines.

  • Data Acquisition: Insert the NMR tube into the spectrometer's probe. Acquire the spectrum according to the instrument's standard operating procedures, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility in research and development.

Synthetic Pathways

The construction of the this compound core can be approached through several established methods in heterocyclic chemistry. One prominent route involves the Knorr quinoline synthesis, which utilizes 4-bromoaniline as a key starting material.[8] The general workflow involves the condensation of an aniline with a β-ketoester followed by cyclization.

G A 4-Bromoaniline C Step 1: Condensation Formation of β-Anilinoacrylate Intermediate A->C B Ethyl Acetoacetate (β-Ketoester) B->C D Step 2: Cyclization (e.g., Polyphosphoric Acid or H₂SO₄) C->D E 6-Bromo-4-methylquinolin-2-ol D->E F Chlorination (e.g., POCl₃) E->F G 6-Bromo-2-chloro-4-methylquinoline F->G H Reductive Dechlorination G->H I This compound H->I

Caption: A generalized synthetic workflow for this compound.

This protocol describes the initial steps toward the quinoline core, adapted from principles of the Knorr synthesis.[8]

  • Anilide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). The reaction can be performed neat or in a high-boiling solvent like toluene.

  • Reaction Monitoring: Heat the mixture gently (e.g., 110-130 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the intermediate anilide. Rationale: Careful temperature control is crucial to favor anilide formation over competing side reactions like crotonate formation.[8]

  • Cyclization: Once the anilide formation is complete, cool the reaction mixture. Add a cyclizing agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, cautiously.

  • Heating and Workup: Heat the mixture again (temperature depends on the acid used, often >100 °C) until cyclization is complete (monitor by TLC). Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Isolation: The solid product, 6-bromo-4-methylquinolin-2-ol, will precipitate. Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) to ensure complete precipitation.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). Further chemical steps are required to convert this intermediate to the title compound.

Chemical Reactivity and Derivatization

The true power of this compound in drug discovery lies in its capacity for selective derivatization. The bromine atom is a prime site for introducing molecular diversity via modern cross-coupling chemistry.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core This compound Suzuki_reagent Aryl/Heteroaryl Boronic Acid R-B(OH)₂ Core->Suzuki_reagent Pd Catalyst, Base Sonogashira_reagent Terminal Alkyne R-C≡CH Core->Sonogashira_reagent Pd/Cu Catalyst, Base Buchwald_reagent Amine R¹R²NH Core->Buchwald_reagent Pd Catalyst, Base Suzuki_product 6-Aryl-4-methylquinoline Suzuki_reagent->Suzuki_product Sonogashira_product 6-Alkynyl-4-methylquinoline Sonogashira_reagent->Sonogashira_product Buchwald_product 6-Amino-4-methylquinoline Buchwald_reagent->Buchwald_product

Caption: Key cross-coupling reactions for derivatizing this compound.

These reactions—Suzuki, Sonogashira, Buchwald-Hartwig, among others—allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position, which is a cornerstone of modern library synthesis for drug screening.

Applications in Drug Discovery and Development

Quinoline derivatives are integral to a wide range of therapeutic agents, exhibiting activities as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. This compound serves as a critical building block for accessing novel compounds within these classes.[9]

  • Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core. The this compound scaffold can be elaborated to target specific kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR-2, or PI3K.[9]

  • Intermediate for Bioactive Molecules: It is a documented reagent used in the synthesis of dibenzenesulfonamide derivatives.[2] Furthermore, analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of Prostaglandin F2α, a target for preventing preterm birth, highlighting the therapeutic potential of this structural class.[10]

  • Infectious Disease Research: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Research into new quinoline derivatives for infectious diseases is ongoing, and this compound provides a platform for creating novel analogues to combat drug resistance.[8]

G cluster_dev Drug Development Pipeline cluster_targets Potential Therapeutic Targets Core This compound (Building Block) Lib Library Synthesis (e.g., Suzuki Coupling) Core->Lib Screen High-Throughput Screening Lib->Screen Lead Lead Compound Identification Screen->Lead Opt Lead Optimization (ADMET Properties) Lead->Opt T1 Protein Kinases (Cancer) Opt->T1 Biological Activity T2 PGF2α Synthase (Preterm Labor) Opt->T2 Biological Activity T3 Microbial Targets (Infectious Disease) Opt->T3 Biological Activity

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personal and environmental safety.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][11]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][11]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][11]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][11]

The corresponding signal word is Danger .[1][11]

Safe Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[12][13]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[15] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][15] Keep it away from incompatible materials such as strong oxidizing agents.[13]

  • Spill Response: In case of a spill, avoid generating dust.[15] Use dry clean-up procedures and collect the material in a suitable container for disposal.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-940.
  • Chemchart. (n.d.). 6-Bromo-4-methylquinolin-2-ol (89446-19-5).
  • Mondal, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, Ahead of print.

Sources

An In-depth Technical Guide to 6-Bromo-4-methylquinoline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-bromo-4-methylquinoline, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and detailed synthetic methodologies. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The strategic introduction of substituents onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological profile. This compound, in particular, serves as a versatile intermediate for the synthesis of novel drug candidates, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The bromine atom at the 6-position provides a reactive handle for various chemical transformations, notably palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1]

Chemical Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic structure with the molecular formula C₁₀H₈BrN.[3] The presence of the bromine atom and the methyl group at positions 6 and 4, respectively, significantly influences its chemical reactivity and biological interactions.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₀H₈BrN[3][4]
Molecular Weight 222.08 g/mol [3][5]
CAS Number 41037-28-9[3][6]
Appearance White to cream to brown crystals or powder[4]
Melting Point 92.5-101.5 °C[4]
InChI Key XBZQSJLYRMZRSZ-UHFFFAOYSA-N[3][4]
SMILES CC1=CC=NC2=CC=C(Br)C=C12[4]

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] Appropriate personal protective equipment should be worn when handling this compound.

Synthesis of this compound: A Strategic Approach

The synthesis of substituted quinolines can be achieved through several classic named reactions. For this compound, the Combes quinoline synthesis and the Doebner-von Miller reaction are particularly relevant and offer robust pathways.

The Combes Quinoline Synthesis: A Reliable Route

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] For the synthesis of this compound, this translates to the reaction of 4-bromoaniline with acetylacetone (2,4-pentanedione).

Reaction Mechanism:

The mechanism proceeds through three key stages:

  • Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base intermediate.

  • Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.

  • Acid-Catalyzed Cyclization and Dehydration: The enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the final quinoline product.[7][9] Concentrated sulfuric acid is a common catalyst for this step.[7]

Combes_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Bromoaniline 4-Bromoaniline Schiff_Base Schiff Base 4-Bromoaniline->Schiff_Base + Acetylacetone - H₂O Acetylacetone Acetylacetone Enamine Enamine Schiff_Base->Enamine Tautomerization Product This compound Enamine->Product Acid-catalyzed cyclization - H₂O

Caption: The Combes synthesis pathway for this compound.

Experimental Protocol:

  • Materials: 4-bromoaniline, acetylacetone, concentrated sulfuric acid, ethanol, sodium bicarbonate solution, dichloromethane.

  • Step 1: Condensation: In a round-bottom flask, dissolve 4-bromoaniline in ethanol. Add an equimolar amount of acetylacetone to the solution.

  • Step 2: Cyclization: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath. The reaction is exothermic. After the addition is complete, heat the mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Step 3: Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8. The crude product will precipitate out.

  • Step 4: Extraction and Isolation: Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

The Doebner-von Miller Reaction: An Alternative Pathway

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[10][11] This reaction can be adapted to synthesize this compound using 4-bromoaniline and crotonaldehyde.

Reaction Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[10] A generally accepted pathway involves:

  • Michael Addition: Nucleophilic 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline. This oxidation can be effected by an external oxidizing agent (like nitrobenzene, often used in the related Skraup synthesis) or by another molecule of the Schiff base acting as a hydrogen acceptor.[8]

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Bromoaniline 4-Bromoaniline Michael_Adduct Michael Adduct 4-Bromoaniline->Michael_Adduct + Crotonaldehyde Crotonaldehyde Crotonaldehyde Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Acid-catalyzed cyclization & dehydration Product This compound Dihydroquinoline->Product Oxidation

Caption: The Doebner-von Miller reaction pathway for this compound.

Experimental Protocol:

  • Materials: 4-bromoaniline, crotonaldehyde, hydrochloric acid, an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), ethanol.

  • Step 1: Reaction Setup: In a flask equipped with a reflux condenser, combine 4-bromoaniline, concentrated hydrochloric acid, and the oxidizing agent in ethanol.

  • Step 2: Addition of Aldehyde: Slowly add crotonaldehyde to the reaction mixture. The reaction is often exothermic.

  • Step 3: Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Step 4: Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution). The crude product can be isolated by steam distillation or solvent extraction. Further purification is typically achieved by column chromatography or recrystallization.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the characteristic peaks for the aromatic protons, the methyl group, and the carbon skeleton.[12][13]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion and Future Outlook

This compound is a valuable and synthetically accessible building block. The Combes and Doebner-von Miller reactions provide reliable and scalable methods for its preparation. The versatility of the bromine substituent allows for a wide range of subsequent chemical modifications, making this compound a cornerstone for the development of novel compounds with potential applications in medicine and materials science. Further research into the derivatization of this compound is likely to yield new molecules with enhanced biological activities and interesting photophysical properties.

References

  • Wikipedia. Combes quinoline synthesis. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021-08-25). [Link]
  • Slideshare.
  • Cambridge University Press. Combes Quinoline Synthesis. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). [Link]
  • Chemchart. 6-Bromo-4-methylquinolin-2-ol (89446-19-5). [Link]
  • Wikipedia. Doebner–Miller reaction. [Link]
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). [Link]
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
  • SynArchive. Doebner-Miller Reaction. [Link]
  • ChemWhat. This compound CAS#: 41037-28-9. [Link]
  • Semantic Scholar. Doebner-von Miller reaction. [Link]
  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018-07-15). [Link]
  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025-09-17). [Link]

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Introduction: The Strategic Importance of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-4-methylquinoline

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a detailed exploration of the foundational starting materials required for the synthesis of this compound, a significant heterocyclic scaffold in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer insights into the strategic selection of precursors, grounded in the mechanistic understanding of classical quinoline syntheses.

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound offers synthetic handles for further functionalization, making it a valuable intermediate. The bromine atom at the 6-position can be readily transformed through various cross-coupling reactions, while the methyl group at the 4-position influences the molecule's electronic properties and steric profile. Understanding the genesis of this molecule from simple, commercially available starting materials is fundamental to its application in research and development.

Core Synthetic Strategies and a Comparative Analysis of Starting Materials

The synthesis of the this compound core is typically achieved through several well-established named reactions. The choice of a specific route often depends on the desired substitution pattern, available laboratory resources, and scalability. In all the primary methods discussed, the bromine atom at the 6-position is introduced via a substituted aniline precursor, namely 4-bromoaniline . The formation of the pyridine ring and the introduction of the 4-methyl group are what differentiate these classical approaches.

A comparative overview of the primary starting materials for the most common synthetic routes is presented below:

Synthetic Route Aniline Derivative Pyridine Ring Precursor(s) Key Reagents/Catalysts
Skraup Synthesis 4-BromoanilineGlycerolConcentrated Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene)
Doebner-von Miller 4-Bromoanilineα,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) or its precursors (e.g., Acetaldehyde)Acid Catalyst (e.g., HCl, Lewis Acids)
Combes Synthesis 4-Bromoanilineβ-Diketone (Acetylacetone)Acid Catalyst (e.g., Sulfuric Acid)
Conrad-Limpach-Knorr 4-Bromoanilineβ-Ketoester (e.g., Ethyl acetoacetate)Acid or Thermal Cyclization
Friedländer Synthesis 2-Amino-5-bromobenzaldehyde or 2-Amino-5-bromophenyl methyl ketoneKetone with α-methylene (e.g., Acetone)Acid or Base Catalyst

In-Depth Analysis of Synthetic Pathways and Starting Material Selection

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a robust, albeit often vigorous, method for quinoline formation.[1][2][3] The reaction involves the condensation of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.[1][4]

Starting Materials:

  • 4-Bromoaniline: This precursor provides the benzene ring and the nitrogen atom for the final quinoline structure, with the bromine atom pre-positioned to become the 6-bromo substituent.

  • Glycerol: Under the harsh acidic and high-temperature conditions, glycerol dehydrates in situ to form acrolein (propenal), a highly reactive α,β-unsaturated aldehyde.[4][5]

  • Concentrated Sulfuric Acid: Acts as both a dehydrating agent for the glycerol and a catalyst for the cyclization step.[4]

  • Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is a dihydroquinoline, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common choice and can also serve as a solvent.[3] Ferrous sulfate is often added to moderate the otherwise violent reaction.[2][3]

Causality Behind Experimental Choices: The in situ generation of acrolein from glycerol is a key feature of this synthesis. While direct use of acrolein is possible, its high reactivity and volatility make the use of glycerol a more practical, albeit hazardous, alternative. The choice of 4-bromoaniline directly dictates the position of the bromo substituent on the final product.

Skraup_Synthesis 4-Bromoaniline 4-Bromoaniline Reaction_Vessel Skraup Reaction 4-Bromoaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H2SO4 H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Reaction_Vessel This compound Product Reaction_Vessel->this compound caption Skraup Synthesis Workflow

Caption: Skraup Synthesis Workflow

The Doebner-von Miller Reaction: A Versatile Modification

A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes pre-formed α,β-unsaturated carbonyl compounds, offering greater control over the substitution pattern of the resulting quinoline.[6][7][8]

Starting Materials:

  • 4-Bromoaniline: As with the Skraup synthesis, this provides the substituted benzene ring portion of the quinoline.

  • α,β-Unsaturated Aldehyde or Ketone: To achieve the 4-methyl substitution, crotonaldehyde (but-2-enal) is the ideal choice. Alternatively, the α,β-unsaturated carbonyl can be generated in situ from the aldol condensation of two molecules of acetaldehyde .[7]

  • Acid Catalyst: Lewis acids like tin tetrachloride or Brønsted acids such as hydrochloric acid or p-toluenesulfonic acid are commonly employed.[7][8]

Causality Behind Experimental Choices: The use of a specific α,β-unsaturated carbonyl compound like crotonaldehyde directly installs the desired substituent at the 4-position of the quinoline ring. This offers a more controlled and often milder alternative to the Skraup synthesis. The reaction mechanism is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation.[7]

Doebner_von_Miller_Synthesis cluster_precursors Alternative Precursors Acetaldehyde_1 Acetaldehyde Crotonaldehyde Crotonaldehyde Acetaldehyde_1->Crotonaldehyde Aldol Condensation Acetaldehyde_2 Acetaldehyde Acetaldehyde_2->Crotonaldehyde Reaction_Vessel Doebner-von Miller Reaction Crotonaldehyde->Reaction_Vessel 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Reaction_Vessel Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction_Vessel This compound Product Reaction_Vessel->this compound caption Doebner-von Miller Synthesis Combes_Synthesis 4-Bromoaniline 4-Bromoaniline Reaction_Vessel Combes Reaction 4-Bromoaniline->Reaction_Vessel Acetylacetone Acetylacetone Acetylacetone->Reaction_Vessel H2SO4 H2SO4 H2SO4->Reaction_Vessel 6-Bromo-2,4-dimethylquinoline Product Reaction_Vessel->6-Bromo-2,4-dimethylquinoline caption Combes Synthesis Workflow

Sources

A Comprehensive Technical Guide to 6-Bromo-4-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 6-Bromo-4-methylquinoline, a key heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details its synthesis, purification, and comprehensive characterization. Furthermore, it delves into the rationale behind experimental choices and highlights its emerging role in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The presence of a bromine atom at the 6-position, as in this compound, can significantly enhance biological activity and provide a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of potential anticancer and antimicrobial agents.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its effective and safe use in a research setting.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 41037-28-9[3]
Molecular Formula C₁₀H₈BrN[3]
Molecular Weight 222.08 g/mol [3]
Appearance White to cream or brown crystals/powder[4]
Melting Point 94-95 °C[5]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and methanol.General Knowledge
Storage Store in a dark place under an inert atmosphere at room temperature.[4]

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of this compound

The construction of the this compound scaffold can be efficiently achieved through classic quinoline synthesis methodologies, most notably the Combes and Doebner-von Miller reactions. These methods offer robust and versatile routes from readily available starting materials.

The Combes Synthesis: A Reliable Approach

The Combes quinoline synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[6] For the synthesis of this compound, 4-bromoaniline serves as the arylamine and acetylacetone is the β-diketone. The acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid (PPA), facilitates the cyclization and subsequent dehydration to form the quinoline ring.[6]

The mechanism of the Combes synthesis proceeds through several key steps:

  • Schiff Base Formation: The reaction initiates with the condensation of 4-bromoaniline and acetylacetone to form a Schiff base intermediate.

  • Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.

  • Acid-Catalyzed Cyclization: Protonation of the enamine facilitates an intramolecular electrophilic attack of the aromatic ring onto the carbonyl carbon, leading to cyclization.

  • Dehydration: The resulting intermediate undergoes dehydration to yield the aromatic this compound.

Combes_Synthesis 4-Bromoaniline 4-Bromoaniline Schiff_Base Schiff Base Intermediate 4-Bromoaniline->Schiff_Base + Acetylacetone Acetylacetone Acetylacetone Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate H+ catalyzed Cyclization This compound This compound Cyclized_Intermediate->this compound - H2O (Dehydration)

Caption: The reaction workflow of the Combes synthesis.

Materials:

  • 4-Bromoaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to a stirred solution of 4-bromoaniline in a suitable solvent (e.g., ethanol, or neat).

  • Slowly add acetylacetone to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

The Doebner-von Miller Reaction: An Alternative Pathway

The Doebner-von Miller reaction provides another effective route to quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7] For the synthesis of this compound, 4-bromoaniline is reacted with crotonaldehyde, which can be generated in situ from paraldehyde in the presence of an acid catalyst.[8]

The mechanism of the Doebner-von Miller reaction is complex and can proceed through different pathways. A generally accepted mechanism involves:

  • Michael Addition: The reaction starts with a Michael-type addition of 4-bromoaniline to the α,β-unsaturated carbonyl compound (crotonaldehyde).

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization followed by dehydration.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the final aromatic product, this compound. The oxidizing agent can be an external one or another molecule of the Schiff base intermediate.

Doebner_von_Miller 4-Bromoaniline 4-Bromoaniline Michael_Adduct Michael Adduct 4-Bromoaniline->Michael_Adduct + Crotonaldehyde Crotonaldehyde Crotonaldehyde Cyclized_Intermediate Cyclized Dihydroquinoline Michael_Adduct->Cyclized_Intermediate H+ catalyzed Cyclization & -H2O This compound This compound Cyclized_Intermediate->this compound Oxidation

Caption: The reaction workflow of the Doebner-von Miller synthesis.

Purification

The crude this compound obtained from either synthesis is typically a dark oil or solid. Purification is essential to obtain a high-purity product suitable for further applications.

Protocol for Column Chromatography:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

Unequivocal characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.78 (d, J=4.5 Hz, 1H): This doublet corresponds to the proton at the C2 position, adjacent to the nitrogen atom.

    • 8.05 (d, J=8.7 Hz, 1H): This doublet is assigned to the proton at the C5 position.

    • 7.80 (d, J=2.2 Hz, 1H): This doublet corresponds to the proton at the C7 position.

    • 7.65 (dd, J=8.7, 2.2 Hz, 1H): This doublet of doublets is assigned to the proton at the C8 position.

    • 7.25 (d, J=4.5 Hz, 1H): This doublet corresponds to the proton at the C3 position.

    • 2.65 (s, 3H): This singlet is characteristic of the methyl protons at the C4 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the structure and known chemical shifts for similar quinoline derivatives, the following approximate chemical shifts are expected:[9][10]

  • δ (ppm):

    • ~150-155: C2 and C8a (quaternary carbon at the ring junction)

    • ~148: C4

    • ~135: C7

    • ~130: C5

    • ~125-130: C4a and C6 (quaternary carbons)

    • ~122: C3

    • ~120: C8

    • ~19: C of the methyl group

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): An intense molecular ion peak should be observed at m/z 221 and 223 in an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Patterns: Fragmentation may involve the loss of a hydrogen atom, a methyl radical, or the bromine atom. The fragmentation of the quinoline ring can also lead to characteristic smaller fragments.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • Characteristic Absorptions (cm⁻¹):

    • ~3050-3100: C-H stretching of the aromatic ring.

    • ~2920-2980: C-H stretching of the methyl group.

    • ~1600, 1500, 1450: C=C and C=N stretching vibrations of the quinoline ring.

    • ~800-900: C-H out-of-plane bending of the aromatic protons.

    • ~500-600: C-Br stretching.

Applications in Drug Development

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents.

Precursor for Bioactive Molecules

Research has shown that quinoline derivatives possess a wide range of biological activities, including:

  • Anticancer Activity: The quinoline scaffold is found in several anticancer agents. The introduction of various functional groups can lead to compounds that induce apoptosis, inhibit cell migration, or cause cell cycle arrest.[1][2]

  • Antimicrobial Activity: Quinolone derivatives are well-known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[1] The substitution pattern on the quinoline ring is critical for determining the spectrum and potency of their antimicrobial activity.

Role in the Synthesis of Kinase Inhibitors

This compound can serve as a key intermediate in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For example, it is a precursor for the synthesis of 6-bromo-4-chloroquinoline, which can be further functionalized to create potent inhibitors of various kinases.[11]

Drug_Development This compound This compound Functionalization Further Chemical Modification (e.g., Cross-Coupling) This compound->Functionalization Bioactive_Molecules Novel Bioactive Molecules Functionalization->Bioactive_Molecules Drug_Candidates Potential Drug Candidates Bioactive_Molecules->Drug_Candidates Lead Optimization

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery. Its synthesis via established methods like the Combes and Doebner-von Miller reactions is well-understood and provides a reliable source of this important intermediate. The comprehensive spectroscopic characterization outlined in this guide ensures the identity and purity of the synthesized compound. The strategic placement of the bromine atom and the methyl group on the quinoline scaffold makes it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in their drug development programs.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 4th International Conference on Materials Engineering, Manufacturing Technology and Control (MEMTC 2017).
  • NIST. (n.d.). Quinoline, 6-bromo-. NIST Mass Spec Data Center.
  • Karakas, D., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Scribd. (n.d.). Synthesis of a Quinolone Derivative.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
  • Ascendex Scientific. (n.d.). This compound.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information.
  • ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds.

Sources

6-Bromo-4-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-methylquinoline, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, outlines established synthetic protocols with mechanistic insights, explores its significant applications in research and development, and describes standard analytical techniques for its characterization. Designed for researchers, scientists, and professionals in drug development, this guide consolidates critical information to facilitate the effective use of this versatile compound.

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds and functional materials. Among these, this compound stands out as a valuable intermediate. The strategic placement of the bromine atom at the 6-position and the methyl group at the 4-position offers distinct electronic properties and provides reactive handles for further molecular elaboration. This unique substitution pattern makes it a sought-after precursor for the synthesis of novel therapeutic agents, agrochemicals, and specialized dyes. This guide aims to provide a detailed technical resource on its properties, synthesis, and applications, grounded in established scientific literature.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and synthesis. This section summarizes the key identifiers and characteristics of this compound.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its molecular formula and weight.

IdentifierValueSource
Molecular Formula C₁₀H₈BrN[1][2][3]
Molecular Weight 222.08 g/mol [1][3][4]
IUPAC Name This compound[1][2]
CAS Number 41037-28-9[1][2][3]
Canonical SMILES CC1=CC=NC2=CC=C(Br)C=C12[2]
InChI Key XBZQSJLYRMZRSZ-UHFFFAOYSA-N[1][2]
Physical and Chemical Characteristics

The compound's physical state, solubility, and stability are critical for handling, storage, and reaction setup.

PropertyValueSource
Appearance White to cream to brown crystals or powder[2]
Melting Point 92.5-101.5 °C[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[5]
Sensitivity Air & Light Sensitive[4]
Safety and Hazard Information

This compound is associated with specific health hazards that necessitate careful handling.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H318 Causes serious eye damage
H335 May cause respiratory irritation

GHS pictograms and precautionary statements can be found on supplier safety data sheets (SDS).[1]

Synthesis of this compound

The synthesis of quinoline derivatives often relies on well-established named reactions. The preparation of this compound and its close analogs typically involves cyclization reactions starting from substituted anilines.

Knorr Quinoline Synthesis

A relevant and widely used method for synthesizing quinolin-2-ones, which can be precursors to compounds like this compound, is the Knorr Quinoline Synthesis. This involves the condensation of a β-ketoester with an aniline.[6]

The synthesis of a related precursor, 6-bromo-2-chloro-4-methylquinoline, starts from 4-bromoaniline and involves a condensation reaction followed by cyclization.[6] A general approach adapted for this compound would involve the reaction of 4-bromoaniline with a suitable β-diketo compound followed by a cyclization step.

General Synthetic Workflow

A plausible synthetic route involves a multi-step process starting from commercially available 4-bromoaniline.

Synthesis_Workflow A 4-Bromoaniline B Condensation (e.g., with Meldrum's Acid) A->B + Reagents C Intermediate Adduct B->C D Thermal Cyclization C->D E 6-Bromoquinolin-4-ol D->E F Chlorination (e.g., POCl₃) E->F + POCl₃ G 6-Bromo-4-chloroquinoline F->G H Further Modification (e.g., Methylation/Reduction) G->H I This compound H->I

Caption: Generalized synthetic pathway for quinoline derivatives.

Detailed Experimental Protocol (Adapted from related syntheses)

The following is an illustrative protocol for the synthesis of a key intermediate, 6-bromo-4-chloroquinoline, which can be further modified to yield the target compound. This protocol is adapted from the synthesis of 6-bromo-4-iodoquinoline.[7]

  • Step 1: Synthesis of 6-bromoquinolin-4-ol. This step typically involves the cyclization of an intermediate formed from 4-bromoaniline and a malonic acid derivative (like Meldrum's acid) by heating in a high-boiling solvent such as diphenyl ether.[7][8]

  • Step 2: Chlorination. To 6-bromoquinolin-4-ol (1 equivalent), add phosphorus oxychloride (POCl₃) dropwise, followed by a catalytic amount of DMF. The mixture is refluxed for 3 hours at 110°C.[7]

  • Work-up. After cooling, the excess POCl₃ is removed under reduced pressure. The remaining residue is carefully poured into ice water and stirred. The solution's pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.[7]

  • Extraction and Purification. The aqueous solution is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 6-bromo-4-chloroquinoline product.[7]

  • Step 3: Conversion to this compound. The resulting 6-bromo-4-chloroquinoline can then be subjected to reactions such as cross-coupling with a methylating agent or other multi-step transformations to install the methyl group at the 4-position.

Causality: The use of POCl₃ in Step 2 is a standard and effective method for converting the hydroxyl group of the quinolinol into a chloro group, which is a better leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Applications in Research and Development

This compound and its derivatives are of significant interest in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry. The bromo- and methyl-substituents on this scaffold can be used to modulate the pharmacological properties of a molecule.

  • Antimicrobial Agents: The 4-aminoquinoline core is crucial for the activity of antimalarial drugs like chloroquine.[9] this compound serves as a precursor to synthesize novel analogs to combat drug-resistant strains of pathogens.[9]

  • Kinase Inhibitors: Many kinase inhibitors feature a quinoline or quinazoline core. The 6-bromo position provides a site for diversification via cross-coupling reactions to generate libraries of potential inhibitors for oncology research.

  • Other Therapeutic Areas: Derivatives have been investigated as Prostaglandin F2α inhibitors, potentially useful for preventing preterm labor.[10][11]

Organic Synthesis

As a functionalized heterocycle, this compound is a versatile intermediate.

  • Cross-Coupling Reactions: The C-Br bond at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to build molecular complexity.

  • Reagent Synthesis: It is used as a reagent in the synthesis of more complex molecules, such as dibenzenesulfonamide derivatives.[12]

Applications A This compound B Medicinal Chemistry A->B C Organic Synthesis A->C D Antimalarial Agents B->D E Kinase Inhibitors B->E F Prostaglandin F2α Inhibitors B->F G Cross-Coupling Reactions C->G H Complex Molecule Synthesis C->H

Caption: Key application areas for this compound.

Analytical Characterization

Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

  • Gas Chromatography (GC): Used to assess the purity of the compound, with typical assays being ≥95.0%.[2]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The ability to leverage both the quinoline core and the bromo-substituent for further chemical modification ensures its continued relevance in the development of novel pharmaceuticals and advanced materials. This guide has provided a consolidated resource to support and inform the scientific community in the effective application of this important chemical entity.

References
  • This compound | C10H8BrN | CID 12475362. PubChem. [Link]
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  • This compound CAS#: 41037-28-9.
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • Synthesis of 6-Bromoquinoline. Scribd. [Link]
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]

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Introduction: The Quinoline Scaffold and the Imperative of Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Bromo-4-methylquinoline in Organic Solvents

In the landscape of medicinal chemistry and drug development, the quinoline ring system stands as a privileged scaffold. Its derivatives are integral to a wide array of therapeutic agents, demonstrating efficacy as antimalarial, anticancer, antiseptic, and antiviral compounds.[1][2] this compound, a specific derivative, serves as a crucial building block in the synthesis of more complex, bioactive molecules.[3] However, the successful transition of such a compound from a laboratory reagent to a viable drug candidate or synthetic precursor is fundamentally governed by its physicochemical properties, chief among them being solubility.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its behavior in nearly every stage of the development pipeline.[4] It influences reaction kinetics during synthesis, dictates the choice of solvents for purification and crystallization, and critically impacts bioavailability and formulation strategies for final dosage forms.[2][5] A compound with poor solubility can present significant challenges, leading to suboptimal absorption and reduced efficacy.[5]

This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into its core physicochemical properties, explore its expected solubility profile based on data from a closely related analogue, detail the key factors that influence its dissolution, and provide a robust, standardized protocol for its experimental determination.

Core Physicochemical Properties of this compound

Understanding a molecule's intrinsic properties is the first step in predicting its solubility behavior. The structure, molecular weight, and melting point all provide clues to the intermolecular forces that must be overcome by a solvent for dissolution to occur.

This compound is a heterocyclic aromatic compound.[4] The quinoline core contains a basic nitrogen atom, making the molecule's properties, including solubility, potentially dependent on pH.[1][6] The presence of a bromine atom at the 6-position increases the molecule's molecular weight and polarizability, while the methyl group at the 4-position adds a small lipophilic character.

PropertyValueSource
Molecular Formula C₁₀H₈BrN[7][8]
Molecular Weight 222.08 g/mol [7][8]
IUPAC Name This compound[8]
Melting Point 94-95 °C[7]
Canonical SMILES CC1=C2C=C(C=CC2=NC=C1)Br[8]

Understanding Solubility: Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

G cluster_solute This compound cluster_solvents Solvent Classes cluster_outcome Predicted Solubility Outcome Solute Moderately Polar - Quinoline N (H-bond acceptor) - C-Br bond (polar) - Aromatic System (π-π stacking) - Methyl group (nonpolar) Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Van der Waals forces Solute->Nonpolar Moderate Interaction (Dispersion forces dominate) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF) Dipole-dipole forces Solute->PolarAprotic Strong Interaction (Dipole-dipole & π-π stacking) PolarProtic Polar Protic Solvents (e.g., Alcohols, Water) Hydrogen bonding Solute->PolarProtic Weaker Interaction (H-bond acceptance only) Outcome High Solubility in Polar Aprotic & Moderately Polar Solvents. Lower Solubility in highly polar protic (Water) and very nonpolar (Hexane) solvents. Nonpolar->Outcome Favors Dissolution PolarAprotic->Outcome Favors Dissolution PolarProtic->Outcome Less Favorable

Caption: Predicted solubility based on solute-solvent interactions.

  • Polarity : this compound can be classified as a moderately polar molecule. The nitrogen atom in the quinoline ring and the carbon-bromine bond introduce polarity.

  • Hydrogen Bonding : The nitrogen atom can act as a hydrogen bond acceptor, allowing it to interact with protic solvents like alcohols. However, it lacks a hydrogen bond donor site, which limits its solubility in highly cohesive hydrogen-bonding solvents like water.

  • Van der Waals Forces : The planar aromatic ring system allows for significant van der Waals and π-π stacking interactions, which are favorable in aromatic solvents like toluene.

Therefore, we can predict that this compound will exhibit favorable solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and aromatic solvents (e.g., toluene), moderate solubility in alcohols, and low solubility in water.

Solubility Profile: An Analog-Based Approach

The equilibrium solubility of 6-Bromo-2-methylquinoline was determined across a range of temperatures in ten different organic solvents using the isothermal method.[9] The data clearly demonstrates the principles outlined in the theoretical framework.

Table 2: Molar Fraction Solubility (x₁) of 6-Bromo-2-methylquinoline in Various Solvents [9]

SolventPolarity Classx₁ at 298.15 K (25 °C)x₁ at 323.15 K (50 °C)
Toluene Aromatic1.838 x 10⁻²3.318 x 10⁻²
Ethyl Acetate Polar Aprotic1.631 x 10⁻²2.991 x 10⁻²
Acetone Polar Aprotic1.545 x 10⁻²2.764 x 10⁻²
Acetonitrile Polar Aprotic1.488 x 10⁻²2.528 x 10⁻²
DMF Polar Aprotic1.341 x 10⁻²2.220 x 10⁻²
n-Propanol Polar Protic4.672 x 10⁻³9.141 x 10⁻³
Isopropanol Polar Protic4.144 x 10⁻³8.123 x 10⁻³
Ethanol Polar Protic1.931 x 10⁻³3.896 x 10⁻³
Methanol Polar Protic4.764 x 10⁻⁴9.981 x 10⁻⁴
Water Polar Protic1.258 x 10⁻⁵2.888 x 10⁻⁵

Analysis of Analog Data:

  • Highest Solubility : The highest solubility was observed in toluene, followed closely by polar aprotic solvents like ethyl acetate and acetone.[9] This confirms that van der Waals forces and dipole-dipole interactions are the dominant favorable interactions for dissolution.

  • Moderate Solubility : Solubility in protic solvents (alcohols) is significantly lower.[9] This is because the energy required to break the strong hydrogen-bonding network of the alcohol solvent is not fully compensated by the solute-solvent interactions, which are limited to the quinoline nitrogen acting as a hydrogen bond acceptor.

  • Lowest Solubility : As expected, the compound is practically insoluble in water.[9]

  • Temperature Dependence : For all tested solvents, the solubility of 6-Bromo-2-methylquinoline increases with increasing temperature.[9] This indicates that the dissolution process is endothermic, which is typical for most solid organic compounds.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data in a specific solvent system, the gold standard is the saturation shake-flask method.[4][10][11] This thermodynamic equilibrium method provides the most accurate and reliable measure of a compound's intrinsic solubility.

G

Caption: Standard workflow for the Shake-Flask solubility assay.

Materials and Equipment:

  • This compound (solid, pure)

  • Solvent of interest (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analysis equipment.

Step-by-Step Methodology:

  • Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[4]

  • Equilibration : Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is reached.[4][10]

  • Phase Separation : After the equilibration period, remove the vials and let them stand undisturbed for at least one hour to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[4]

  • Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.[4] This step is critical to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.

  • Quantification : Prepare a series of dilutions of the filtered saturated solution using fresh solvent. Analyze the concentration of this compound in these diluted samples using a pre-validated analytical method, such as HPLC-UV. Calculate the concentration in the original saturated solution based on the dilution factor.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by a balance of dipole-dipole, π-π stacking, and hydrogen bonding interactions. Based on robust data from its close structural isomer, it is predicted to be highly soluble in aromatic and polar aprotic solvents such as toluene, ethyl acetate, and acetone. Its solubility is significantly lower in polar protic solvents like alcohols and is negligible in water. The dissolution process is endothermic, with solubility increasing as temperature rises. For researchers and drug development professionals, this predictive profile allows for the rational selection of solvents for synthesis, purification, and early-stage formulation. For definitive data, the provided shake-flask protocol offers a reliable, gold-standard method for determining the thermodynamic solubility in any solvent system of interest.

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • ChemWhat. (n.d.). This compound CAS#: 41037-28-9.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • BenchChem. (2025). Technical Guide on the Physicochemical Properties of 4-Amino-6-bromoquinoline.
  • ChemicalBook. (2025). This compound.
  • Semantic Scholar. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Journal of Chemical & Engineering Data. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.
  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • Novelty Journals. (2022).
  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • ResearchGate. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method.
  • Lund University Publications. (n.d.).

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An In-Depth Technical Guide to the Knorr Synthesis of Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knorr synthesis for producing quinolones, a critical scaffold in medicinal chemistry. We will delve into the core mechanistic principles, provide field-proven insights into experimental choices, and offer detailed protocols to ensure reproducible and efficient synthesis.

The Enduring Significance of the Quinolone Scaffold

Quinolones are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, most notably the highly successful fluoroquinolone antibiotics.[1][2] Their planar structure allows for intercalation into DNA, and by targeting bacterial enzymes like DNA gyrase and topoisomerase IV, they effectively inhibit bacterial replication, leading to cell death.[1] The versatility of the quinolone ring system allows for extensive functionalization, enabling the modulation of pharmacokinetic properties and biological activity. This has led to their application beyond antibacterials, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[3][4]

The continued relevance of quinolones in drug discovery necessitates robust and adaptable synthetic methodologies. The Knorr synthesis, first described by Ludwig Knorr in 1886, remains a cornerstone for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones).[5][6]

The Knorr Synthesis: A Mechanistic Deep Dive

The Knorr quinoline synthesis is fundamentally an intramolecular cyclization of a β-ketoanilide under strong acidic conditions, typically sulfuric acid or polyphosphoric acid (PPA), to yield a 2-hydroxyquinoline.[5][6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The Critical Precursor: Formation of the β-Ketoanilide

The synthesis begins with the formation of a β-ketoanilide intermediate. This is typically achieved through the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate.[3][8] The conditions of this initial reaction are crucial and dictate the final quinolone product, a key aspect of the related Conrad-Limpach-Knorr synthesis.[9][10]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction favors the formation of a β-amino acrylate through attack of the aniline at the keto group, leading to 4-quinolones upon cyclization (Conrad-Limpach pathway).[9][10] Conversely, at higher temperatures (around 140-160°C), the reaction is under thermodynamic control, and the aniline attacks the ester group to form the more stable β-ketoanilide, the requisite precursor for the Knorr synthesis of 2-quinolones.[10][11]

The Heart of the Reaction: Acid-Catalyzed Cyclization

With the β-ketoanilide in hand, the next step is the acid-catalyzed intramolecular cyclization. The strong acid plays a dual role:

  • Activation of the Carbonyl Group: The acid protonates the carbonyl oxygen of the keto group, increasing its electrophilicity.

  • Facilitation of Electrophilic Aromatic Substitution: The activated carbonyl group then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline moiety.[6]

Recent studies have proposed the involvement of a superelectrophilic O,O-dicationic intermediate, particularly with strong acids like triflic acid, which further enhances the reactivity of the system.[6]

Dehydration and Tautomerization

Following the electrophilic attack and ring closure, a dehydration step occurs, leading to the formation of the quinoline ring system.[6] The final product, a 2-hydroxyquinoline, exists in tautomeric equilibrium with its 2-quinolone form, with the keto form generally being the predominant tautomer.[12]

Below is a DOT language representation of the generalized Knorr quinoline synthesis mechanism.

Knorr_Synthesis_Mechanism Start Aniline + β-Ketoester Intermediate β-Ketoanilide (Thermodynamic Product) Start->Intermediate High Temperature (>140°C) Protonation Protonation of Keto Carbonyl Intermediate->Protonation Strong Acid (e.g., H₂SO₄) Cyclization Intramolecular Electrophilic Aromatic Substitution Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Hydroxyquinoline Dehydration->Product

Caption: Generalized mechanism of the Knorr quinoline synthesis.

Experimental Protocols and Considerations

The success of the Knorr synthesis hinges on careful control of reaction conditions and the appropriate choice of reagents.

Classical Knorr Synthesis Protocol

This protocol is a generalized procedure and may require optimization based on the specific substrates used.

Materials:

  • Substituted aniline

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

Procedure:

  • Formation of the β-Ketoanilide: In a round-bottom flask equipped with a reflux condenser, combine the aniline and the β-ketoester. Heat the mixture to 140-160°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling the reaction mixture, slowly and cautiously add concentrated sulfuric acid or polyphosphoric acid with stirring. The amount of acid used can influence the reaction outcome, with a large excess of PPA often favoring the formation of the 2-hydroxyquinoline.[6][13]

  • Heating: Heat the mixture to 60-80°C for a specified period, typically ranging from 30 minutes to several hours.[4][13] Again, monitoring by TLC is crucial to determine the point of reaction completion.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will often precipitate out of solution. The pH can be adjusted with a base (e.g., sodium hydroxide or ammonium hydroxide) to facilitate complete precipitation.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Modern Variations and Improvements

While the classical Knorr synthesis is robust, modern variations have been developed to improve yields, reduce reaction times, and enhance the substrate scope.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Knorr synthesis, often reducing reaction times from hours to minutes and improving yields.[12][13]

  • Alternative Acid Catalysts: While sulfuric acid and PPA are traditional choices, other strong acids like triflic acid have been shown to be highly effective, sometimes leading to cleaner reactions and higher yields.[6]

  • Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, particularly when using PPA, which can act as both the catalyst and the reaction medium.[13][14] This offers a greener alternative to traditional solvent-based methods.

The following DOT script illustrates a typical experimental workflow for the Knorr synthesis.

Knorr_Workflow Start Mix Aniline and β-Ketoester Heat1 Heat to 140-160°C (Formation of β-Ketoanilide) Start->Heat1 Cool1 Cool Reaction Mixture Heat1->Cool1 AddAcid Add Strong Acid (e.g., H₂SO₄ or PPA) Cool1->AddAcid Heat2 Heat to 60-80°C (Cyclization) AddAcid->Heat2 Workup Pour onto Ice & Neutralize Heat2->Workup Purify Filter and Recrystallize Workup->Purify Product Pure 2-Hydroxyquinoline Purify->Product

Caption: A typical experimental workflow for the Knorr quinoline synthesis.

Scope and Limitations

The Knorr synthesis is a versatile method for preparing a wide range of 2-hydroxyquinolines with various substitution patterns on both the benzene and pyridine rings. The nature of the substituents on the aniline and the β-ketoester can influence the reaction's efficiency.

  • Electron-donating groups on the aniline ring generally facilitate the electrophilic aromatic substitution step, leading to higher yields.

  • Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization more difficult and potentially requiring harsher reaction conditions.

  • Steric hindrance around the reaction centers can also impact the reaction rate and yield.

A competing reaction to consider is the formation of 4-hydroxyquinolines, especially when the amount of acid catalyst is limited.[6] Careful control of the reaction conditions is therefore essential to ensure the desired regioselectivity.

Applications in Drug Development

The Knorr synthesis and its variations have been instrumental in the synthesis of numerous biologically active quinolone derivatives. For instance, the synthesis of 4-aminoalkyl quinolin-2-one derivatives, which have potential pharmacological applications, can be achieved through a Knorr-type cyclization.[14] The ability to readily introduce substituents at various positions on the quinolone scaffold makes the Knorr synthesis a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[7]

Conclusion

The Knorr synthesis of quinolones, despite its long history, remains a highly relevant and powerful tool in the arsenal of the modern organic and medicinal chemist. Its straightforward approach, coupled with the potential for modification and optimization, ensures its continued use in the synthesis of novel quinolone-based compounds with diverse therapeutic potential. A thorough understanding of the underlying mechanism and careful control of the experimental parameters are key to harnessing the full potential of this classic named reaction.

References

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Wikipedia. (n.d.). Knorr quinoline synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Jeong, M., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5489.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • YouTube. (2021). Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27.
  • CoLab. (2010). Knorr Quinoline Synthesis.
  • Unknown. (n.d.). Synthesis of Quinoline and derivatives.
  • MDPI. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • TSI Journals. (n.d.). SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR.
  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
  • ResearchGate. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • ResearchGate. (n.d.). Knorr cyclisation of ω-amino-β-keto anilides to 4-aminoalkylquinolin-2-ones.
  • PubMed. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • MDPI. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • ResearchGate. (2021). (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • ResearchGate. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics.
  • PMC. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
  • YouTube. (2021). Knorr Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

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An In-depth Technical Guide to Suzuki-Miyaura Coupling with Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds in modern organic synthesis.[1] Its application in the pharmaceutical industry is particularly noteworthy, where it is frequently employed for the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] This guide provides a comprehensive technical overview of the Suzuki-Miyaura coupling reaction with a specific focus on the use of bromoquinolines as substrates. Quinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, such as anticancer and antimalarial properties.[4] The ability to functionalize the quinoline core through C-C bond formation is therefore of significant interest to drug development professionals.[4] This document will delve into the mechanistic nuances, practical experimental considerations, and optimization strategies pertinent to the successful execution of Suzuki-Miyaura couplings with bromoquinolines, aiming to equip researchers with the knowledge to navigate the challenges and exploit the full potential of this transformative reaction.

Introduction: The Power of the Quinoline Scaffold

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of quinoline have been identified as potent inhibitors of critical oncology targets such as Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[4] The strategic installation of aryl or heteroaryl substituents onto the quinoline core via methods like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Bromoquinolines serve as readily accessible and versatile precursors for such modifications, making their efficient coupling a critical step in many drug discovery programs.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding each step is paramount for troubleshooting and optimizing reactions involving bromoquinolines.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline, forming a Pd(II) intermediate.[6] The rate of this step is influenced by the electron density of the quinoline ring and the steric environment around the C-Br bond.

  • Transmetalation: The organic group from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium center.[6] This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[6][8]

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Success: A Field-Proven Perspective

The success of a Suzuki-Miyaura coupling with a bromoquinoline is highly dependent on the careful selection and optimization of several key reaction parameters.

The Catalyst System: Palladium Source and Ligand Choice

While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[6] However, the choice of ligand is arguably the most critical factor. For heteroaromatic substrates like bromoquinolines, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[7][9] To mitigate this, bulky and electron-rich phosphine ligands are generally preferred.[6][7] These ligands promote the desired catalytic cycle and discourage catalyst inhibition.

Commonly Employed Ligands:

  • Triphenylphosphine (PPh₃): A standard, cost-effective ligand, often used in initial screening.[10]

  • Buchwald Ligands (e.g., SPhos, XPhos): A class of bulky, electron-rich dialkylbiaryl phosphine ligands that have proven highly effective for challenging couplings, including those with heteroaryl chlorides.[11]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust ligand that often provides good results with a range of substrates.[10]

The choice of ligand can also influence the regioselectivity in di- or poly-halogenated quinolines.[10] For instance, the coupling of 2-chloro-6-bromoquinoline can be directed to either the C2 or C6 position by selecting Pd(PPh₃)₄ or Pd(dppf)Cl₂ respectively.[10]

The Role of the Base: More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step.[7] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium complex.[7][12] The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon Applications & Considerations
K₂CO₃, Na₂CO₃ WeakOften used in aqueous solvent mixtures. Cost-effective and suitable for many standard couplings.[10]
K₃PO₄ ModerateA versatile base that often performs well when carbonates are ineffective.[13]
Cs₂CO₃ StrongCan be effective for difficult couplings but is more expensive.
Organic Bases (e.g., DBU) StrongUsed in specific cases, particularly in anhydrous conditions.[14]

The presence of water can also be beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[13]

Solvent Systems: A Balancing Act

The solvent system must be chosen to ensure adequate solubility of all reactants and the catalyst system. Aprotic polar solvents are commonly employed, often in combination with water.

SolventProperties & Common Use
1,4-Dioxane/Water A very common and effective mixture for a broad range of Suzuki couplings.[7][10]
Toluene/Water Another widely used biphasic system.
DMF, DMAc Can be effective but may require higher temperatures.
THF/Water A good alternative to dioxane, particularly for lower temperature reactions.[15]

The ratio of the organic solvent to water can be a critical parameter to optimize, with typical ratios ranging from 3:1 to 5:1.[7][15]

The Boron Reagent: Boronic Acids vs. Boronic Esters

While boronic acids are the most common coupling partners, they can be prone to protodeboronation, a side reaction where the boronic acid is cleaved by a proton source, leading to reduced yields.[16] This is particularly a concern with electron-rich heterocyclic derivatives.[16] Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, offer enhanced stability and can be advantageous for challenging substrates.[8][16] MIDA boronates are particularly stable and can be used in sequential cross-coupling reactions.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales.[4]

General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a good starting point for the coupling of 3-bromoquinoline with a variety of aryl and heteroaryl boronic acids.

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[4]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[4]

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[4]

Sources

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Bromo-4-methylquinoline, a versatile building block in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deeper understanding of the causality behind these recommendations, fostering a culture of safety and scientific integrity in the laboratory.

Understanding the Hazard Profile of this compound

This compound is a halogenated aromatic heterocyclic compound. Its chemical structure dictates its reactivity and toxicological profile. The presence of the quinoline core, a bromine substituent, and a methyl group all contribute to its specific handling requirements.

GHS Classification and Associated Hazards

Globally Harmonized System (GHS) classifications for this compound consistently highlight the following primary hazards[1][2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].

It is imperative to internalize these classifications as they form the basis for all subsequent safety protocols. The "Danger" signal word associated with this compound underscores the need for stringent adherence to these guidelines[1].

Toxicological Profile: An Area for Cautious Interpretation

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for any hazardous chemical is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

The Primacy of Engineering Controls

All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood. This primary engineering control is non-negotiable and serves to minimize the inhalation of dust or vapors.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Nitrile gloves are the recommended minimum. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron is advised.
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.

Prudent Practices for Handling and Storage

Meticulous attention to detail during routine handling and storage is paramount for ensuring both the safety of laboratory personnel and the integrity of the compound.

Chemical Incompatibilities

While a comprehensive incompatibility study for this compound is not available, the general reactivity of quinoline derivatives and brominated aromatic compounds suggests that it should be stored away from:

  • Strong Oxidizing Agents: Reactions with strong oxidizers can be vigorous and exothermic.

  • Strong Acids: As a heterocyclic amine, this compound will react with strong acids, potentially in a hazardous manner.

  • Strong Bases: While specific data is limited, caution should be exercised when handling strong bases in the vicinity of this compound.

  • Reducing Agents: The reactivity with reducing agents is not well-documented, but it is prudent to avoid mixing with strong reducing agents unless a specific reaction is intended and has been thoroughly risk-assessed.

Recommended Storage Conditions

To maintain its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from light and air to minimize the potential for photodegradation and oxidation over time.

Thermal Decomposition

Specific thermal decomposition products of this compound have not been extensively reported. However, the thermal degradation of halogenated organic compounds can release toxic and corrosive fumes, such as hydrogen bromide and oxides of nitrogen. Therefore, it is crucial to avoid overheating the compound and to have appropriate emergency plans in place for fire scenarios.

Emergency Procedures: Preparedness and Response

A proactive approach to safety includes being well-prepared for potential emergencies.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Response Protocol

In the event of a spill, the following step-by-step protocol should be followed by trained personnel.

Workflow for Spill Decontamination

cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Disposal & Follow-up Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition PPE Don Appropriate PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Restock Restock Spill Kit Dispose->Restock Report Report Incident Restock->Report

Caption: A stepwise workflow for the safe and effective management of a this compound spill.

Detailed Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel and the laboratory supervisor.

  • Control Vapors and Ignition Sources: If the material is a powder, avoid creating dust. Eliminate all potential ignition sources in the vicinity.

  • Assemble Materials: Gather the necessary materials from a chemical spill kit, including appropriate PPE, inert absorbent material (such as vermiculite or sand), a scoop, and a labeled waste container.

  • Contain the Spill: Carefully cover the spill with the inert absorbent material, working from the outside in to prevent spreading.

  • Collect the Waste: Once the material is fully absorbed, use a non-sparking scoop to carefully collect the mixture and place it into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as halogenated organic waste in accordance with institutional and local regulations.

Disposal of this compound Waste

All waste containing this compound, including unused product, contaminated materials from spills, and empty containers, must be treated as hazardous waste.

Waste Management Workflow

Start Generation of Waste (e.g., unused chemical, contaminated items) Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Place in a Labeled, Sealed Container Segregate->Container Storage Store in a Designated Satellite Accumulation Area Container->Storage Disposal Arrange for Professional Hazardous Waste Disposal Storage->Disposal

Caption: A clear workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Scientific Excellence

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazard profile and a steadfast commitment to established safety protocols. By integrating the principles of engineering controls, diligent use of personal protective equipment, and prudent laboratory practices, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource, and it is incumbent upon each scientist to supplement this information with institution-specific safety procedures and to exercise sound judgment in all aspects of their work.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. Environmental Health & Safety.
  • The University of Queensland. Chemical Spill and Response Guideline.
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

Sources

Sourcing 6-Bromo-4-methylquinoline: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-4-methylquinoline in Synthesis

This compound (CAS No. 41037-28-9) is a substituted quinoline that serves as a critical heterocyclic building block in modern medicinal chemistry and materials science.[1] Its structure, featuring a reactive bromine atom at the 6-position and a methyl group at the 4-position, offers synthetic handles for diverse chemical modifications, most notably in palladium-catalyzed cross-coupling reactions.[2] This synthetic versatility makes it a valuable intermediate in the construction of complex molecular architectures with significant biological activity.

A prominent application of this compound is its role as a key intermediate in the synthesis of Omipalisib (GSK2126458), a potent and highly selective inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR, which are crucial targets in oncology research.[2][3] The purity and integrity of this starting material are therefore paramount, as any impurities can have cascading effects on the yield, purity, and biological efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to effectively evaluate, source, and verify the quality of commercial-grade this compound for research applications.

Part 1: Defining Quality: Critical Parameters for Research-Grade this compound

The suitability of this compound for its intended synthetic purpose is dictated by a set of critical quality attributes. When sourcing this reagent, researchers must look beyond simple catalog descriptions and scrutinize the supplier's specifications. Based on commercially available data, the following parameters are essential for ensuring a high-quality starting material.[4]

Parameter Typical Specification Significance in Research & Drug Development
Assay (Purity) ≥95.0% (typically by Gas Chromatography, GC)Ensures that the desired molecule is the predominant species, maximizing reaction yield and minimizing side reactions. A high assay value is critical for stoichiometric accuracy in subsequent synthetic steps.
Appearance White to cream to brown crystals or powderWhile color is not a definitive measure of purity, significant deviation from the expected appearance can indicate degradation, contamination, or improper storage.
Melting Point 92.5 - 101.5 °CA sharp and defined melting point range is a good indicator of purity. A broad or depressed melting range often suggests the presence of impurities.
Identity Confirmation Conforms to structure (typically by ¹H NMR, Mass Spec)Verifies the molecular structure is correct. This is the most crucial parameter, ensuring the researcher is working with the intended chemical entity.
Solvent Residue Specified (e.g., by GC Headspace)Residual solvents from the manufacturing process can interfere with subsequent reactions, particularly those involving sensitive catalysts.
Inorganic Impurities Specified (e.g., heavy metals, ash content)Important for applications where the final product is intended for biological testing, as inorganic contaminants can be toxic or interfere with assays.

Part 2: A Practical Workflow for Supplier Evaluation

Selecting a reliable supplier is a critical, multi-step process that extends beyond comparing prices. It involves a thorough assessment of the supplier's quality systems, documentation, and technical support. The following workflow provides a systematic approach to qualifying a vendor for critical reagents like this compound.

Supplier_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation & Quality Assessment cluster_2 Phase 3: Final Qualification Initial_Search Identify Potential Suppliers (e.g., Thermo Scientific, Sigma-Aldrich, BLD Pharm) Website_Review Review Online Catalog & Technical Data Initial_Search->Website_Review Spec_Sheet_Request Request Specification Sheet Website_Review->Spec_Sheet_Request CoA_Request Request Lot-Specific Certificate of Analysis (CoA) Spec_Sheet_Request->CoA_Request Initial specs meet requirements CoA_Review Scrutinize CoA Data (Purity, Analytical Methods, Results) CoA_Request->CoA_Review CoA_Review->Initial_Search CoA is unsatisfactory Sample_Request Request Sample for In-House QC CoA_Review->Sample_Request CoA is satisfactory SDS_Review Review Safety Data Sheet (SDS) In_House_QC Perform In-House Quality Verification (¹H NMR, HPLC) Sample_Request->In_House_QC In_House_QC->Initial_Search QC fails Final_Approval Supplier Approval & Purchase In_House_QC->Final_Approval

Figure 1. A stepwise workflow for the qualification of a chemical supplier.

A critical step in this process is the detailed review of the Certificate of Analysis (CoA). A comprehensive CoA should not merely state that the material "passes"; it must provide quantitative results from the specific tests performed on that lot. For example, an HPLC purity result should be given as a numerical percentage (e.g., 96.8%) rather than a simple "≥95.0%".

Part 3: Prominent Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. The choice of supplier may depend on the scale of the research (milligrams to kilograms), required purity grade, and the level of documentation needed.

Supplier Typical Purity Offered Available Quantities Key Strengths
Thermo Scientific (Alfa Aesar) 96%250 mg, 1 gStrong brand reputation, readily available technical specifications online.[4]
Sigma-Aldrich (Merck) Not specified for all products; buyer assumes responsibility to confirm purity for some catalog items.Gram-scaleExtensive distribution network, offers a wide range of related quinoline derivatives for SAR studies.
BLD Pharm Purity/Specification availableResearch and bulk quantitiesProvides access to analytical data such as NMR, HPLC, and LC-MS for their products.[5]
Vendors on ChemicalBook 96% - 99%Gram to KilogramA platform that aggregates multiple, often China-based, suppliers, which can be a source for bulk quantities and competitive pricing.[6][7]

Note: This table is not exhaustive and is intended to provide a starting point for supplier identification. Researchers should always conduct their own due diligence.

Part 4: Experimental Protocols for In-House Quality Verification

Independent verification of a starting material's identity and purity is a cornerstone of good scientific practice. Below are representative protocols for the analysis of this compound using standard laboratory techniques.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any major organic impurities.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate all signals and analyze the chemical shifts and coupling patterns.

Expected ¹H NMR Spectrum Data (in CDCl₃): The spectrum should be consistent with the structure of this compound. A publicly available reference spectrum shows key signals that can be used for verification.[8] The expected signals would include aromatic protons in the quinoline ring system and a characteristic singlet for the methyl group. The integration of these peaks should correspond to the number of protons in the molecule.

  • Methyl Protons (C4-CH₃): A singlet around δ 2.5-2.8 ppm.

  • Aromatic Protons: A series of doublets and multiplets between δ 7.0-9.0 ppm, characteristic of the substituted quinoline ring system.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the this compound sample and identify any non-volatile impurities.

Methodology: This protocol is a representative reversed-phase HPLC method adapted from established procedures for similar quinoline derivatives.[9][10]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of methanol or acetonitrile to make a 1 mg/mL solution.

    • Further dilute this stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Gradient from 20% to 80% B

    • 25-30 min: Hold at 80% B

    • 30-31 min: Return to 20% B

    • 31-35 min: Hold at 20% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow Prep_Mobile_Phase Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) Equilibrate Equilibrate HPLC System (C18 Column, 1.0 mL/min) Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare Sample Solution (1 mg/mL stock, dilute, filter) Inject Inject Sample (10 µL) Prep_Sample->Inject Equilibrate->Inject Run_Gradient Run Gradient Elution Program Inject->Run_Gradient Detect Detect at 254 nm Run_Gradient->Detect Analyze Analyze Chromatogram (Integrate Peaks, Calculate % Purity) Detect->Analyze

Figure 2. A general workflow for the HPLC purity analysis of this compound.

Conclusion

The successful synthesis of novel chemical entities for drug discovery and development relies heavily on the quality of the starting materials. This compound is a valuable building block whose integrity must be assured before its inclusion in a synthetic route. By implementing a rigorous supplier qualification process, carefully scrutinizing analytical documentation, and performing independent in-house quality control, researchers can mitigate risks associated with reagent quality. This diligence ensures the reliability and reproducibility of experimental results, ultimately accelerating the path from discovery to innovation.

References

  • Rhenium Bio Science. This compound, 96%, Thermo Scientific Chemicals. [Link]
  • SpectraBase. 6-bromo-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-methoxyphenyl)quinoline. [Link]
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material)
  • PubChem. This compound. [Link]
  • SIELC Technologies. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. [Link]
  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
  • PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

Sources

The Versatile Scaffold: A Literature Review of 6-Bromo-4-methylquinoline Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Heterocycle

In the landscape of modern chemical research, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of biologically active and functionally significant molecules are derived.[1] Among its many substituted forms, 6-Bromo-4-methylquinoline has emerged as a particularly valuable building block. Its strategic combination of a reactive bromine atom at the 6-position, a nucleophilic nitrogen within the heterocyclic ring, and a methyl group at the 4-position offers a unique platform for synthetic diversification. This in-depth technical guide explores the multifaceted applications of this compound, with a primary focus on its pivotal role in medicinal chemistry for the development of novel anticancer and antimicrobial agents, and its potential, though less explored, in the realm of materials science. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for its derivatization, and present a critical analysis of the structure-activity relationships that govern its biological efficacy.

Physicochemical Properties and Synthetic Accessibility

This compound is a solid at room temperature with a molecular weight of 222.08 g/mol .[2] Its structure presents key sites for chemical modification, making it a versatile intermediate in organic synthesis. The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[3] Furthermore, the quinoline ring can be activated towards nucleophilic aromatic substitution, particularly after strategic modifications like nitration.[4]

The synthesis of the this compound core can be achieved through established methods such as the Knorr synthesis, which involves the condensation of a β-keto ester with 4-bromoaniline followed by cyclization.[5] This accessibility further enhances its appeal as a starting material in drug discovery and materials science research.

Applications in Medicinal Chemistry: A Hub for Bioactive Compounds

The preponderance of research on this compound has been in the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology and infectious diseases.

Anticancer Applications: Targeting the Kinome and Beyond

The 6-bromoquinoline scaffold is a key feature in a multitude of compounds demonstrating significant cytotoxic activity against various human cancer cell lines.[6] A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[7]

Kinase Inhibition: The 4-aminoquinoline core, often derived from 6-bromoquinoline precursors, is a well-established pharmacophore for kinase inhibitors.[8] The amino group typically forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. The 6-bromo position provides a vector for synthetic elaboration, allowing for the introduction of substituents that can extend into the solvent-exposed region of the ATP-binding site, thereby enhancing potency and selectivity.[8] Derivatives of 6-bromo-4-aminoquinoline have been investigated as inhibitors of kinases such as Receptor-Interacting Protein Kinase 2 (RIPK2), which is implicated in inflammatory and immune signaling pathways relevant to cancer.[9]

Workflow for the Synthesis and Evaluation of 4-Anilinoquinoline Kinase Inhibitors

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start 6-Bromo-4-chloroquinoline coupling Nucleophilic Aromatic Substitution start->coupling aniline Substituted Aniline aniline->coupling product 6-Bromo-4-anilinoquinoline Derivative coupling->product kinase_assay Kinase Inhibition Assay (e.g., against RIPK2, EGFR) product->kinase_assay cell_assay Cell-Based Proliferation Assay (e.g., MTT, SRB) product->cell_assay ic50 Determine IC50/GI50 Values kinase_assay->ic50 cell_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar new_analogs Design and Synthesize New Analogs sar->new_analogs

Caption: A generalized workflow for the development of kinase inhibitors from 6-bromoquinoline.

Quantitative Data on Anticancer Activity:

The in vitro cytotoxic or inhibitory activity of 6-bromoquinoline derivatives is a key measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating greater potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHeLa (Cervical Cancer)>25[10]
6-Bromo-5-nitroquinolineC6 (Glioblastoma)>25[10]
6-Bromo-5-nitroquinolineHT29 (Colon Adenocarcinoma)15.6[10]
Brominated MethoxyquinolinesHeLa, C6, HT295.45 - 9.6 (µg/mL)[6]
8-Substituted BromoquinolinesC6, HeLa, HT296.7 - 25.6 (µg/mL)[6]

Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline

This protocol details the nitration of 6-bromoquinoline, a key step in activating the quinoline ring for further functionalization.[4]

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-bromoquinoline in concentrated sulfuric acid in a round-bottom flask and cool the mixture to -5 °C using a salt-ice bath.

  • Prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid, and cool this mixture to -5 °C.

  • While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, continue stirring at 0 °C for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a 10% aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-bromo-5-nitroquinoline.

Antimicrobial Applications: A New Frontier

Beyond cancer, 6-bromoquinoline derivatives have shown promise as antimicrobial agents. The quinoline scaffold itself is the backbone of the quinolone class of antibiotics. The introduction of the 6-bromo substituent and further derivatization can lead to compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

For instance, novel 6-bromoquinolin-4-ol derivatives have been synthesized and evaluated for their potential against ESBL (Extended-Spectrum Beta-Lactamase) producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).[11] The mechanism of action for some of these compounds is believed to involve membrane permeabilization and depolarization.[12]

Experimental Protocol: Chan-Lam Coupling for the Synthesis of 6-Bromoquinolin-4-ol Derivatives

This protocol outlines a general procedure for the Chan-Lam cross-coupling reaction to synthesize N- or O-arylated 6-bromoquinolin-4-ol derivatives.[11]

Materials:

  • 6-Bromoquinolin-4-ol

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • A suitable base (e.g., triethylamine, pyridine)

  • A suitable solvent (e.g., dichloromethane, methanol)

  • Molecular sieves (optional)

Procedure:

  • To a reaction vessel, add 6-bromoquinolin-4-ol, the arylboronic acid, copper(II) acetate, and the base.

  • Add the solvent and, if necessary, molecular sieves.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified duration, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired 6-bromoquinolin-4-ol derivative.

Applications in Materials Science: An Emerging Horizon

While the application of this compound in materials science is less documented than its medicinal uses, the broader class of quinoline derivatives has garnered significant interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

The rigid, planar structure and electron-rich nature of the quinoline core make it an excellent candidate for emissive and charge-transporting materials in OLEDs. The introduction of substituents like bromine and methyl groups can modulate the electronic and photophysical properties, allowing for the tuning of emission colors and the improvement of device performance.

The bromine atom on the this compound scaffold offers a convenient site for further chemical modification through cross-coupling reactions, enabling the synthesis of a wide array of novel materials with tailored properties for OLED applications. While specific examples utilizing this compound are scarce in the current literature, this remains a promising and underexplored area for future research.

Conceptual Synthetic Pathway for OLED Materials from this compound

start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald product1 6-Aryl-4-methylquinoline suzuki->product1 product2 6-Alkynyl-4-methylquinoline sonogashira->product2 product3 6-Amino-4-methylquinoline Derivative buchwald->product3 oled Potential OLED Material (Emitter or Host) product1->oled product2->oled product3->oled

Caption: Potential synthetic routes to novel OLED materials starting from this compound.

Conclusion and Future Perspectives

This compound has firmly established itself as a versatile and valuable scaffold in medicinal chemistry, providing a robust starting point for the development of novel anticancer and antimicrobial agents. The ease of its functionalization, particularly at the 6-position, allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological profiles. The growing understanding of its role in kinase inhibition continues to fuel its application in oncology drug discovery.

The potential of this compound in materials science, while currently underexplored, presents an exciting frontier for research. The inherent photophysical properties of the quinoline core, combined with the synthetic versatility of the 6-bromo substituent, suggest that novel and efficient materials for organic electronics could be developed.

Future research should continue to probe the vast chemical space around the this compound scaffold. In medicinal chemistry, this includes the synthesis of more diverse libraries of derivatives and their evaluation against a broader range of biological targets. In materials science, a focused effort to synthesize and characterize derivatives for applications in OLEDs and other organic electronic devices is warranted. The continued exploration of this remarkable heterocycle will undoubtedly lead to further innovations in both human health and technology.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
  • Mäkelä, M. K., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Various Authors. (n.d.). The Chemistry of Quinolines. Chemical Reviews. [Link]
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 834-842. [Link]
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Lau, C. K., et al. (2021). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2021(4), M1286. [Link]
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-940. [Link]
  • Rasool, N., et al. (2022). Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h).
  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2857-2865. [Link]
  • Fan, T., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 282-293. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]
  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2857-2865. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-4-methylquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the synergy between these techniques for unambiguous structure elucidation and purity assessment, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of biologically active compounds and functional materials. The introduction of a bromine atom at the 6-position and a methyl group at the 4-position significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications.

This guide will delve into the core spectroscopic techniques used to characterize this compound, providing both theoretical underpinnings and practical experimental insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2][3] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of structurally related compounds, such as 6-bromoquinoline and various methylquinolines.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7d~4.5
H-3~7.3d~4.5
H-5~8.0d~9.0
H-7~7.8dd~9.0, 2.0
H-8~8.2d~2.0
4-CH₃~2.6s-

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-3, H-5, H-7, H-8): These protons resonate in the downfield region of the spectrum (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

  • H-2 and H-3: These protons on the pyridine ring will appear as doublets due to coupling with each other. The H-2 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

  • H-5, H-7, and H-8: These protons on the benzene ring will exhibit splitting patterns consistent with their relative positions. H-8 is expected to be a doublet due to coupling with H-7. H-7 will be a doublet of doublets due to coupling with both H-5 and H-8. H-5 will appear as a doublet due to coupling with H-7. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect.

  • Methyl Protons (4-CH₃): The protons of the methyl group at the 4-position will appear as a singlet in the upfield region of the aromatic signals, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule.

Expected ¹³C NMR Spectral Data for this compound:

The table below presents the predicted chemical shifts for the carbon atoms of this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~145
C-4a~148
C-5~129
C-6~120
C-7~133
C-8~128
C-8a~127
4-CH₃~19

Interpretation and Rationale:

  • Aromatic Carbons: The carbons of the quinoline ring will resonate in the downfield region (typically 120-150 ppm).

  • C-2, C-4, and C-8a: These carbons are adjacent to the nitrogen atom and will be significantly deshielded.

  • C-6: The carbon atom directly bonded to the bromine atom will have its chemical shift influenced by the heavy atom effect and the electronegativity of bromine.

  • Methyl Carbon (4-CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of quinoline derivatives is crucial for obtaining reliable data.

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Parameters:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer transfer->spectrometer h1_acq ¹H NMR Acquisition spectrometer->h1_acq c13_acq ¹³C NMR Acquisition spectrometer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing integration Integration (¹H) referencing->integration ¹H assignment Peak Assignment referencing->assignment integration->assignment Structural Elucidation Structural Elucidation assignment->Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5][6]

Expected IR Absorption Bands for this compound:

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl (CH₃)
1600-1450C=C stretchAromatic Ring
~1500C=N stretchQuinoline Ring
1450-1375C-H bendMethyl (CH₃)
850-800C-H out-of-plane bendSubstituted Benzene
~600C-Br stretchAryl Bromide

Interpretation and Rationale:

  • Aromatic C-H Stretching: The sharp bands above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic ring.

  • Aliphatic C-H Stretching: The bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl group.

  • Aromatic C=C and C=N Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.

  • C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring.

  • C-Br Stretching: The presence of a carbon-bromine bond is indicated by a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol for IR Analysis

For solid samples like this compound, several preparation techniques can be employed.

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Acquire the IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate ftir FTIR Spectrometer evaporate->ftir scan Acquire Spectrum ftir->scan identify Identify Absorption Bands scan->identify correlate Correlate to Functional Groups identify->correlate Functional Group Identification Functional Group Identification correlate->Functional Group Identification

Caption: Workflow for IR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8][9][10] It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈BrN. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak. We expect to see two peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺.

    • Calculated Monoisotopic Mass: 220.9840 Da.[11]

  • Fragmentation Pattern: Electron Ionization (EI) is a common technique that can cause fragmentation of the molecular ion. The fragmentation pattern provides clues about the molecule's structure. For this compound, common fragmentation pathways may include:

    • Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

    • Loss of a bromine radical (•Br): This would lead to a fragment ion with an m/z corresponding to [M-79]⁺ and [M-81]⁺.

    • Loss of HBr: This would produce a fragment ion with an m/z corresponding to [M-80]⁺ and [M-82]⁺.

    • Other fragmentations involving the quinoline ring system.

Table of Expected Mass Spectral Data:

m/z (relative to ⁷⁹Br)Proposed Fragment
221[M]⁺ (C₁₀H₈⁷⁹BrN)⁺
223[M+2]⁺ (C₁₀H₈⁸¹BrN)⁺
206[M-CH₃]⁺
142[M-Br]⁺
141[M-HBr]⁺
Experimental Protocol for Mass Spectrometry

Electron Ionization (EI-MS):

  • Sample Introduction: The sample is introduced into the ion source, typically after being vaporized.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam, leading to the formation of a radical cation (molecular ion).

  • Acceleration and Deflection: The ions are accelerated into a magnetic or electric field, where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_analysis Data Analysis vaporize Vaporize Sample ei Electron Ionization vaporize->ei accelerate Accelerate Ions ei->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze_peaks Analyze Molecular Ion and Fragments spectrum->analyze_peaks Molecular Weight & Formula Determination Molecular Weight & Formula Determination analyze_peaks->Molecular Weight & Formula Determination

Caption: Workflow for Mass Spectrometry analysis of this compound.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information obtained from NMR, IR, and MS is complementary and, when combined, provides a robust and unambiguous structural confirmation of this compound.

  • MS provides the molecular weight and elemental formula.

  • IR identifies the key functional groups present.

  • NMR (¹H and ¹³C) elucidates the precise connectivity and arrangement of atoms in the molecular skeleton.

This integrated approach is fundamental to ensuring the identity and purity of synthesized compounds in research and development.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. By understanding the principles behind NMR, IR, and MS, and by following robust experimental protocols, researchers can confidently determine the structure and purity of this important heterocyclic compound. The presented data and interpretations, based on established spectroscopic principles and comparisons with related molecules, serve as a valuable resource for scientists working with quinoline derivatives.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (URL: [Link])
  • Korfmacher, W. A. (2005). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Taylor & Francis Online. (URL: [Link])
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis - Longdom Publishing. (URL: [Link])
  • Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News. (URL: [Link])
  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (URL: [Link])
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. (URL: [Link])
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. (2022). (URL: [Link])
  • PubChem. (n.d.). This compound.
  • Nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. (URL: [Link])
  • NMR Spectroscopy: Principles, Techniques, and Applic
  • How to Read and Interpret IR Spectra - Organic Chemistry Tutor. (URL: [Link])
  • Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one via Knorr Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis begins with the formation of a β-ketoanilide intermediate from 4-bromoaniline and ethyl acetoacetate. This intermediate is then subjected to an acid-catalyzed intramolecular cyclization, known as the Knorr quinoline synthesis, to yield the target quinolinone.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, characterization data, and practical troubleshooting advice to ensure a reproducible and efficient synthesis.

Introduction: The Knorr Synthesis and Quinolone Scaffolds

The quinoline nucleus is a privileged scaffold found in numerous natural alkaloids and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antimalarial, and antitumor properties.[3] The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a classic and reliable method for constructing the quinoline core.[2][4] The reaction involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (which exists in its more stable tautomeric form, quinolin-2(1H)-one) through treatment with a strong acid, typically concentrated sulfuric acid.[1][2]

This protocol focuses on the synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the methyl group at the 4-position influences the molecule's steric and electronic properties. This specific derivative is a key intermediate for more complex molecular architectures in drug discovery programs.[5][6]

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

  • Formation of the β-Ketoanilide: Condensation of 4-bromoaniline with ethyl acetoacetate.

  • Knorr Cyclization: Intramolecular electrophilic aromatic substitution of the anilide intermediate catalyzed by sulfuric acid.

Overall Reaction Scheme:

Mechanistic Insight

The Knorr cyclization is a powerful example of an intramolecular electrophilic aromatic substitution.[4] The mechanism, facilitated by a strong acid like H₂SO₄ or polyphosphoric acid (PPA), is crucial for understanding the reaction's requirements and potential side products.[4][7]

  • Activation: The strong acid protonates the carbonyl groups of the β-ketoanilide. A large excess of acid is critical to promote the formation of a highly reactive O,O-dicationic intermediate, which acts as a potent "superelectrophile".[4]

  • Cyclization: The electron-rich brominated aromatic ring performs a nucleophilic attack on the activated carbonyl carbon, forming a new six-membered ring. This is the rate-determining step.

  • Dehydration: The resulting intermediate quickly loses a molecule of water to restore aromaticity, yielding the final 2-hydroxyquinoline product, which tautomerizes to the more stable 6-Bromo-4-methylquinolin-2(1H)-one.

Knorr_Mechanism Knorr Quinoline Synthesis Mechanism A β-Ketoanilide B O,O-Dicationic Intermediate (Superelectrophile) A->B C Cyclized Intermediate B->C Intramolecular Electrophilic Attack D 6-Bromo-4-methylquinolin-2(1H)-one C->D

Diagram 1: Mechanism of the Knorr Quinoline Synthesis.

Materials and Equipment

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Hazards
4-BromoanilineC₆H₆BrN172.02106-40-1Toxic, Irritant
Ethyl AcetoacetateC₆H₁₀O₃130.14141-97-9Irritant
Sulfuric Acid (98%)H₂SO₄98.087664-93-9Corrosive, Oxidizer
Deionized WaterH₂O18.027732-18-5-
Ethanol (95%)C₂H₅OH46.0764-17-5Flammable
Sodium BicarbonateNaHCO₃84.01144-55-8-
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocol

Step 1: Synthesis of 3-oxo-N-(4-bromophenyl)butanamide (Intermediate)

This step involves the formation of the anilide from 4-bromoaniline and the β-keto ester. Careful temperature control is important to favor anilide formation over the alternative crotonate side product.[5]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromoaniline (8.6 g, 50 mmol) and ethyl acetoacetate (6.5 g, 50 mmol).

  • Reaction: Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction should become a homogenous melt. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Isolation: After 2 hours, cool the reaction mixture to room temperature. The mixture should solidify upon cooling.

  • Purification: The crude solid anilide is often of sufficient purity for the next step. However, for higher purity, it can be recrystallized from a minimal amount of hot ethanol. The resulting off-white solid can be dried under vacuum.

Step 2: Knorr Cyclization to 6-Bromo-4-methylquinolin-2(1H)-one

CAUTION: This step involves concentrated sulfuric acid and is highly exothermic. Perform this procedure in a fume hood and wear appropriate PPE.

  • Acid Preparation: In a 100 mL beaker or flask placed in an ice bath, add concentrated sulfuric acid (30 mL). Allow the acid to cool to below 10 °C.

  • Addition of Anilide: While vigorously stirring the cold sulfuric acid, slowly add the crude 3-oxo-N-(4-bromophenyl)butanamide (from Step 1) in small portions over 20-30 minutes. Use a powder funnel or spatula for the addition. Ensure the internal temperature does not rise above 20 °C during the addition.

  • Cyclization Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution will typically darken.

  • Workup - Precipitation: Place a large beaker (500 mL) containing approximately 200 g of crushed ice on a stir plate. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Neutralization & Collection: Cautiously neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7). Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight to yield the final product, 6-Bromo-4-methylquinolin-2(1H)-one, typically as a pale yellow or off-white powder.

Knorr_Workflow cluster_step1 Step 1: Anilide Formation cluster_step2 Step 2: Knorr Cyclization A Mix 4-Bromoaniline & Ethyl Acetoacetate B Heat at 110-120°C for 2 hours A->B C Cool to Room Temp B->C D Isolate Crude Anilide C->D E Add Anilide to cold H₂SO₄ (<10°C) D->E Proceed to Cyclization F Stir at RT for 1 hr E->F G Pour onto Ice F->G H Neutralize (NaHCO₃) G->H I Filter & Wash Solid H->I J Dry Product I->J

Diagram 2: Experimental Workflow for the Synthesis.

Characterization of 6-Bromo-4-methylquinolin-2(1H)-one

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance Off-white to pale yellow solid
¹H NMR Expected chemical shifts (δ, ppm) in DMSO-d₆: ~11.7 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~6.2 (s, 1H, vinyl-H), ~2.4 (s, 3H, CH₃).[8]
¹³C NMR Expected signals for quinolone core carbons, aromatic carbons (with C-Br signal), vinyl carbons, and the methyl carbon.
IR Spectroscopy Characteristic peaks (cm⁻¹): ~3100-2900 (N-H stretch), ~1650 (C=O, amide carbonyl stretch), ~1600 (C=C stretch).[9]
Mass Spec. (MS) Expected m/z for [M+H]⁺ corresponding to C₁₀H₈BrNO, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).

Safety and Handling Precautions

  • 4-Bromoaniline: Toxic if swallowed, inhaled, or in contact with skin. Handle in a fume hood with appropriate gloves.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[10] Always add acid to water (or in this case, the reaction mixture to ice), never the other way around. Handle with extreme care, using acid-resistant gloves, a face shield, and a lab coat.

  • Bromine-Containing Compounds: While the product is a stable solid, bromine-containing reagents can be hazardous.[11][12][13] Always handle in a well-ventilated area.

  • General Precautions: All procedures should be carried out in a well-ventilated fume hood. Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; formation of crotonate side product.Ensure temperature is maintained at 110-120 °C. Higher temperatures can favor side reactions. Extend reaction time if TLC shows significant starting material.[5]
Low Yield in Step 2 Incomplete cyclization; product loss during workup.Ensure a sufficient excess of sulfuric acid is used to drive the formation of the reactive intermediate.[7] Be careful during neutralization not to make the solution too basic, which could dissolve some product. Ensure thorough washing to remove soluble impurities.
Formation of 4-Hydroxyquinoline Isomer Insufficient acid concentration.The Knorr synthesis strongly favors the 2-hydroxyquinoline product. However, under certain conditions (especially with less acid), the competing Conrad-Limpach pathway to the 4-hydroxyquinoline can occur.[4] Using a large excess of concentrated H₂SO₄ or PPA ensures the 2-hydroxy product is dominant.[4][7]
Product is Dark/Oily Impurities from side reactions or charring.Ensure the temperature during the addition to sulfuric acid is kept low. Purify the final product by recrystallization from a suitable solvent like ethanol or acetic acid.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • SynArchive. (2024). Knorr Quinoline Synthesis. SynArchive.
  • BenchChem. (2025).
  • BenchChem. (2025). Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers. BenchChem.
  • Wikipedia. (n.d.). Knorr quinoline synthesis. Wikipedia.
  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942. [Link]
  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Institut Pasteur. [Link]
  • Godhasra, J. et al. (n.d.). SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. TSI Journals.
  • Carl ROTH. (n.d.).
  • Tata Chemicals Limited. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • Slideshare. (n.d.). Bromine handling and safety. Slideshare.
  • Sigma-Aldrich. (2024).
  • BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. BenchChem.
  • ResearchGate. (n.d.). (a) Synthesis of quinoline using sulfuric acid, (Z)‐but‐2‐enal.

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Application Notes & Protocols: 6-Bromo-4-methylquinoline as a Pivotal Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Forward

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of therapeutic agents.[1] Within this class, 6-bromo-4-methylquinoline has emerged as a particularly strategic building block. The bromine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle, enabling precise molecular elaboration through modern cross-coupling chemistry.[1] The 4-methyl group, in turn, provides a steric and electronic anchor that can influence ligand-receptor interactions and modulate physicochemical properties. This guide provides an in-depth analysis of the application of this compound, detailing the causality behind key synthetic transformations and providing robust, field-proven protocols for its use in drug discovery workflows. We will explore its utility in generating libraries of compounds for anticancer, anti-inflammatory, and antimicrobial research.[1][2]

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is critical for experimental success and safety.

PropertyValueReference
CAS Number 41037-28-9[3]
Molecular Formula C₁₀H₈BrN[3]
Molecular Weight 222.08 g/mol [3]
Appearance Solid[3]
GHS Hazard Statements H302, H315, H318, H335[3]

Note: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE) must be worn at all times.

The Strategic Advantage: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in the reactivity of its C6-Br bond. This position is amenable to a suite of palladium-catalyzed cross-coupling reactions, allowing for the controlled and diverse introduction of new molecular fragments. This capability is fundamental to exploring structure-activity relationships (SAR) in drug discovery campaigns.[1]

G main This compound sub1 Suzuki-Miyaura Coupling (C-C Bond Formation) main->sub1  [Pd], Base + R-B(OH)₂ sub2 Buchwald-Hartwig Amination (C-N Bond Formation) main->sub2  [Pd], Ligand, Base + R₂-NH sub3 Sonogashira Coupling (C-C Triple Bond) main->sub3  [Pd], [Cu] + R-C≡CH prod1 6-Aryl/Heteroaryl Derivatives (Kinase Inhibitors, etc.) sub1->prod1 prod2 6-Amino/Amide Derivatives (Modulating Solubility, H-Bonding) sub2->prod2 prod3 6-Alkynyl Derivatives (Rigid Scaffolds, Probes) sub3->prod3

Figure 1: Key synthetic pathways originating from this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Application Focus: The Suzuki-Miyaura coupling is the preeminent method for introducing aryl and heteroaryl moieties, which are critical pharmacophores in many drugs, particularly kinase inhibitors.[4]

Mechanistic Causality: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5]

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the quinoline. The reactivity order of halides (I > Br > Cl) makes the C6-Br bond an ideal site for selective reaction.[4]

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial here. It activates the boronic acid partner by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the final C-C bond.[5]

The choice of solvent (e.g., dioxane/water, DMF) is dictated by the need to solubilize both the organic substrate and the inorganic base to ensure efficient reaction kinetics.

Buchwald-Hartwig Amination: Installing C-N Linkages

Application Focus: This reaction is indispensable for introducing primary and secondary amines, anilines, or N-heterocycles. These groups are vital for modulating a compound's polarity, metabolic stability, and ability to form key hydrogen bonds with biological targets.[7]

Mechanistic Causality: The success of this C-N coupling hinges on the ligand coordinated to the palladium center.[7][8]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are paramount. They accelerate the rate-limiting reductive elimination step, preventing side reactions like beta-hydride elimination.[8]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. Its function is to deprotonate the amine coupling partner, forming the amide without competing as a nucleophile itself.[8]

  • Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are oxygen-sensitive. Therefore, maintaining an inert atmosphere (Nitrogen or Argon) is a non-negotiable prerequisite for achieving high yields.[9]

Sonogashira Coupling: Introducing Alkynyl Groups

Application Focus: The introduction of a rigid alkynyl linker is a powerful strategy in drug design for probing binding pockets and for use as a handle in bioorthogonal "click" chemistry.

Mechanistic Causality: The Sonogashira reaction uniquely employs a dual catalytic system.[10]

  • Palladium Cycle: Parallels the Suzuki coupling, beginning with the oxidative addition of the Pd(0) catalyst to the this compound.[11]

  • Copper Cycle: This is the key distinction. A copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine) to form a copper(I) acetylide intermediate.[10] This step is critical as the copper acetylide is much more reactive for the subsequent transmetalation step than the alkyne itself.[11]

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the palladium complex, followed by reductive elimination to yield the final product.[11] The amine base also serves to neutralize the HBr byproduct generated during the reaction.[12]

Experimental Protocols

The following protocols are generalized procedures that have been demonstrated to be effective. Optimization for specific substrates may be required.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme: (Illustrative scheme: this compound reacts with phenylboronic acid in the presence of a palladium catalyst and base to yield 6-phenyl-4-methylquinoline)

Materials & Reagents:

ReagentMWAmountMmolEquivalents
This compound222.08222 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (222 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inerting: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.[13]

  • Reagent Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Reaction Scheme: (Illustrative scheme: this compound reacts with morpholine using a palladium/ligand system to yield 4-(4-methylquinolin-6-yl)morpholine)

Materials & Reagents:

ReagentMWAmountMmolEquivalents
This compound222.08222 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.648 mg0.100.10
Sodium tert-butoxide96.10135 mg1.41.4
Toluene (anhydrous)-10 mL--

Step-by-Step Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add this compound (222 mg, 1.0 mmol). Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 16-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with ethyl acetate (3x15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate or dichloromethane/methanol gradient).

Protocol 3: Sonogashira Coupling with Phenylacetylene

Reaction Scheme: (Illustrative scheme: this compound reacts with phenylacetylene using a palladium/copper catalyst system to yield 4-methyl-6-(phenylethynyl)quinoline)

Materials & Reagents:

ReagentMWAmountMmolEquivalents
This compound222.08222 mg1.01.0
Phenylacetylene102.14120 µL1.11.1
PdCl₂(PPh₃)₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (Et₃N)-5 mL-Solvent/Base
Tetrahydrofuran (THF)-5 mL-Solvent

Step-by-Step Procedure:

  • Setup: To a flame-dried flask under argon, add this compound (222 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Inerting & Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.[14]

  • Reagent Addition: Add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.[14]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with water (10 mL) and then brine (10 mL).[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired alkynylated quinoline.[11]

Data Summary and Visualization

Comparative Overview of Coupling Reactions

The table below provides a high-level comparison to guide experimental design.

ReactionC-C/C-N FormationKey CatalystsTypical BaseTemperature (°C)Key Advantage
Suzuki-Miyaura C(sp²)-C(sp²)Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃80 - 110Broad substrate scope, stable reagents
Buchwald-Hartwig C(sp²)-NPd₂(dba)₃ + LigandNaOtBu, K₃PO₄80 - 120Direct amination, wide amine scope
Sonogashira C(sp²)-C(sp)PdCl₂(PPh₃)₂, CuIEt₃N, DIPEA25 - 80Mild conditions, forms rigid linker
Mechanistic Workflow: The Suzuki-Miyaura Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Oxidative Addition Complex (Quinoline)-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition quinoline This compound quinoline->pd2_complex product 6-Aryl-4-methylquinoline boronic Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic->boronate base Base (OH⁻) base->boronate boronate->pd2_complex pd2_aryl Transmetalation Complex (Quinoline)-Pd(II)L₂(Ar) pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination pd2_aryl->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Applications in Drug Discovery Programs

The derivatives synthesized from this compound have demonstrated significant potential across multiple therapeutic areas.

  • Oncology: The quinoline scaffold is a key feature in numerous kinase inhibitors. By using Suzuki coupling to introduce various aryl and heteroaryl groups at the 6-position, researchers can target the ATP-binding sites of kinases like EGFR and PI3K, which are often dysregulated in cancer.[1] Highly brominated quinolines have also shown significant antiproliferative activity against various cancer cell lines.[15]

  • Anti-inflammatory Disease: Derivatives of 6-bromo-3-methylquinoline have been investigated as potent inhibitors of Prostaglandin F2α (PGF2α), a key mediator in inflammatory processes.[16][17] This highlights the potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) from this scaffold.

  • Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs, and the broader quinolone class forms the backbone of many antibiotics.[2] The functionalization of the 6-position allows for the fine-tuning of antimicrobial activity and the potential to overcome resistance mechanisms.

Conclusion

This compound is a high-value, versatile starting material for medicinal chemistry. Its true utility is unlocked through a deep understanding of modern palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate diverse libraries of novel compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists and drug development professionals to leverage this powerful building block in the quest for next-generation therapeutics.

References

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934–944.
  • Lira, R., et al. (2015). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Scribd.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Pal, T. K., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. ResearchGate.
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
  • Pal, T. K., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, 0(0).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
  • Reissig, H.-U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.

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Application of 6-Bromo-4-methylquinoline in Agrochemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Agrochemical Innovation

The quinoline ring system represents a "privileged scaffold" in the realm of bioactive molecule synthesis, extending its influence from medicinal chemistry to the development of modern agrochemicals. Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules. Within this class of compounds, 6-bromo-4-methylquinoline emerges as a particularly valuable building block for the synthesis of novel fungicides, herbicides, and insecticides.

The strategic placement of the bromine atom at the 6-position offers a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The methyl group at the 4-position, in turn, can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target enzymes or receptors, thereby modulating its biological activity and selectivity.

This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, ensuring a deep understanding of the synthetic strategies and their potential for generating next-generation crop protection agents.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound in agrochemical design is primarily centered around the reactivity of the C6-bromo substituent. The following sections detail the key transformations and provide insights into their application.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 6-position is highly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents and the construction of complex molecular architectures.[1]

  • Suzuki-Miyaura Coupling: This reaction is instrumental for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties. This is particularly relevant for the synthesis of fungicides and herbicides where a biaryl scaffold can mimic the binding of natural substrates to target enzymes.

  • Sonogashira Coupling: The introduction of alkynyl groups via Sonogashira coupling can lead to compounds with insecticidal or fungicidal properties. The linear geometry of the alkyne can act as a rigid linker to other pharmacophores.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing substituted amines or nitrogen-containing heterocycles. This is a key strategy for the synthesis of many modern agrochemicals where the nitrogen atom plays a crucial role in target binding or translocation within the plant.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura reaction to synthesize 6-phenyl-4-methylquinoline, a scaffold that can be further elaborated into potential agrochemicals.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol, 1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-phenyl-4-methylquinoline.

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation. The use of an inert atmosphere is crucial for maintaining catalytic activity.

  • Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

Nucleophilic Aromatic Substitution (SNAr): Introduction of Heterocyclic Moieties

While the quinoline ring itself is not highly activated towards nucleophilic aromatic substitution, the introduction of a strong electron-withdrawing group, such as a nitro group, can facilitate the displacement of the bromine atom. This two-step strategy is a powerful method for synthesizing derivatives with potential fungicidal or herbicidal activity.[1]

Protocol 2: Synthesis of 6-Bromo-4-methyl-5-nitroquinoline

This protocol describes the nitration of this compound, the activating step for subsequent SNAr reactions.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • 10% Sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1.0 g of this compound to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a 10% sodium carbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-4-methyl-5-nitroquinoline.

Self-Validating System:

  • Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction. Careful temperature control is critical to prevent over-nitration and the formation of byproducts.

  • Quenching on Ice: Pouring the acidic reaction mixture onto ice serves to dilute the acid and dissipate heat, preventing degradation of the product.

  • Neutralization: Neutralization is necessary to remove residual acid and allow for efficient extraction of the organic product.

Protocol 3: Microwave-Assisted SNAr of 6-Bromo-4-methyl-5-nitroquinoline with Morpholine

This protocol demonstrates the nucleophilic displacement of the bromine atom in the activated quinoline ring.

Materials:

  • 6-Bromo-4-methyl-5-nitroquinoline

  • Morpholine

  • Triethylamine

  • Microwave reactor

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vessel, combine 6-bromo-4-methyl-5-nitroquinoline (1.0 mmol), morpholine (1.2 mmol), and triethylamine (1.0 mmol).

  • Heat the mixture in the microwave reactor at 120 °C for 30 minutes with a power of 150 W.

  • After cooling, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (1:1) mixture as the eluent to obtain 4-methyl-6-morpholinyl-5-nitroquinoline.

Causality of Experimental Choices:

  • Microwave Irradiation: Microwave heating can significantly accelerate the rate of SNAr reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

  • Base: Triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Nucleophile: Morpholine is a common nitrogen-containing heterocycle found in many biologically active molecules and serves as the nucleophile in this reaction.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of key intermediates and a final product derived from this compound.

Product Starting Material Key Reagents Reaction Type Expected Yield (%)
6-Phenyl-4-methylquinolineThis compoundPhenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃Suzuki-Miyaura Coupling80-95
6-Bromo-4-methyl-5-nitroquinolineThis compoundH₂SO₄, HNO₃Electrophilic Aromatic Substitution75-90
4-Methyl-6-morpholinyl-5-nitroquinoline6-Bromo-4-methyl-5-nitroquinolineMorpholine, TriethylamineNucleophilic Aromatic Substitution (SNAr)85-98

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G A This compound B 6-Phenyl-4-methylquinoline A->B Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) C 6-Bromo-4-methyl-5-nitroquinoline A->C Nitration (HNO₃, H₂SO₄) D 4-Methyl-6-morpholinyl-5-nitroquinoline C->D SNAr (Morpholine)

Caption: Key synthetic transformations of this compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for agrochemicals derived directly from this compound is limited in the public domain, general principles can be inferred from related quinoline-based agrochemicals:

  • The 6-Position: Substitution at the 6-position with various aryl, heteroaryl, or heterocyclic groups can significantly impact the biological activity. The nature of this substituent influences the overall shape, electronic properties, and potential for hydrogen bonding of the molecule, all of which are critical for target interaction.

  • The 4-Methyl Group: The methyl group at the 4-position can enhance binding to hydrophobic pockets in target enzymes. It can also block metabolic pathways, increasing the in-planta stability of the compound.

  • The Quinoline Core: The quinoline nitrogen can act as a hydrogen bond acceptor and is often crucial for the molecule's mode of action.

Conclusion and Future Outlook

This compound is a highly versatile and valuable starting material for the synthesis of novel agrochemicals. The strategic location of the bromine and methyl groups provides a platform for extensive chemical derivatization, enabling the exploration of a broad chemical space in the search for new fungicides, herbicides, and insecticides. The synthetic protocols and strategic insights provided in this guide offer a solid foundation for researchers to leverage the potential of this unique building block in the development of next-generation crop protection solutions. Further research into the biological activity of derivatives of this compound is warranted and holds significant promise for addressing the ongoing challenges in agriculture.

References

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Application Notes and Protocols for the Purification of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Quinoline Chemistry

6-Bromo-4-methylquinoline is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. As a substituted quinoline, it serves as a versatile scaffold for the synthesis of a wide array of compounds with potential therapeutic activities, including but not limited to anticancer, antimalarial, and antibacterial agents. The precise biological activity and pharmacological profile of any synthesized compound are intrinsically linked to its absolute purity. The presence of residual starting materials, by-products, or other contaminants can lead to erroneous experimental results, compromise the efficacy of drug candidates, and introduce unforeseen toxicities.

This comprehensive guide provides detailed experimental protocols for the purification of this compound, empowering researchers to obtain this key intermediate in a highly pure form. The methodologies outlined herein are grounded in established principles of separation science and are designed to be both effective and reproducible. We will delve into the causality behind experimental choices, ensuring a deep understanding of the purification process.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[1][2]

Essential Personal Protective Equipment (PPE) includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Use of a certified chemical fume hood is mandatory to avoid inhalation of dust or vapors.[1][2]

Storage and Disposal:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]

  • Dispose of waste in accordance with local, state, and federal regulations.[1]

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound, often achieved through variations of the Doebner-von Miller or Combes quinoline synthesis, can result in several types of contaminants:

  • Unreacted Starting Materials: Such as 4-bromoaniline and crotonaldehyde or a β-diketone.

  • Isomeric By-products: Formation of other substituted quinolines is possible depending on the reaction conditions.

  • Polymeric Materials: Acid-catalyzed reactions can sometimes lead to the formation of polymeric tars.

  • Residual Solvents and Reagents: Solvents and catalysts used in the synthesis may be carried through to the crude product.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) is a crucial first step to visualize the number of components and to guide the selection of the most appropriate purification strategy.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.

Selecting the Optimal Recrystallization Solvent

The choice of solvent is paramount for a successful recrystallization. While specific solubility data for this compound is not extensively published, we can infer suitable solvents from data on the closely related 6-bromo-2-methylquinoline. Its solubility is highest in toluene, followed by ethyl acetate, acetone, and acetonitrile, with lower solubility in alcohols like ethanol and methanol, and very poor solubility in water.[4] This suggests that a solvent system involving a good solvent (where the compound is highly soluble) and an anti-solvent (where the compound is poorly soluble) may be effective. Ethanol or a mixture of ethanol and water is a common and effective choice for the recrystallization of many quinoline derivatives.[5]

Table 1: Potential Recrystallization Solvents for this compound

Solvent SystemRationale
EthanolGood solubility at elevated temperatures, lower solubility at room temperature.
Ethanol/WaterEthanol acts as the primary solvent, and the addition of water as an anti-solvent can induce crystallization.
Ethyl Acetate/HexaneEthyl acetate is a good solvent, while hexane acts as an anti-solvent.
TolueneHigh solubility at elevated temperatures may require a larger volume or the addition of an anti-solvent for good recovery.
Detailed Protocol for Recrystallization from Ethanol/Water

This protocol is designed to purify crude this compound that is a solid at room temperature.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and weighing paper

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.

  • Addition of Anti-Solvent: Once the solution has cooled to room temperature, slowly add deionized water dropwise with continuous swirling until the solution becomes slightly turbid. The turbidity indicates that the saturation point has been reached.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (literature melting point for a related compound is 92.5 - 101.5 °C) to remove any residual solvent.[7]

Purification Strategy 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[8] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

Developing the Eluent System with TLC

Before running a column, it is essential to determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4, and there is a good separation between the product and any impurities.

Procedure for TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) until the desired separation is achieved.

  • Visualize the spots under a UV lamp (254 nm).

Detailed Protocol for Flash Column Chromatography

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Selected eluent system (e.g., hexane/ethyl acetate mixture)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading and generally provides better resolution. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of sand and silica. Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).

  • Monitoring the Separation: Monitor the separation by collecting small spots from each fraction onto a TLC plate and developing it in the eluent system.

  • Combining and Concentrating Fractions: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflows

To better illustrate the decision-making process and the steps involved in each purification technique, the following diagrams are provided.

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Ethanol crude->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool add_anti Add Water (Anti-solvent) cool->add_anti ice_bath Cool in Ice Bath add_anti->ice_bath filter_wash Vacuum Filtration & Wash with Cold Solvent ice_bath->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation tlc TLC Analysis to Determine Eluent System pack Pack Column with Silica Gel tlc->pack load Dry Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate pure Pure Amorphous Product evaporate->pure

Caption: Workflow for the purification of this compound by flash column chromatography.

Purity Assessment: Validating the Success of Purification

After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed to provide a comprehensive evaluation.

Table 2: Analytical Methods for Purity Assessment

TechniquePurposeKey Parameters to Observe
Thin Layer Chromatography (TLC) Qualitative assessment of purity and comparison with the starting material.A single spot for the purified product, with an Rf value that matches a reference standard (if available).
High-Performance Liquid Chromatography (HPLC) Quantitative determination of purity.A single major peak corresponding to the product. Purity is calculated from the peak area percentage.[9]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation and detection of proton-containing impurities.The spectrum should show the expected signals for this compound with correct chemical shifts, splitting patterns, and integration. The absence of signals from impurities is crucial.
Mass Spectrometry (MS) Confirmation of molecular weight.The mass spectrum should exhibit the molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (222.08 g/mol ). The characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.[10][11]
Melting Point Analysis Assessment of purity based on the melting point range.A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[7]

By diligently following these purification protocols and employing rigorous analytical techniques for purity assessment, researchers can be confident in the quality of their this compound, paving the way for reliable and reproducible results in their downstream applications.

References

  • University of California, Los Angeles. Column chromatography.
  • Journal of Chemical & Engineering Data. Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect.
  • The Journal of Organic Chemistry. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Columbia University. Column chromatography.
  • University of Rochester. Chromatography: Solvent Systems For Flash Column.
  • PubChem. This compound.

Sources

How to perform column chromatography for 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Chromatographic Purification of 6-Bromo-4-methylquinoline

Abstract

This compound is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The successful synthesis of this compound often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is paramount for subsequent applications, particularly in drug development, where impurities can impact biological activity and safety.[2] This document provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. It details the underlying principles, method development using Thin-Layer Chromatography (TLC), a step-by-step column chromatography procedure, and a troubleshooting guide to address common challenges.

Principle of the Method: Normal-Phase Chromatography

The purification strategy is based on normal-phase adsorption chromatography. In this technique, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system.[3][4] Separation is achieved based on the differential partitioning of the mixture's components between the two phases.[3][5]

  • Stationary Phase: Silica gel (SiO₂) is the most common adsorbent for column chromatography.[3] Its surface is covered with hydroxyl groups (silanols), making it highly polar and slightly acidic.[6]

  • Analyte Interaction: More polar compounds in the mixture will adsorb more strongly to the silica gel surface and therefore move more slowly down the column. Less polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and are eluted more quickly.[3]

  • The Challenge with Basic Heterocycles: this compound contains a basic nitrogen atom within its quinoline ring system. This basicity can lead to strong, sometimes irreversible, interactions with the acidic silanol groups of standard silica gel. This often results in significant "tailing" or "streaking" of the compound on a TLC plate or column, leading to poor separation and potential on-column decomposition.[6]

  • The Solution - Mobile Phase Modification: To mitigate this issue, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase.[6][7] The TEA preferentially interacts with the acidic sites on the silica gel, effectively neutralizing them and allowing the basic quinoline derivative to elute symmetrically, resulting in sharper bands and improved separation.[6]

Materials and Equipment

Reagents and Consumables
  • Crude this compound

  • Silica Gel (Standard Grade, 230-400 mesh)

  • Hexanes (or Heptane), HPLC Grade

  • Ethyl Acetate, HPLC Grade

  • Triethylamine (TEA), Reagent Grade

  • Dichloromethane (DCM), HPLC Grade (for sample loading)

  • Silica Gel TLC Plates (with F₂₅₄ fluorescent indicator)

  • Sand (washed)

  • Cotton or Glass Wool

Equipment
  • Glass Chromatography Column with Stopcock

  • Separatory Funnel (for mobile phase reservoir)

  • Erlenmeyer Flasks (for slurry preparation and eluent)

  • Round Bottom Flasks or Test Tubes (for fraction collection)

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Capillary Tubes (for TLC spotting)

  • Rotary Evaporator

Preliminary Analysis & Method Development via TLC

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent system that provides a good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.25 - 0.35 .

TLC Protocol
  • Prepare a Stock Eluent Modifier: Create a 1% (v/v) solution of triethylamine in ethyl acetate. This stock will be used to easily add the modifier to your test eluents.

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. The solution should be dilute to prevent streaking on the TLC plate.[8]

  • Spot the Plate: Using a capillary tube, carefully spot the diluted sample onto the baseline of a TLC plate.[8]

  • Develop the Plate: Test various ratios of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate). For each test, ensure that the final mobile phase contains ~0.1-0.5% triethylamine . A good starting point for quinoline derivatives is 10-50% ethyl acetate in hexanes.[7]

  • Visualize: After the solvent front has reached near the top of the plate, remove it from the chamber and allow it to dry completely. Visualize the spots under a UV lamp (254 nm).[6] The aromatic quinoline ring system makes the compound UV-active, where it should appear as a dark spot.[8] Circle the spots with a pencil.

  • Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize: Adjust the solvent ratio until the desired Rf value for this compound is achieved.

Parameter Description
Goal Rf 0.25 - 0.35
If Rf is too low (<0.2) The mobile phase is not polar enough. Increase the proportion of ethyl acetate.[7]
If Rf is too high (>0.5) The mobile phase is too polar. Decrease the proportion of ethyl acetate (increase hexanes).
If spots are streaking/tailing Ensure a basic modifier like triethylamine (~0.1-0.5%) is present in the mobile phase.[6][7]

Example: If a mobile phase of 20% Ethyl Acetate / 80% Hexanes + 0.5% TEA gives an Rf of 0.3 for the product spot, this is an excellent starting point for the column.

Detailed Column Chromatography Protocol

Column Preparation (Wet Packing)
  • Select Column Size: Use a weight of silica gel that is approximately 30-50 times the weight of the crude sample to be purified.[3]

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (~0.5 cm) of sand on top of the plug.

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel. Add the initial, least polar eluent (e.g., 20% EtOAc/Hexanes + 0.5% TEA) to the silica gel to form a free-flowing slurry. Stir gently to remove any trapped air bubbles.

  • Pack the Column: Clamp the column perfectly vertically. Fill the column about halfway with the eluent. Pour the silica slurry into the column in a single, continuous motion.

  • Settle the Packing: Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure the silica packs down into a uniform, stable bed without any cracks or air bubbles.[3]

  • Equilibrate: Once the silica has settled, add a final thin layer of sand to the top to protect the surface. Continuously pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.

Sample Loading (Dry Loading Recommended)

Dry loading is often superior as it ensures a narrow, concentrated starting band, leading to better separation.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.

  • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully drain the eluent in the packed column until it is level with the top sand layer.

  • Gently and evenly add the silica-adsorbed sample onto the sand layer.

  • Carefully add another thin layer of sand on top of the sample layer.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. For more difficult separations, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 20% EtOAc and slowly increasing to 30%, 40%, etc.).

  • Collect Fractions: Collect the eluent in sequentially labeled test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitor the Column: As the elution proceeds, monitor the separation by collecting small samples from the fractions and analyzing them by TLC.[5] Spot the crude material, the current fraction, and the previous fraction side-by-side to track the elution of the product.

  • Combine and Evaporate: Once all fractions have been analyzed, combine those containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow Diagram

Chromatography_Workflow cluster_prep Method Development cluster_column Column Chromatography Protocol cluster_analysis Analysis & Isolation crude Crude Product tlc_dev Develop TLC with Solvent Systems (+ 0.5% TEA) crude->tlc_dev visualize Visualize under UV (254 nm) tlc_dev->visualize optimize Optimize for Rf = 0.3 visualize->optimize Adjust Polarity pack Prepare Slurry & Pack Column optimize->pack load Dry Load Sample pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect tlc_monitor Monitor Fractions by TLC collect->tlc_monitor Analyze combine Combine Pure Fractions tlc_monitor->combine evap Evaporate Solvent combine->evap pure_prod Pure this compound evap->pure_prod

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation / Overlapping Spots 1. Inappropriate solvent system. 2. Column was overloaded with sample. 3. Column packed improperly (cracks/channels).1. Re-optimize the mobile phase with TLC; try a shallower solvent gradient. 2. Reduce the amount of crude material; use a larger column (more silica).[3] 3. Repack the column carefully, ensuring a homogenous bed.
Product is Tailing / Streaking The compound is interacting too strongly with acidic silica gel.Add or increase the concentration of a basic modifier like triethylamine (0.1-2%) to the mobile phase.[6] Consider using basic alumina as the stationary phase for very basic compounds.[6]
Product Won't Elute (Stuck on Top) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). A more polar solvent like methanol (1-5%) can be added to the eluent for highly retained compounds.
Product Elutes Too Quickly (with non-polar impurities) The mobile phase is too polar.Decrease the polarity of the mobile phase (increase the percentage of hexanes). Start the elution with a less polar solvent system.
Cracked or Dry Column Bed The solvent level dropped below the top of the silica packing.This is often fatal for the separation. The column must be repacked. Always keep the silica bed wet with solvent.

Conclusion

This application note provides a robust and reliable methodology for the purification of this compound using silica gel column chromatography. The critical step for success is the initial method development via TLC, with particular attention paid to the inclusion of a basic modifier like triethylamine to overcome the challenges associated with purifying basic heterocyclic compounds on acidic silica gel. By following this detailed protocol, researchers, scientists, and drug development professionals can consistently obtain high-purity material essential for their research and development endeavors.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions.
  • Teledyne ISCO.
  • Benchchem.
  • University of Colorado Boulder.
  • Pharma Now.
  • University of Colorado Boulder.
  • Benchchem. Application Notes and Protocols for the Purity Assessment of 2-Amino-6-bromo-3-methylquinoline.
  • ChemicalBook. This compound (CAS 41037-28-9).

Sources

Application Note: Structural Elucidation of 6-Bromo-4-methylquinoline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 6-Bromo-4-methylquinoline, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry.[1] We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Introduction and Rationale

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure found in numerous biologically active compounds.[2] Accurate and detailed structural analysis is the first critical step in any research and development pipeline, ensuring compound identity and purity. NMR spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.

The causality behind this analysis rests on the principle that the electronic environment surrounding each nucleus is unique. The electronegativity of the nitrogen atom in the quinoline ring, the inductive and resonance effects of the bromine substituent, and the presence of the methyl group all create distinct magnetic environments.[3][4] These differences manifest as predictable chemical shifts (δ) and spin-spin coupling constants (J) in the NMR spectra, allowing for a complete assignment of the molecule's structure.

Molecular Structure and Numbering

To facilitate a clear and logical assignment of NMR signals, the internationally recognized IUPAC numbering system for the quinoline ring is used.

Caption: IUPAC numbering of the this compound structure.

Experimental Protocols: A Self-Validating System

The integrity of NMR data is critically dependent on meticulous sample preparation and standardized acquisition parameters. The following protocols are designed to ensure high-quality, reproducible results.

Protocol 1: Sample Preparation

The objective is to create a dilute, homogeneous solution free of particulate matter, which is essential for achieving sharp, symmetrical NMR signals.

  • Sample Weighing: For a standard 5 mm NMR tube, accurately weigh:

    • ¹H NMR: 5-10 mg of this compound.

    • ¹³C NMR: 20-50 mg of the compound. The higher concentration is necessary to compensate for the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C isotope.

  • Solvent Selection & Dissolution:

    • Use approximately 0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds.

    • Initially dissolve the sample in a small, clean vial. This allows for visual confirmation of complete dissolution before transfer to the NMR tube.

  • Internal Standard (Optional but Recommended):

    • For precise chemical shift calibration, add a small amount of tetramethylsilane (TMS). TMS provides a sharp, reference signal at 0.00 ppm.[5] Alternatively, the residual non-deuterated solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used for referencing.[5]

  • Filtration and Transfer:

    • Solid impurities or dust can severely degrade the magnetic field homogeneity (shimming), leading to broad peaks. To prevent this, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

    • Ensure the final sample height in the tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 2: Data Acquisition & Processing

These parameters are typical for a 400 MHz spectrometer and should be adapted as needed based on the instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse 'zg' experiment.

    • Spectral Width (SW): ~16 ppm, centered around 7 ppm.

    • Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration if quantitative analysis is needed.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse program (e.g., 'zgpg30') to produce a spectrum of singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Spectral Width (SW): ~240 ppm, centered around 120 ppm.

    • Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis using TMS (0.00 ppm) or the residual solvent signal.

Spectral Analysis and Interpretation

The following is a predictive analysis based on established principles of NMR spectroscopy and data for analogous quinoline structures.[3][6][7]

¹H NMR Spectrum Analysis (Predicted)

The spectrum is expected to show signals in both the aromatic region (7.0-9.0 ppm) and the aliphatic region (<3.0 ppm). The protons on the pyridine ring (H-2, H-3) are typically deshielded (shifted downfield) compared to those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom.[8]

Key Features:

  • Methyl Group (4-CH₃): A singlet integrating to 3 protons, expected around δ 2.7 ppm.

  • H-2 & H-3: These protons on the pyridine ring will appear as doublets due to coupling with each other. H-2 is adjacent to the nitrogen and will be the most downfield aromatic proton.

  • Benzene Ring Protons (H-5, H-7, H-8): This will be a more complex system.

    • H-5: Will be a doublet, coupled to H-7 (meta-coupling, small J) and H-8 (para-coupling, very small J, may not be resolved), but primarily appears as a doublet due to ortho-coupling with H-8 if that existed. In this ABX system, it will be a doublet coupled to H-7.

    • H-7: Will appear as a doublet of doublets (dd), as it is coupled to both its ortho neighbor H-8 and its meta neighbor H-5.

    • H-8: Will appear as a doublet, coupled only to its ortho neighbor H-7.

Signal Assignment Predicted δ (ppm) Multiplicity Coupling Constant, J (Hz) Integration
H-28.8 - 9.0d³J ≈ 4.5 Hz1H
H-88.0 - 8.2d³J ≈ 8.5 Hz1H
H-58.0 - 8.1d⁴J ≈ 2.0 Hz1H
H-77.7 - 7.8dd³J ≈ 8.5 Hz, ⁴J ≈ 2.0 Hz1H
H-37.4 - 7.5d³J ≈ 4.5 Hz1H
4-CH₃2.6 - 2.8s-3H

Table 1: Predicted ¹H NMR data for this compound in CDCl₃. Typical coupling constants for quinolines are used for prediction.[9][10]

¹³C NMR Spectrum Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct singlet signals, corresponding to the 10 unique carbon atoms in the molecule.

Key Features:

  • Methyl Carbon (4-CH₃): The most upfield signal, typically below δ 25 ppm.

  • C-6 (C-Br): The carbon directly attached to bromine will be influenced by its electronegativity and heavy atom effect. Its chemical shift is expected to be in the range of δ 120-125 ppm.

  • Quaternary Carbons (C-4, C-4a, C-6, C-8a): These carbons, which bear no protons, will typically have lower intensity signals compared to the protonated carbons.

  • Effect of Nitrogen: Carbons adjacent to the nitrogen (C-2, C-8a) will be significantly deshielded (downfield).

Signal Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
C-2150 - 152C-5131 - 133
C-8a148 - 150C-7129 - 131
C-4144 - 146C-4a126 - 128
C-8128 - 130C-3122 - 124
C-6120 - 1224-CH₃18 - 20

Table 2: Predicted ¹³C NMR data for this compound in CDCl₃. Predictions are based on data for quinoline and substituted pyridines.[5][11][12]

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The subsequent predictive analysis of chemical shifts and coupling constants serves as an authoritative guide for spectral assignment, enabling confident structural confirmation. This systematic approach ensures the integrity and reproducibility of the analytical results, which is paramount in all stages of chemical research and development.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....
  • Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.
  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?.
  • PubChem. (n.d.). This compound.
  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.

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Application Note: Elucidating the Mass Spectrometric Fragmentation of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected mass spectrometric fragmentation pattern of 6-Bromo-4-methylquinoline, a key intermediate in pharmaceutical and materials science research. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes foundational principles of mass spectrometry with data from structurally related compounds to propose a detailed fragmentation pathway under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This application note is designed for researchers, scientists, and drug development professionals, offering detailed protocols for sample analysis and a logical framework for spectral interpretation.

Introduction: The Significance of this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The specific substitution pattern of a bromine atom at the 6-position and a methyl group at the 4-position makes this molecule a versatile building block in medicinal chemistry and organic synthesis. Accurate characterization of such molecules is paramount, and mass spectrometry stands as a cornerstone technique for confirming molecular identity and elucidating structure. This guide will delve into the anticipated fragmentation behavior of this compound, providing a roadmap for its unambiguous identification.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [2]
Monoisotopic Mass 220.98401 Da[1]
Structure

Image Source: PubChem

The presence of a bromine atom is a key feature that will manifest in the mass spectrum as a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive M+ and M+2 isotopic pattern of roughly 1:1 intensity for any bromine-containing fragment.[3]

Proposed Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. The fragmentation of this compound is expected to be directed by the stable quinoline ring system and the nature of its substituents.

The Molecular Ion (M⁺˙)

Upon EI, this compound will lose an electron to form the molecular ion (M⁺˙) at m/z 221 and 223, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Due to the aromatic nature of the quinoline core, the molecular ion is expected to be relatively stable and thus readily observable.[4]

Key Fragmentation Steps

The primary fragmentation pathways are anticipated to involve the loss of the bromine atom, the methyl group, and rearrangements of the quinoline core.

  • Loss of a Bromine Radical (•Br): A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond. The loss of a bromine radical from the molecular ion would result in a fragment at m/z 142.

    • M⁺˙ (m/z 221/223) → [M - Br]⁺ (m/z 142) + •Br

  • Loss of a Hydrogen Radical (•H) and HCN: A characteristic fragmentation of the quinoline ring system is the sequential loss of a hydrogen radical followed by the elimination of a neutral hydrogen cyanide (HCN) molecule.[4] This pathway is often preceded by rearrangements within the ring structure.

    • [M - Br]⁺ (m/z 142) → [M - Br - H]⁺ (m/z 141) + •H

    • [M - Br - H]⁺ (m/z 141) → [M - Br - H - HCN]⁺ (m/z 114) + HCN

  • Retro-Diels-Alder (RDA) Fragmentation: While less common for aromatic systems, RDA-type fragmentation of the heterocyclic ring can occur, leading to the expulsion of acetylene (C₂H₂).

Visualizing the EI Fragmentation

EI_Fragmentation M M⁺˙ m/z 221/223 F142 [M-Br]⁺ m/z 142 M->F142 - •Br F141 [M-Br-H]⁺ m/z 141 F142->F141 - •H F114 [M-Br-H-HCN]⁺ m/z 114 F141->F114 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Proposed Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is then used to induce fragmentation and obtain structural information.

The Protonated Molecule ([M+H]⁺)

In positive ion mode ESI, this compound is expected to be readily protonated at the basic nitrogen atom of the quinoline ring, yielding an abundant [M+H]⁺ ion at m/z 222/224.[5]

Key MS/MS Fragmentation Pathways

The fragmentation of the [M+H]⁺ precursor ion will likely involve the same core pathways as in EI, but the even-electron nature of the precursor will influence the specific neutral losses.

  • Loss of HBr: A plausible fragmentation pathway is the elimination of a neutral hydrogen bromide molecule, leading to a fragment at m/z 142.

    • [M+H]⁺ (m/z 222/224) → [M+H - HBr]⁺ (m/z 142) + HBr

  • Loss of Methyl Radical (•CH₃) and Subsequent Fragmentations: The loss of the methyl group as a radical is possible, although less common for even-electron species. A more likely scenario involves rearrangements.

  • Ring Cleavage: Similar to other heterocyclic systems, ring cleavage of the quinoline core can occur, leading to characteristic product ions.[6]

Visualizing the ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]⁺ m/z 222/224 F142 [M+H-HBr]⁺ m/z 142 MH->F142 - HBr F115 [C₉H₇]⁺ m/z 115 F142->F115 - HCN

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

The following are generalized protocols for the analysis of this compound by GC-MS (for EI) and LC-MS (for ESI). Instrument parameters should be optimized for the specific system being used.

GC-MS Protocol for EI Analysis

Objective: To obtain the electron ionization mass spectrum and fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Procedure:

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

    • Vortex to ensure complete dissolution.

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes

LC-MS/MS Protocol for ESI Analysis

Objective: To obtain the ESI mass spectrum and perform tandem MS (MS/MS) for structural elucidation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap) equipped with an ESI source.

Procedure:

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): Flow rate and temperature to be optimized (e.g., 10 L/min at 350 °C).

    • MS1 Scan Range: m/z 100 - 500

    • MS/MS:

      • Precursor Ion: m/z 222.0 (and/or 224.0)

      • Collision Gas: Argon

      • Collision Energy: Optimize in the range of 10-40 eV to achieve a good distribution of fragment ions.

Summary and Conclusions

The mass spectrometric analysis of this compound is predicted to yield informative spectra under both EI and ESI conditions. The presence of the bromine atom provides a clear isotopic signature for fragments containing it. The fragmentation is expected to be dominated by the loss of the bromine substituent and characteristic cleavages of the quinoline ring system. The protocols outlined in this application note provide a robust starting point for the analysis of this and structurally related compounds. By combining the predicted fragmentation patterns with experimental data, researchers can confidently identify and characterize this compound in their samples.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
  • This compound. PubChem. [Link]
  • Quinoline, 6-bromo-. NIST WebBook. [Link]
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. [Link]
  • Mass Spectrometry Fragment
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Mass Spectrometry - Fragmentation P
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Recrystallization of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

6-Bromo-4-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a bromine atom make it a versatile scaffold for the synthesis of novel pharmaceutical agents and functional organic materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields, and difficulties in the purification of subsequent products. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. This application note provides a detailed, step-by-step protocol for the recrystallization of this compound, grounded in the principles of solubility and crystal growth. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Core Principles of Recrystallization

Recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution. This thermodynamic instability is relieved by the formation of highly ordered, pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).

Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. While experimental screening is often necessary, solubility data for structurally similar compounds can provide an excellent starting point. A study on the solubility of the isomeric 6-Bromo-2-methylquinoline in various organic solvents offers valuable insights.[1] Given the structural similarity, the solubility behavior of this compound is expected to be comparable.

SolventPolarity IndexBoiling Point (°C)Rationale for Consideration
Toluene 2.4111High solubility at elevated temperatures for the 2-methyl isomer suggests it could be a good single-solvent choice. Its relatively high boiling point allows for a wide temperature gradient for crystallization.
Ethyl Acetate 4.477Good dissolving power for the 2-methyl isomer at higher temperatures. Its lower boiling point makes it easier to remove from the final product.
Acetone 5.156Another potential single-solvent option with good dissolving power. Its low boiling point is advantageous for rapid solvent removal but may require careful handling to prevent premature evaporation.
Isopropanol 3.982Lower solubility for the 2-methyl isomer suggests it may be a good candidate for a mixed-solvent system or for washing the purified crystals.
Ethanol 4.378Similar to isopropanol, its lower dissolving power could be beneficial in a mixed-solvent system to fine-tune solubility.
Hexane 0.169A nonpolar solvent where the compound is likely to have low solubility. Ideal as an "anti-solvent" in a mixed-solvent system to induce precipitation.

For this protocol, we will focus on a single-solvent recrystallization using Toluene and a mixed-solvent recrystallization using Ethyl Acetate/Hexane .

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Place crude this compound in Erlenmeyer flask B Add a minimal amount of hot solvent A->B C Heat the mixture to boiling with stirring B->C D Add more hot solvent dropwise until fully dissolved C->D E If insoluble impurities are present, perform hot gravity filtration D->E If needed F Allow the hot, clear solution to cool slowly to room temperature D->F If no insoluble impurities E->F G Induce crystallization if necessary (scratching, seed crystal) F->G H Cool the flask in an ice-water bath to maximize crystal yield G->H I Collect crystals by vacuum filtration H->I J Wash crystals with a small amount of cold solvent I->J K Dry the purified crystals under vacuum J->K

Caption: Workflow for the recrystallization of this compound.

Detailed Protocols

Materials and Equipment:

  • Crude this compound

  • Toluene

  • Ethyl Acetate

  • Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Protocol 1: Single-Solvent Recrystallization with Toluene
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of toluene to the flask, just enough to create a slurry.

    • Heat the mixture to a gentle boil with continuous stirring.

    • Add more hot toluene dropwise until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent required to achieve a saturated solution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

    • If crystals do not form upon cooling, induce crystallization by gently scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of pure this compound.

    • Once crystal formation is evident, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization with Ethyl Acetate/Hexane
  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.

  • Inducing Crystallization with an Anti-Solvent:

    • To the hot, clear solution, slowly add hexane (the "anti-solvent") dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in a ratio similar to that of the final crystallization mixture).

    • Dry the purified crystals under vacuum.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is cooled too rapidly.Use a lower boiling point solvent. Add more solvent to lower the saturation point. Ensure slow cooling.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Scratch the inner surface of the flask with a glass rod. Add a seed crystal. If oversaturated, try adding slightly more of the primary solvent.
Low Yield Too much solvent was used. The solution was not cooled sufficiently. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure adequate cooling time in an ice bath. Pre-heat the filtration apparatus.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield slightly.

Characterization of Purified this compound

The purity of the recrystallized product should be assessed using appropriate analytical techniques.

  • Melting Point Determination: A sharp melting point range close to the literature value (92.5-101.5°C, though a purified sample should have a much narrower range, e.g., 98-100°C) is a good indicator of purity.[1][2]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.

  • Chromatographic Analysis (TLC, HPLC, GC): These methods can provide a quantitative assessment of purity.

By following this detailed guide, researchers can effectively purify this compound, ensuring the high quality of this important synthetic intermediate for their downstream applications.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Journal of Chemical & Engineering Data. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect.

Sources

Application Notes & Protocols: Leveraging 6-Bromo-4-methylquinoline for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2] This guide focuses on a specific, highly versatile precursor: 6-Bromo-4-methylquinoline . The strategic placement of a bromine atom at the C6 position provides a reactive "handle" for sophisticated molecular engineering, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer targets. This document provides a detailed exploration of synthetic strategies, step-by-step experimental protocols, and the underlying mechanistic rationale for developing novel anticancer agents from this key intermediate.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in drug discovery is rooted in its distinct structural features:

  • The Quinoline Core: This bicyclic aromatic system is adept at participating in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets, including the ATP-binding pockets of various kinases.[1]

  • The C6-Bromine Atom: This is the primary site for synthetic elaboration. As a halogen, it is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the stable and predictable formation of new carbon-carbon bonds, which is essential for building molecular complexity.[3]

  • The C4-Methyl Group: This group can influence the molecule's steric and electronic properties. It can enhance binding affinity by occupying specific hydrophobic pockets in a target protein or modulate the overall solubility and metabolic stability of the final compound.

The combination of these features makes this compound an ideal starting point for generating large libraries of diverse compounds for high-throughput screening in anticancer drug discovery programs.

Core Synthetic Strategies & Mechanistic Insights

The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, mild reaction conditions, and broad functional group tolerance.

Workflow for Library Synthesis

The general workflow involves using this compound as a common starting material and reacting it with a variety of coupling partners to generate a library of derivatives, which are then subjected to biological evaluation.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Derivative Libraries cluster_evaluation Biological Evaluation A This compound B Suzuki-Miyaura Coupling (+ Arylboronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (+ Terminal Alkynes) A->C Pd/Cu Catalysts, Base D 6-Aryl-4-methylquinolines B->D E 6-Alkynyl-4-methylquinolines C->E F In-Vitro Cytotoxicity Screening (e.g., MTT Assay) D->F E->F G Lead Compound Identification F->G

Caption: General workflow for anticancer agent synthesis.

A. Suzuki-Miyaura Cross-Coupling

This reaction is arguably the most powerful tool for creating 6-aryl-4-methylquinoline derivatives. It involves the coupling of the C6-Br with an organoboron compound (typically an arylboronic acid or ester) catalyzed by a palladium(0) complex.

Causality: The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent (e.g., dioxane/water or DMF) is critical. The base activates the boronic acid, and the solvent system ensures all components remain in solution for the catalytic cycle to proceed efficiently. The water in a dioxane/water system often accelerates the transmetalation step.

B. Sonogashira Cross-Coupling

This reaction forges a C-C bond between the C6-Br and a terminal alkyne, yielding 6-alkynyl-4-methylquinoline derivatives. It is co-catalyzed by palladium and a copper(I) salt (e.g., CuI).

Causality: The palladium catalyst activates the aryl bromide through oxidative addition. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation to the palladium center, facilitating the final reductive elimination step to yield the product.[4]

Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product purification.

Protocol 1: Synthesis of 6-Aryl-4-methylquinolines via Suzuki-Miyaura Coupling

Introduction: This protocol details a general procedure for the synthesis of 6-aryl-4-methylquinoline derivatives. The reaction conditions are robust and can be adapted for a wide range of aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. Rationale: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting quinoline.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting this compound spot is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 6-aryl-4-methylquinoline derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of 6-Alkynyl-4-methylquinolines via Sonogashira Coupling

Introduction: This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Base: Add anhydrous, degassed THF and triethylamine (2.0-3.0 eq) via syringe. Rationale: The amine base acts as both a solvent and an acid scavenger, neutralizing the HBr generated during the reaction.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, and HRMS.

Biological Activity & Mechanism of Action

Quinoline derivatives exert their anticancer effects through diverse mechanisms. Many function as inhibitors of critical signaling pathways that are frequently dysregulated in cancer.[5]

Illustrative Anticancer Activity

While specific data for this compound derivatives requires dedicated screening, the activities of structurally related bromo-substituted quinolines and quinazolines provide a strong rationale for their synthesis and serve as valuable benchmarks.[6]

Compound ClassStructure Example (Related Scaffold)Cancer Cell LineIC₅₀ (µM)Reference
6-Bromo-quinazoline2-((4-methylbenzyl)thio)-3-phenyl-6-bromoquinazolin-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32[7][8]
6-Bromo-quinazoline2-((4-methylbenzyl)thio)-3-phenyl-6-bromoquinazolin-4(3H)-oneSW480 (Colon)17.85 ± 0.92[7][8]
6-Bromo-nitroquinoline6-Bromo-5-nitroquinolineHT29 (Colon)> 5-FU (ref.)[9]
Brominated Methoxyquinoline5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon)15.0[10]
Targeting Cancer Signaling Pathways

Many synthesized quinolines are designed to inhibit protein kinases. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[11] Quinoline-based inhibitors can block this pathway, leading to cell cycle arrest and apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial effects.[1][2] The rise of multidrug-resistant (MDR) pathogens presents a critical need for the discovery and development of novel antimicrobial agents.[1] Quinolone antibiotics, a well-known subset of this class, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4] This mechanism makes quinoline derivatives promising candidates in the ongoing search for new therapeutics.[1][5]

These application notes offer a detailed experimental framework for researchers, scientists, and drug development professionals to systematically assess the antimicrobial properties of new quinoline derivatives. The protocols outlined here follow a structured, tiered approach, beginning with initial screening and progressing to a more in-depth characterization of antimicrobial dynamics and a preliminary assessment of safety.

Overall Experimental Workflow

The evaluation of novel quinoline derivatives is designed as a logical progression from broad, initial screening to more specific and complex assays. This workflow ensures that resources are concentrated on the most promising candidates. The process commences with preliminary screening to identify active compounds, followed by the quantitative determination of their inhibitory and bactericidal concentrations. Subsequently, the dynamics of microbial killing and preliminary toxicity are evaluated before any consideration of in vivo studies.

Antimicrobial Drug Discovery Workflow for Quinoline Derivatives cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Assessment cluster_2 Tier 3: In-Depth Characterization cluster_3 Tier 4: Advanced Studies Preliminary_Screening Preliminary Screening (e.g., Agar Disk Diffusion Assay) MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Preliminary_Screening->MIC_Determination Active Compounds MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Time_Kill_Assay Time-Kill Kinetics Assay MBC_Determination->Time_Kill_Assay Potent Compounds Cytotoxicity_Assay Preliminary Cytotoxicity Assessment (e.g., MTT, LDH Assays) Time_Kill_Assay->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Promising Candidates In_Vivo_Studies In Vivo Efficacy and Toxicity Mechanism_of_Action->In_Vivo_Studies

Sources

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-4-methylquinoline. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization at the 6-position via C-C bond formation opens vast avenues for the synthesis of novel small molecules in drug discovery. This document delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, ligands, and reagents, and offers field-proven, step-by-step protocols for successful execution.

Introduction: The Strategic Importance of 6-Aryl-4-methylquinolines

The quinoline ring system is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The targeted synthesis of 6-aryl-4-methylquinolines is of significant interest as the introduction of an aryl group at the C6 position can modulate the pharmacological profile of the molecule, influencing factors such as target binding affinity, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, generally mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[2][3]

However, the Suzuki coupling of heteroaromatic halides, particularly electron-deficient systems like quinolines, can present unique challenges. The electron-withdrawing nature of the quinoline ring can deactivate the C-Br bond towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atom of the quinoline can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This guide provides a systematic approach to overcoming these challenges to achieve efficient and reliable synthesis of 6-aryl-4-methylquinoline derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] A fundamental understanding of this cycle is crucial for rational catalyst selection and reaction optimization.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS PdII_Intermediate Ar-Pd(II)L₂(Br) (Intermediate 1) OA_TS->PdII_Intermediate Transmetalation_TS Transmetalation PdII_Intermediate->Transmetalation_TS PdII_Diaryl Ar-Pd(II)L₂(Ar') (Intermediate 2) Transmetalation_TS->PdII_Diaryl RE_TS Reductive Elimination PdII_Diaryl->RE_TS RE_TS->Pd0 Product Ar-Ar' (Coupled Product) RE_TS->Product Substrate This compound (Ar-Br) Substrate->OA_TS Boronic_Acid Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻ Boronic_Acid->Transmetalation_TS Byproduct Pd(0)L₂ Regenerated Protocol_1_Workflow start Start setup Reaction Setup: - this compound (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - K₃PO₄ (2.0-3.0 equiv) - XPhos Pd G3 (1-3 mol%) start->setup inert Inert Atmosphere: Evacuate and backfill vial with Argon or Nitrogen (3x) setup->inert solvent Solvent Addition: Add degassed 1,4-Dioxane/Water (e.g., 4:1 v/v) via syringe inert->solvent reaction Reaction: Heat at 80-110 °C with vigorous stirring (Monitor by TLC or LC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with water and brine reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Product: 6-Aryl-4-methylquinoline purify->product

Figure 2: Experimental Workflow for Protocol 1.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized Water, degassed

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and finely powdered K₃PO₄.

  • Add the XPhos Pd G3 catalyst.

  • Seal the vial with a septum cap and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water in a 4:1 ratio) to the vial. The final concentration should be approximately 0.1 M with respect to the this compound.

  • Place the reaction vial in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-methylquinoline.

Protocol 2: General Method Using Pd(dppf)Cl₂

This protocol uses a common and effective catalyst for many heteroaromatic couplings and serves as a reliable alternative. [5] Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-2.5 equiv)

  • 1,4-Dioxane or THF, degassed

  • Deionized Water, degassed

Procedure:

  • In a Schlenk flask or sealed tube, combine this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (oxygen exposure)- Oxidative addition is too slow- Insufficiently strong base- Ensure thorough degassing of all reagents and solvents.- Switch to a more active catalyst system (e.g., XPhos Pd G3).- Use a stronger base such as K₃PO₄ or Cs₂CO₃.
Protodeboronation - Decomposition of the boronic acid before coupling occurs, often facilitated by aqueous base.- Use a more stable boronic ester (e.g., a pinacol ester).- Consider anhydrous conditions with a non-aqueous base.- Lower the reaction temperature if possible.
Dehalogenation - The bromoquinoline is reduced to 4-methylquinoline instead of coupling.- Screen different ligands and bases.- Lowering the reaction temperature may mitigate this side reaction.
Homocoupling of Boronic Acid - Oxygen contamination- Catalyst system promotes this side reaction- Improve degassing procedures.- A change in ligand or palladium source may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of novel 6-aryl-4-methylquinoline derivatives. Success with this electron-deficient heteroaromatic substrate hinges on the rational selection of a modern, highly active palladium catalyst system. The use of electron-rich, sterically bulky phosphine ligands, particularly in the form of stable and efficient precatalysts like XPhos Pd G3, is strongly recommended. By following the detailed protocols and considering the troubleshooting guidance provided in this document, researchers can confidently and efficiently access a diverse range of valuable compounds for applications in drug discovery and materials science.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Blaser, D., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Barrios-Landeros, F., & Carrow, B. P. (2015). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ChemHelp ASAP. Suzuki cross-coupling reaction. [Link]
  • NRO CREATIONS. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Fisher Scientific.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.

Sources

Application Notes and Protocols for the Functionalization of the 6-Position of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] The strategic functionalization of the quinoline ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the various positions on this bicyclic heterocycle, the 6-position on the benzo moiety holds particular significance. Substituents at this position can profoundly influence biological activity, including antibacterial, antimalarial, and anticancer properties.[3][4][5][6] This comprehensive guide provides a detailed exploration of established and modern methodologies for the selective functionalization of the 6-position of the quinoline ring. We will delve into the mechanistic underpinnings of classical electrophilic aromatic substitution reactions and provide robust, step-by-step protocols for their execution. Furthermore, this guide will cover contemporary transition-metal-catalyzed cross-coupling reactions, offering detailed procedures and insights into reaction optimization. By combining theoretical principles with practical, field-proven protocols, this document aims to empower researchers to confidently and efficiently synthesize novel 6-substituted quinoline derivatives for a wide range of applications.

Strategic Importance of the 6-Position

The quinoline ring system is a fused aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The electronic nature of the ring system dictates its reactivity. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and amenable to electrophilic substitution.

The 6-position, located on the carbocyclic ring, is a key site for modification. Its functionalization can significantly impact:

  • Pharmacological Activity: The introduction of specific functional groups at C6 can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and even alter the mechanism of action. For instance, the presence of a fluorine atom at the 6-position in fluoroquinolone antibiotics is crucial for their potent antibacterial activity.[5]

  • Physicochemical Properties: Substituents at C6 can modulate solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

  • Materials Science Applications: Functionalization at the 6-position can be leveraged to tune the photophysical and electronic properties of quinoline-based materials for applications in organic light-emitting diodes (OLEDs) and sensors.

Classical Approaches: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing functional groups onto the benzene ring of the quinoline scaffold. Under acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. Consequently, substitution occurs preferentially on the less deactivated carbocyclic ring, typically yielding a mixture of 5- and 8-isomers.[7] However, by carefully controlling reaction conditions and utilizing appropriate starting materials, selective functionalization at the 6-position can be achieved.

Nitration

Nitration is a cornerstone of EAS and provides a versatile entry point for further functionalization, as the nitro group can be readily reduced to an amine.

Causality Behind Experimental Choices: The choice of nitrating agent and reaction conditions is critical for achieving regioselectivity. A mixture of nitric acid and sulfuric acid is a powerful nitrating system. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. The temperature of the reaction must be carefully controlled to prevent over-nitration and decomposition. For substrates that are sensitive to strongly acidic conditions, milder nitrating agents can be employed.

Protocol 2.1.1: Regioselective Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline

This protocol leverages the directing effect of the N-acetyl group in the tetrahydroquinoline system to favor substitution at the 6-position.[8]

Materials:

  • N-acetyl-1,2,3,4-tetrahydroquinoline

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (1 volume) dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of 6- and 7-nitro isomers, can be purified by column chromatography on silica gel to isolate the desired 6-nitro-N-acetyl-1,2,3,4-tetrahydroquinoline.[8] Subsequent hydrolysis of the acetyl group yields 6-nitro-1,2,3,4-tetrahydroquinoline.

Modern Synthetic Strategies: Transition-Metal-Catalyzed Cross-Coupling

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds. These methods offer a powerful and versatile toolkit for the selective formation of carbon-carbon and carbon-heteroatom bonds at the 6-position of the quinoline ring, starting from a pre-functionalized haloquinoline (e.g., 6-bromoquinoline).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, enabling the formation of C-C bonds. This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for an efficient Suzuki coupling. Palladium(0) is the active catalytic species. Phosphine ligands are commonly used to stabilize the palladium center and facilitate the catalytic cycle. The base is required to activate the organoboron species.

Protocol 3.1.1: Synthesis of 6-Arylquinolines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-bromoquinoline with an arylboronic acid.

Materials:

  • 6-Bromoquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add 6-bromoquinoline (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate or dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions at the 6-Position of Quinoline

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenylquinoline>90
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)quinoline>85
33-Pyridinylboronic acid6-(3-Pyridinyl)quinoline>80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11] This reaction is exceptionally useful for synthesizing 6-aminoquinoline derivatives, which are important pharmacophores.[12]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The choice of base is also critical and is often substrate-dependent.

Protocol 3.2.1: Synthesis of 6-(Morpholin-4-yl)quinoline via Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 6-bromoquinoline with morpholine.[13]

Materials:

  • 6-Bromoquinoline

  • Morpholine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents) to a Schlenk flask.

  • Add toluene, followed by 6-bromoquinoline (1 equivalent) and morpholine (1.2 equivalents).

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative\nAddition->Ar-Pd(II)(X)L2 Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand\nExchange HNR'R'' Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ligand\nExchange->Ar-Pd(II)(NHR'R'')L Deprotonation Deprotonation Ar-Pd(II)(NHR'R'')L->Deprotonation Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 6-alkynylquinolines.[14][15][16] These products are valuable intermediates that can undergo further transformations.

Causality Behind Experimental Choices: The Sonogashira reaction requires both a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to form a copper acetylide intermediate, which then transmetalates to the palladium center. The amine base serves both to deprotonate the terminal alkyne and as a solvent.

Protocol 3.3.1: Synthesis of 6-(Phenylethynyl)quinoline via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 6-bromoquinoline with phenylacetylene.

Materials:

  • 6-Bromoquinoline

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add 6-bromoquinoline (1 equivalent), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine, followed by phenylacetylene (1.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-C≡CR Ar-Pd(II)-C≡CR->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X Terminal Alkyne H-C≡CR Terminal Alkyne->Cu(I)-C≡CR Base Base Base

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Functional Group Interconversion

Once a functional group has been introduced at the 6-position, it can often be converted into other useful functionalities.

Table 2: Common Functional Group Interconversions at the 6-Position

Starting MaterialReagents and ConditionsProduct
6-NitroquinolineH₂, Pd/C, Ethanol6-Aminoquinoline
6-AminoquinolineNaNO₂, HCl; CuCN6-Cyanoquinoline
6-BromoquinolineMg, THF; then CO₂; then H₃O⁺Quinoline-6-carboxylic acid
Quinoline-6-carboxylic acidSOCl₂; then R₂NH6-(N,N-Dialkylcarbamoyl)quinoline

Conclusion

The functionalization of the 6-position of the quinoline ring is a critical aspect of modern synthetic and medicinal chemistry. This guide has provided a detailed overview of both classical and contemporary methods for achieving this transformation. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively synthesize a diverse range of 6-substituted quinolines for various applications. The choice of synthetic strategy will ultimately depend on the desired functional group, the availability of starting materials, and the specific requirements of the target molecule.

References

  • Al-Tel, T. H. (2021). Recent advances in the synthesis of quinolines: A review. Molecules, 26(21), 6496. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Jouppi, B., et al. (2014). Regioselective Nitration of N-Protected 1,2,3,4-Tetrahydroquinoline. The Journal of Organic Chemistry, 79(1), 318-323. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Verma, A., et al. (2020). Functionalization of the quinoline ring: a review on recent progress. Organic & Biomolecular Chemistry, 18(34), 6611-6637. [Link]

Sources

Scale-up Synthesis of 6-Bromo-4-methylquinoline for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, scalable, and robust two-step synthetic protocol for the preparation of 6-Bromo-4-methylquinoline, a key intermediate in the development of novel therapeutics. The synthesis commences with the well-established Combes quinoline synthesis to construct the 6-bromo-4-methyl-2-quinolinol core, followed by a deoxygenation to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering a reproducible methodology, in-depth explanation of experimental choices, and rigorous analytical and purification protocols to ensure the final product meets the stringent quality requirements for preclinical studies.

Introduction: The Significance of this compound in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for diverse functionalization, leading to a broad spectrum of pharmacological activities. The introduction of a bromine atom at the 6-position and a methyl group at the 4-position of the quinoline ring can significantly modulate the physicochemical properties and biological profile of the molecule, making this compound a valuable building block in medicinal chemistry. Its utility spans the synthesis of potential kinase inhibitors, anti-infective agents, and other therapeutic candidates.

The successful progression of a drug candidate from discovery to preclinical and clinical development hinges on the availability of a scalable and reproducible synthetic route that consistently delivers high-purity material. This application note addresses this critical need by providing a detailed protocol for the gram-scale synthesis of this compound, with a focus on process understanding, scalability, and analytical control to ensure its suitability for preclinical evaluation.

Strategic Approach to Synthesis

For the synthesis of this compound, a two-step approach has been devised, prioritizing scalability, reagent availability, and reaction robustness.

Step 1: Combes Synthesis of 6-Bromo-4-methyl-2-quinolinol. The Combes synthesis is a classic and reliable method for the preparation of 2,4-disubstituted quinolines[1][2]. It involves the acid-catalyzed condensation of an aniline with a β-diketone[1][3]. In this protocol, 4-bromoaniline is reacted with ethyl acetoacetate to form an enamine intermediate, which then undergoes intramolecular cyclization in the presence of a strong acid to yield 6-bromo-4-methyl-2-quinolinol. This method is advantageous for its operational simplicity and the commercial availability of the starting materials.

Step 2: Deoxygenation of 6-Bromo-4-methyl-2-quinolinol. The resulting 2-quinolinol will be converted to the target this compound. A common and effective method for this transformation is a two-step sequence involving chlorination followed by reductive dehalogenation. The 2-hydroxyl group is first converted to a more reactive 2-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). The intermediate, 2-chloro-6-bromo-4-methylquinoline, is then subjected to catalytic hydrogenation to selectively remove the 2-chloro substituent, affording the final product.

Detailed Synthesis Protocol

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents prior to use. This compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation[1][4].

Step 1: Synthesis of 6-Bromo-4-methyl-2-quinolinol

This protocol is based on the principles of the Combes quinoline synthesis[2][3][5].

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesEq.
4-Bromoaniline172.0250.0 g0.2911.0
Ethyl acetoacetate130.1441.6 mL (42.5 g)0.3261.12
Concentrated Sulfuric Acid (98%)98.08250 mL--
Deionized Water18.02As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Ethanol46.07As needed--

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Large beaker (2 L)

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromoaniline (50.0 g, 0.291 mol).

  • Slowly add concentrated sulfuric acid (250 mL) to the flask with stirring. The addition is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

  • Once the aniline has dissolved, begin heating the mixture to 100 °C.

  • Slowly add ethyl acetoacetate (41.6 mL, 0.326 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature between 100-110 °C.

  • After the addition is complete, increase the temperature to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a 2 L beaker containing 1 L of crushed ice with vigorous stirring.

  • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove any inorganic salts.

  • Wash the solid with cold ethanol (100 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 55-65 g (79-93%) of a pale yellow to off-white solid.

Step 2: Synthesis of this compound

This step involves a chlorination followed by a reductive dehalogenation.

Reaction Scheme:

Part A: Chlorination of 6-Bromo-4-methyl-2-quinolinol

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesEq.
6-Bromo-4-methyl-2-quinolinol238.0850.0 g0.2101.0
Phosphorus oxychloride (POCl₃)153.33150 mL (247 g)1.617.7
Dichloromethane (DCM)84.93As needed--
Saturated Sodium Bicarbonate Solution-As needed--

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (for HCl and POCl₃ fumes)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Large beaker (2 L)

  • Separatory funnel

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser connected to a gas scrubber, add 6-bromo-4-methyl-2-quinolinol (50.0 g, 0.210 mol).

  • Carefully add phosphorus oxychloride (150 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a 2 L beaker containing 1 L of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-6-bromo-4-methylquinoline as a solid. This crude product is often of sufficient purity for the next step.

Expected Yield: 48-54 g (88-99%) of a light brown solid.

Part B: Reductive Dechlorination of 2-Chloro-6-bromo-4-methylquinoline

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesEq.
2-Chloro-6-bromo-4-methylquinoline256.5345.0 g0.1751.0
Palladium on Carbon (10 wt. %)-2.25 g-5 mol%
Ethanol46.07500 mL--
Sodium Acetate82.0321.5 g0.2621.5
Hydrogen Gas (H₂)2.02Balloon or cylinder--
Celite®-As needed--

Equipment:

  • 1 L hydrogenation flask or a suitable pressure reactor

  • Hydrogenation apparatus (e.g., Parr shaker) or balloon hydrogenation setup

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • To a 1 L hydrogenation flask, add 2-chloro-6-bromo-4-methylquinoline (45.0 g, 0.175 mol), ethanol (500 mL), and sodium acetate (21.5 g, 0.262 mol).

  • Carefully add 10% palladium on carbon (2.25 g) to the mixture.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Pressurize the vessel with hydrogen (typically 50 psi or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexane) or HPLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Expected Yield: 32-37 g (82-95%) of a white to off-white solid.

Purification and Characterization

Purification

For preclinical studies, high purity of the final compound is paramount.

  • Recrystallization: The crude this compound can be dissolved in a minimal amount of hot ethanol and then water can be added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of the product will form.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

Analytical Characterization

The identity and purity of the final product should be confirmed by a battery of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.8 (d, 1H, H5), ~8.1 (s, 1H, H2), ~7.9 (d, 1H, H8), ~7.7 (dd, 1H, H7), ~7.3 (s, 1H, H3), ~2.7 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~159, ~148, ~144, ~133, ~130, ~129, ~125, ~123, ~121, ~19
HPLC-UV (C18 column)Purity >98% (detection at 254 nm)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₉BrN⁺: 222.99, found: ~223.0
Melting Point Literature values are around 85-88 °C.

Process Scale-up Considerations and Troubleshooting

Scale-up Considerations:

  • Exothermicity: The initial dissolution of 4-bromoaniline in sulfuric acid and the quenching of the POCl₃ reaction are highly exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with controlled cooling is recommended.

  • Mechanical Stirring: For larger batches, mechanical stirring is essential to ensure proper mixing, especially during the viscous stages of the reaction and during precipitation.

  • Hydrogenation Safety: Large-scale hydrogenations should be conducted in a dedicated high-pressure reactor with appropriate safety measures, including grounding and monitoring of hydrogen uptake.

  • Waste Disposal: The acidic and chlorinated waste generated during the synthesis must be neutralized and disposed of according to institutional and environmental regulations.

Troubleshooting:

IssuePossible CauseRecommendation
Low yield in Step 1 Incomplete cyclization.Ensure the reaction temperature is maintained at 120-130 °C for the specified time. Confirm completion by TLC.
Product loss during workup.Ensure complete precipitation by cooling the quenched mixture thoroughly before filtration.
Low yield in Step 2A (Chlorination) Incomplete reaction.Use a sufficient excess of POCl₃ and ensure the reflux is maintained for the full duration.
Hydrolysis of the product during workup.Perform the quench at low temperature and neutralize the solution promptly.
Incomplete Dechlorination in Step 2B Catalyst deactivation.Use fresh, high-quality palladium on carbon. Ensure the system is properly purged of air.
Insufficient hydrogen pressure.Ensure a constant and adequate supply of hydrogen. For larger scales, a pressure reactor is preferred over a balloon.

Preclinical Quality Control

For use in preclinical studies, the final batch of this compound must meet stringent quality criteria.

  • Purity: The purity should be ≥98%, as determined by HPLC.

  • Identity: The structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Impurities: Any impurity present at a concentration >0.10% should be identified and characterized in accordance with ICH Q3A guidelines[6][7][8]. Potential impurities could include starting materials, over-brominated species, or by-products from side reactions.

  • Residual Solvents: The level of residual solvents used in the final purification steps (e.g., ethanol, hexane, ethyl acetate) should be determined by Gas Chromatography (GC) and must be below the limits specified in ICH Q3C guidelines.

  • Documentation: A comprehensive Certificate of Analysis (CoA) summarizing all the quality control data must be generated for the final batch.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Combes Synthesis cluster_step2 Step 2: Deoxygenation cluster_purification Purification & QC A 4-Bromoaniline D Reaction & Cyclization (120-130°C) A->D B Ethyl Acetoacetate B->D C H₂SO₄ (conc.) C->D E Quench & Neutralization D->E F 6-Bromo-4-methyl-2-quinolinol E->F H Chlorination (Reflux) F->H G POCl₃ G->H I 2-Chloro-6-bromo-4-methylquinoline H->I K Reductive Dechlorination I->K J H₂, Pd/C J->K L This compound (Crude) K->L M Recrystallization / Chromatography L->M N Analytical Characterization (NMR, HPLC, MS) M->N O Final Product for Preclinical Studies (Purity >98%) N->O

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Knorr Synthesis of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Knorr quinoline synthesis. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice, an optimized experimental protocol, and a deeper understanding of the reaction mechanism to help you improve your yields and obtain high-purity products.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that can lead to low yields in the Knorr synthesis of this compound.

Q1: What are the primary reasons for a low yield of 6-bromo-4-methylquinolin-2(1H)-one in a Knorr synthesis?

A low yield in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete reaction: The cyclization of the intermediate β-ketoanilide is a critical step that requires specific conditions to proceed to completion. Insufficient heating or an inadequate amount of acid catalyst can result in a significant amount of unreacted starting material.

  • Side reactions: The formation of byproducts is a major contributor to low yields. In the Knorr synthesis, a key competing reaction is the formation of a crotonate from the reaction of 4-bromoaniline with the β-ketoester[1][2].

  • Product degradation: High reaction temperatures, while necessary for cyclization, can also lead to the decomposition of the desired product or the formation of tarry byproducts[3].

  • Suboptimal reaction conditions: The choice of solvent, reaction time, and temperature are all critical parameters that need to be carefully controlled and optimized[3].

  • Purification losses: The work-up and purification steps can also contribute to a lower overall yield. Difficulties in isolating the product from the reaction mixture or inefficient purification methods can lead to significant losses.

Q2: I'm observing a significant amount of a byproduct. How can I minimize its formation?

The most common byproduct in the synthesis of the β-ketoanilide intermediate for the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one is the corresponding crotonate[1][2]. The formation of the anilide versus the crotonate is a point of divergence in the reaction pathway. To favor the formation of the desired anilide, consider the following:

  • Choice of β-ketoester: The use of tert-butyl acetoacetate instead of ethyl acetoacetate has been shown to significantly favor the formation of the anilide. The bulkier tert-butyl group appears to sterically hinder the alternative reaction pathway leading to the crotonate[1].

  • Reaction conditions for anilide formation: Careful monitoring of the initial condensation reaction between 4-bromoaniline and the β-ketoester is crucial. 1H NMR monitoring can be used to optimize conditions to specifically favor the anilide[1].

Q3: What is the ideal temperature for the cyclization step, and why is it so important?

The cyclization of the β-ketoanilide to the corresponding 2-hydroxyquinoline is typically carried out at elevated temperatures, often above 100°C[4]. However, excessively high temperatures can be detrimental to the yield.

High temperatures can lead to the decomposition of the starting material and the product, resulting in the formation of dark, tarry solids[3]. Therefore, it is crucial to find a balance where the reaction proceeds at a reasonable rate without significant degradation. For the cyclization of the anilide derived from 4-bromoaniline, a temperature around 110-120°C in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid is often effective. It is recommended to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

Q4: How do the type and amount of acid catalyst impact the reaction?

The Knorr quinoline synthesis is an acid-catalyzed intramolecular electrophilic aromatic substitution[5]. The choice and concentration of the acid catalyst are critical for the following reasons:

  • Catalyzing the cyclization: A strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is required to protonate the carbonyl group of the anilide, which activates it for the intramolecular cyclization[5][6].

  • Preventing side reactions: The amount of acid can influence the reaction pathway. In some cases, using a large excess of acid can favor the formation of the desired 2-hydroxyquinoline, while smaller amounts may lead to the formation of a 4-hydroxyquinoline isomer[5].

  • Avoiding degradation: While a strong acid is necessary, excessively harsh acidic conditions combined with high temperatures can lead to charring and decomposition of the organic material.

For the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, polyphosphoric acid is a commonly used and effective catalyst for the cyclization step.

Q5: My final product is a dark, tarry solid. What caused this, and how can I purify it?

The formation of a dark, tarry solid is a common issue in high-temperature reactions and can be caused by:

  • Overheating: Exceeding the optimal reaction temperature can lead to polymerization and decomposition of the starting materials and product[3].

  • Impurities in starting materials: The presence of impurities can lead to undesired side reactions and the formation of colored byproducts.

  • Prolonged reaction time: Heating the reaction mixture for longer than necessary can also contribute to product degradation.

If you obtain a tarry product, purification can be challenging but is often achievable through:

  • Trituration: Grinding the crude solid with a suitable solvent can help to remove some of the tarry impurities, leaving behind a more crystalline product.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the product.

  • Column chromatography: For more difficult purifications, column chromatography on silica gel can be used to separate the desired product from the impurities. The crude product can be dissolved in a minimal amount of a suitable solvent and loaded onto the column, followed by elution with an appropriate solvent gradient.

Optimized Experimental Protocol: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

This protocol is based on optimized conditions reported in the literature for the synthesis of 6-bromo-4-methylquinolin-2(1H)-one[1][2].

Step 1: Synthesis of tert-butyl 3-((4-bromophenyl)amino)but-2-enoate (Anilide Intermediate)

Materials:

  • 4-bromoaniline

  • tert-butyl acetoacetate

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in toluene.

  • Add tert-butyl acetoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude anilide intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to 6-Bromo-4-methylquinolin-2(1H)-one

Materials:

  • Crude tert-butyl 3-((4-bromophenyl)amino)but-2-enoate

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Place the crude anilide intermediate from Step 1 in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the anilide).

  • Heat the reaction mixture to 120°C with vigorous stirring for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture into a beaker of ice water with stirring.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Quantitative Data Summary

The following table summarizes a reported overall yield for a multi-step synthesis that includes the Knorr cyclization to produce a derivative of this compound.

Starting MaterialFinal ProductNumber of StepsOverall YieldReference
4-bromoaniline6-bromo-2-chloro-4-methylquinoline348%[1][2]

Visualizations

Knorr Quinoline Synthesis Workflow

G cluster_0 Step 1: Anilide Formation cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification 4-Bromoaniline 4-Bromoaniline Anilide Intermediate Anilide Intermediate 4-Bromoaniline->Anilide Intermediate tert-butyl acetoacetate, Toluene, Reflux 6-Bromo-4-methylquinolin-2(1H)-one 6-Bromo-4-methylquinolin-2(1H)-one Anilide Intermediate->6-Bromo-4-methylquinolin-2(1H)-one Polyphosphoric Acid, 120°C Pure Product Pure Product 6-Bromo-4-methylquinolin-2(1H)-one->Pure Product Precipitation, Filtration, Recrystallization/Chromatography

Caption: Workflow for the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one.

Troubleshooting Low Yields in Knorr Synthesis

G cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield of this compound check_reaction Check TLC of crude reaction mixture start->check_reaction unreacted_sm Significant unreacted starting material? check_reaction->unreacted_sm side_products Major side products observed? check_reaction->side_products tarry_product Product is a dark tarry solid? check_reaction->tarry_product increase_temp_time Increase reaction time or temperature moderately. Ensure sufficient acid catalyst. unreacted_sm->increase_temp_time Yes optimize_anilide Optimize anilide formation: - Use tert-butyl acetoacetate - Monitor reaction closely side_products->optimize_anilide Yes control_temp Reduce cyclization temperature. Ensure purity of starting materials. Decrease reaction time. tarry_product->control_temp Yes purification Purify via: - Trituration - Recrystallization - Column Chromatography tarry_product->purification Post-reaction

Caption: Troubleshooting workflow for low yields in the Knorr synthesis.

References

  • Benchchem. optimizing reaction conditions for quinolinone synthesis.
  • Wikipedia. Knorr pyrrole synthesis.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Wikipedia. Paal–Knorr synthesis.
  • Wiley Online Library. Knorr Quinoline Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • Institut Pasteur. On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one.
  • Wikipedia. Knorr quinoline synthesis.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • SynArchive. Knorr Quinoline Synthesis.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Scribd. Synthesis of 6-Bromoquinoline.
  • Benchchem. Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline.
  • Benchchem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Damietta University.
  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr.
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline.
  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Scribd. Quinoline.
  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Benchchem. Improving the yield of the Paal-Knorr pyrrole synthesis.
  • PubChem. This compound.
  • Benchchem. troubleshooting guide for Paal-Knorr pyrrole synthesis.

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Technical Support Center: Troubleshooting Side Reactions in the Bromination of 4-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthetic chemistry of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with the bromination of 4-methylquinoline. Our goal is to provide in-depth, field-proven insights to help you anticipate, understand, and troubleshoot common side reactions, thereby improving the regioselectivity, yield, and purity of your target compounds. This document moves beyond simple protocols to explain the underlying chemical principles governing the outcomes of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am trying to brominate the benzene ring of 4-methylquinoline but am getting a complex mixture of products. What is the expected regioselectivity and what are the primary competing reactions?

Answer: The bromination of 4-methylquinoline is not a simple reaction due to the presence of two competing reaction pathways: electrophilic aromatic substitution (EAS) on the quinoline ring system and free-radical substitution on the 4-methyl group.

  • Electrophilic Aromatic Substitution (EAS): The quinoline ring system has two distinct rings. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and is generally deactivated towards electrophilic attack. Conversely, the benzene (carbocyclic) ring is more electron-rich and is the preferred site for EAS. The nitrogen atom directs electrophiles primarily to the C5 and C8 positions.[1][2] Therefore, under typical electrophilic conditions (e.g., Br₂ in a polar solvent), the expected major products are 5-bromo-4-methylquinoline and 8-bromo-4-methylquinoline .

  • Free-Radical Substitution: The methyl group at the C4 position is a benzylic carbon. Benzylic positions are susceptible to free-radical halogenation.[3] Under conditions that promote radical formation (e.g., N-Bromosuccinimide with a radical initiator like AIBN or under UV irradiation in a non-polar solvent like CCl₄), the primary reaction will be the bromination of the methyl group to yield 4-(bromomethyl)quinoline .[4][5]

Failure to strictly control your reaction conditions is the most common reason for obtaining a complex product mixture where both ring and side-chain brominated species are present.

Competing Pathways cluster_start Starting Material cluster_pathways Reaction Conditions cluster_products Potential Products 4-MQ 4-Methylquinoline Conditions Brominating Agent Solvent, Initiator/Catalyst 4-MQ->Conditions EAS_Prod Ring Bromination (e.g., 5-Bromo-4-methylquinoline) Conditions->EAS_Prod Electrophilic (e.g., Br₂, Acetic Acid) Radical_Prod Side-Chain Bromination (4-(Bromomethyl)quinoline) Conditions->Radical_Prod Radical (e.g., NBS, AIBN, CCl₄) EAS_Regioselectivity cluster_info Reactivity Analysis 4MQ C5 C5: Activated C5->4MQ Attack Favorable C8 C8: Activated C8->4MQ Attack Favorable C6 C6: Less Activated C6->4MQ C7 C7: Less Activated C7->4MQ

Diagram 2: Regioselectivity in Electrophilic Bromination of 4-Methylquinoline.
Experimental Protocols
Protocol 1: Regioselective Electrophilic Bromination (Synthesis of 5/8-Bromo-4-methylquinoline)

This protocol favors electrophilic aromatic substitution on the benzene ring.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 4-methylquinoline (1.0 eq). Dissolve it in glacial acetic acid (approx. 0.2 M).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of molecular bromine (Br₂) (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred quinoline solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by slowly adding a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the constitutional isomers (5-bromo and 8-bromo) and any unreacted starting material.

Protocol 2: Selective Free-Radical Side-Chain Bromination (Synthesis of 4-(Bromomethyl)quinoline)

This protocol, a Wohl-Ziegler reaction, favors bromination of the benzylic methyl group. [4]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

  • Solvent: Add anhydrous carbon tetrachloride (CCl₄) to the flask (approx. 0.15 M).

  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be initiated and sustained by irradiation with a 100W lamp. Monitor the reaction by TLC. The reaction is typically complete when the solid NBS (denser than CCl₄) is consumed and replaced by succinimide (less dense than CCl₄), which will float.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide solid.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-(bromomethyl)quinoline can be purified by recrystallization or column chromatography, though it should be noted that this product can be lachrymatory and reactive, and is often used immediately in the next step.

References
  • Gupta, S. S., Sharma, R., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry. [Link]
  • (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. MedChemTips. [Link]
  • (n.d.). C2‐bromination/chlorination of quinoline N‐oxides.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
  • Sagdullaeva, D. S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • (n.d.). a) C8‐bromination of quinoline N‐oxides with N‐bromosuccinimide. b)...
  • den Hertog, H. J., & de Bruyn, J. (1951). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas. [Link]
  • (n.d.). N-Bromosuccinimide. Wikipedia. [Link]
  • (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • (n.d.). Free-radical bromination of the following compound introduces bro... Pearson. [Link]
  • Tan, C.-H., et al. (2018).
  • (n.d.). 4-Methylquinoline. PubChem. [Link]
  • Kallur, U. B., & Tanko, J. M. (1998). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Tetrahedron Letters. [Link]

Sources

Technical Support Center: Suzuki Coupling with 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have designed this guide to provide in-depth troubleshooting strategies and practical advice for researchers utilizing 6-bromo-4-methylquinoline. This substrate presents unique challenges due to the electronic properties of the quinoline ring system, and this guide is structured to address these issues directly.

Troubleshooting Guide

This section addresses specific experimental failures. Each question is designed to diagnose a common problem and provide a logical path toward a solution, explaining the chemical reasoning behind each recommendation.

Q1: I'm seeing low to no conversion of my this compound. What are the primary causes and how do I fix this?

Low conversion is the most common failure mode and typically points to an issue with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] With a nitrogen-containing heterocycle like this compound, the catalyst's activity is often the primary culprit.

Potential Causes & Solutions:

  • Catalyst Inactivation by the Quinoline Nitrogen: The Lewis basic nitrogen atom on the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[2][3][4] This is a frequent issue with nitrogen-rich heterocycles.[3][5]

    • Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are designed to be sterically demanding.[6] This bulkiness not only promotes the crucial reductive elimination step but also can disfavor the binding of the quinoline nitrogen to the palladium center, keeping the catalyst active.[7][8][9]

  • Inefficient Oxidative Addition: The C-Br bond on an electron-rich ring system can be less reactive towards oxidative addition compared to more electron-deficient systems.[10] While the quinoline ring has complex electronics, this step can be a bottleneck.

    • Solution 1: Switch to a more active catalyst system as described above. Modern palladacycle precatalysts are also excellent options as they are often more stable and efficient at generating the active Pd(0) species.[11]

    • Solution 2: If synthetically feasible, convert the 6-bromoquinoline to the more reactive 6-iodoquinoline.[6] The C-I bond undergoes oxidative addition much more readily than the C-Br bond, which can significantly improve yields under milder conditions.[12][13]

  • Poor Catalyst Quality or Inactive Pd(0): The active catalyst is the Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is not efficiently reduced in situ, or if the active Pd(0) is oxidized by atmospheric oxygen, the reaction will fail.[14]

    • Solution: Ensure your reaction setup is scrupulously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[6][15] Use fresh, high-quality catalyst and anhydrous solvents. For consistency, using a precatalyst like Pd₂(dba)₃, which is already a Pd(0) source, can be beneficial.[5]

Q2: My main byproduct is 4-methylquinoline (debromination). Why is this happening and how can I stop it?

The formation of the debrominated starting material is a result of protodehalogenation. This occurs when the arylpalladium(II) intermediate, formed after oxidative addition, reacts with a hydride source before it can undergo transmetalation with the boronic acid.[14][16]

Potential Causes & Solutions:

  • Hydride Source in the Reaction Mixture:

    • Solvents: Alcohols or even trace water can act as hydride sources under certain conditions.

    • Base: Some bases or their hydrates can contribute to this side reaction.

    • Boronic Acid/Ester: The boronic ester itself can sometimes be a source of hydride, leading to protodehalogenation.[16]

    • Solution: A careful screen of the base and solvent system is the most effective strategy. Switching to a stronger, non-nucleophilic, and anhydrous base like K₃PO₄ or Cs₂CO₃ can often minimize this side reaction.[6] Running the reaction under strictly anhydrous conditions may also be beneficial.

  • Slow Transmetalation: If the transmetalation step is slow, the arylpalladium(II) intermediate has more time to react with any available hydride sources.

    • Solution: Ensure your base is strong enough and soluble enough to activate the boronic acid for transmetalation.[17] Switching from a boronic acid to a more reactive boronic ester (e.g., pinacol ester) or a trifluoroborate salt can sometimes accelerate this step.[6][18]

Q3: I'm isolating a significant amount of biaryl product from the homo-coupling of my boronic acid. What causes this?

Homo-coupling of the boronic acid is a well-known side reaction, often promoted by the presence of oxygen.[15][19] It can occur through a palladium-mediated pathway where two boronic acid-derived organic groups couple with each other.

Potential Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen can promote the homo-coupling pathway.[19] The exact mechanism can be complex, but it often involves the oxidation of the Pd(0) catalyst.

    • Solution: Rigorous degassing of all solvents and reagents is critical.[15] Sub-surface sparging with an inert gas (bubbling argon through the solvent for an extended period) is more effective than simple evacuation and backfilling.[14][15]

  • Catalyst System Choice: Some catalyst systems may be more prone to promoting homo-coupling than others.

    • Solution: If oxygen exclusion doesn't solve the problem, screening different palladium sources and ligands is recommended. In some cases, additives like potassium formate have been shown to suppress homo-coupling by acting as a mild reducing agent that does not interfere with the main catalytic cycle.[15]

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting point for catalyst, ligand, and base selection for this specific substrate?

For a challenging substrate like this compound, a robust, modern catalyst system is recommended over older catalysts like Pd(PPh₃)₄. Below is a validated starting point.

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol %) or a G3/G4 Buchwald Precatalyst (1-2 mol %)Provides a reliable source of active Pd(0) and is highly effective for challenging couplings.[5]
Ligand SPhos or XPhos (2-4 mol %)Bulky, electron-rich biaryl phosphine ligands that accelerate reductive elimination and resist catalyst poisoning by the quinoline nitrogen.[6]
Base K₃PO₄ (2-3 equivalents)A strong, effective base for activating boronic acids that often minimizes side reactions like debromination.[5][6]
Solvent 1,4-Dioxane/water (e.g., 10:1) or TolueneDioxane/water is a common, effective solvent system. Toluene can also be used, particularly if water-sensitive functional groups are present.[5][6]
Temperature 80-110 °CA typical temperature range for Suzuki couplings with aryl bromides.
FAQ 2: How critical is solvent choice and degassing for this reaction?

Extremely critical. The choice of solvent affects the solubility of all components (substrate, base, catalyst) and can influence the reaction rate.[20] More importantly, inadequate degassing is a primary cause of reaction failure. Oxygen deactivates the Pd(0) catalyst and promotes the formation of homo-coupling byproducts.[14][15]

Best Practices for Degassing:

  • Add your solvent to the reaction flask.

  • Bubble an inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 20-30 minutes. This is known as "sparging" and is highly effective.

  • After sparging, add the solid reagents under a positive pressure of the inert gas.

FAQ 3: My boronic acid seems unstable and I suspect protodeboronation. What can I do?

Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, which effectively destroys your nucleophile.[21] This is particularly common with electron-deficient or certain heteroaromatic boronic acids, especially in the presence of aqueous bases.[6][21]

Strategies to Mitigate Protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[6][18]

  • Anhydrous Conditions: If possible, switch to a completely anhydrous solvent system (e.g., dry dioxane or toluene) and a non-aqueous base like KOtBu or TMSOK.[4][6]

  • Use Trifluoroborate Salts (R-BF₃K): Potassium aryltrifluoroborates are highly stable, crystalline solids that are often resistant to protodeboronation and can be excellent coupling partners.

FAQ 4: The reaction mixture turns black. Does this indicate failure?

Not necessarily. It is very common for palladium-catalyzed reactions to turn dark brown or black. This is often due to the formation of palladium black (finely divided palladium metal), which can be a result of catalyst decomposition. While some decomposition is often tolerated, an immediate change to black upon heating can indicate a problem. However, a gradual darkening in a reaction that is progressing (as monitored by TLC or LC-MS) is normal.[10]

Visualized Workflows and Mechanisms

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)L₂-R ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArylHalide Ar-X (this compound) BoronicAcid R-B(OR)₂ Base Base (e.g., K₃PO₄) Troubleshooting_Tree start Reaction Failed (Low Yield) check_sm check_sm start->check_sm What is the main component in the crude mixture? sm_unreacted Low to No Conversion check_sm->sm_unreacted Unreacted Starting Material debromination Significant Debromination check_sm->debromination Debrominated Product (4-methylquinoline) homocoupling Significant Homo-coupling check_sm->homocoupling Boronic Acid Dimer cause_catalyst Catalyst Inactivation or Poor Activity sm_unreacted->cause_catalyst Potential Cause solution_catalyst 1. Switch to bulky ligand (SPhos/XPhos). 2. Ensure rigorous degassing. 3. Use fresh, high-quality catalyst. cause_catalyst->solution_catalyst Solution cause_hydride Slow Transmetalation & Hydride Source Present debromination->cause_hydride Potential Cause solution_hydride 1. Switch to stronger base (K₃PO₄). 2. Use anhydrous solvents. 3. Use boronic ester instead of acid. cause_hydride->solution_hydride Solution cause_oxygen Oxygen in Reaction Mixture homocoupling->cause_oxygen Potential Cause solution_oxygen 1. Improve degassing (sparging). 2. Maintain positive inert gas pressure. cause_oxygen->solution_oxygen Solution

Sources

Technical Support Center: Optimizing Reaction Conditions for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and offer practical solutions to optimize your reaction conditions. As a self-validating system, each recommendation is grounded in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide & FAQs

This section directly addresses specific issues that you may encounter during your Suzuki-Miyaura coupling experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Low or No Yield

Q1: My Suzuki-Miyaura reaction is resulting in a low yield or no product. What are the primary factors I should investigate?

A1: Achieving a high yield in Suzuki-Miyaura couplings is contingent on several interdependent factors. A systematic approach to troubleshooting is crucial.[1]

  • Reagent Quality and Stability: The integrity of your starting materials is paramount. Boronic acids, in particular, can be susceptible to decomposition via protodeboronation or trimerization into boroxines.[2][3] It is advisable to use fresh or properly stored boronic acids. More stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can be employed to mitigate these issues.[3][4]

  • Catalyst System (Palladium Source and Ligand): The choice of the palladium precatalyst and the accompanying ligand is critical.[5] For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[6][7] Consider using more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, which can facilitate the rate-limiting oxidative addition step and prevent catalyst inhibition.[8][9][10]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11][12][13][14] The strength and solubility of the base are important considerations. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be used.[11]

  • Solvent System: The solvent must solubilize the reagents and facilitate the catalytic cycle.[15] Common solvents include ethereal options like 1,4-dioxane and THF, often in combination with water to dissolve the inorganic base.[16] Aromatic hydrocarbons like toluene are also frequently used.[2] The choice of solvent can also influence the selectivity of the reaction.[17][18]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation.[7] Therefore, it is essential to rigorously degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation and homocoupling side reactions.[4][19]

Q2: I observe a significant amount of homocoupling product from my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction that consumes your starting material and complicates purification.[19] The primary causes are the presence of oxygen and the use of a Pd(II) precatalyst.[2][19]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[19]

    • Solution: Thoroughly degas all solvents and reagents before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[8][16]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst like Pd(OAc)₂, a portion of the boronic acid is consumed to reduce Pd(II) to the active Pd(0) species, leading to homocoupling.[2]

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[11] Alternatively, ensure efficient reduction of the Pd(II) precatalyst by the ligand or another reducing agent in the reaction mixture.

Side Reactions and Substrate Issues

Q3: My boronic acid appears to be degrading during the reaction. What is happening and what can I do?

A3: The primary degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[3][4]

  • Cause: This side reaction is often promoted by high temperatures and the presence of aqueous bases.[3]

  • Solutions:

    • Use More Stable Boronic Acid Derivatives: As mentioned previously, boronic esters (e.g., pinacol esters) or MIDA boronates are significantly more stable towards protodeboronation.[4][5]

    • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a suitable base can minimize protodeboronation.

    • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of decomposition.[16]

Q4: I am working with an electron-rich or sterically hindered aryl halide, and the reaction is very sluggish. How can I improve the conversion?

A4: Electron-rich and sterically hindered aryl halides are challenging substrates because the oxidative addition step is often slow.[20]

  • Ligand Choice: The use of bulky and electron-donating phosphine ligands is crucial. Ligands like SPhos, XPhos, or other Buchwald-type ligands are designed to accelerate the oxidative addition of challenging substrates.[8][9][10][21] These ligands stabilize the electron-rich palladium center and promote its insertion into the carbon-halogen bond.

  • Catalyst Precursor: Using a pre-formed, highly active precatalyst, such as a G2 or G3 palladacycle, can be beneficial.[6]

  • Reaction Temperature: Higher reaction temperatures may be necessary to overcome the activation barrier for oxidative addition. However, this must be balanced with the stability of the reagents.[4]

Q5: My reaction with a heteroaryl halide is giving a low yield. Are there specific considerations for these substrates?

A5: Yes, heteroaryl halides can be particularly challenging. For instance, nitrogen-containing heterocycles like pyridines can coordinate to the palladium center and inhibit the catalyst.[8]

  • Solution: The use of bulky, electron-rich ligands is highly recommended to sterically shield the palladium and prevent coordination of the heteroatom.[8] The choice of base and solvent can also be critical in these cases, and screening may be necessary.[8]

Experimental Protocols & Data Presentation

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization for specific substrates will likely be necessary.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or derivative (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃; 1.2–2.4 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, THF/H₂O)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid derivative, base, palladium precatalyst, and ligand.[1]

  • Inerting the System: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle at least three times to ensure the thorough removal of atmospheric oxygen.[19]

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the aqueous base solution.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[19]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Table of Common Reaction Parameters
ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(II) sources require in situ reduction. Pd(0) sources can be more direct but may be less stable.[2]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[9][10][21][22]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Et₃NActivates the boronic acid for transmetalation. Strength and solubility are key factors.[2][12][13]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile (often with H₂O)Solubilizes reagents and influences reaction rate and selectivity.[15][16][17][18][23]
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also promote side reactions.[24]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Rate-determining for inert halides Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Mediated

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][24][25][26]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere optimize_catalyst Optimize Catalyst System (Ligand & Pd Source) check_atmosphere->optimize_catalyst screen_base Screen Bases (K₃PO₄, Cs₂CO₃, etc.) optimize_catalyst->screen_base No Improvement success High Yield Achieved optimize_catalyst->success Improved Yield screen_solvent Screen Solvents (Toluene, Dioxane/H₂O, etc.) screen_base->screen_solvent No Improvement screen_base->success Improved Yield optimize_temp Optimize Temperature screen_solvent->optimize_temp No Improvement screen_solvent->success Improved Yield optimize_temp->success Improved Yield

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.[1]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Perea, J. J., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • PubMed. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Scilit. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Wikipedia. Suzuki reaction.
  • ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
  • ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • Royal Society of Chemistry. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • ACS Publications. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • MDPI. (2020). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Royal Society of Chemistry. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ACS Publications. (2024). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reactions.
  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem.

Sources

Technical Support Bulletin: Purifying 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of crude 6-Bromo-4-methylquinoline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common challenges encountered in the lab.

Introduction: this compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] However, its synthesis, often proceeding through multi-step sequences from precursors like 4-bromoaniline, can yield a crude product contaminated with starting materials, reaction intermediates, and side-products.[2][3] Achieving high purity is critical for subsequent reactions and biological assays. This guide provides a systematic, question-driven approach to troubleshooting the purification process.

Troubleshooting and Procedural Guides

This section is designed to address the specific issues you may encounter during the purification workflow.

Q1: My crude product is a dark, oily, or gummy residue. How can I get a solid to work with?

Answer: An oily or gummy consistency typically indicates the presence of significant impurities, such as residual high-boiling solvents (e.g., diphenyl ether, DMF) or low-melting eutectic mixtures of your product with contaminants.[3][4] The first step is to induce crystallization or precipitation.

Causality & Strategy: The goal is to remove the components that are inhibiting the crystallization of your target compound. This can be achieved by trituration. Trituration involves suspending the crude oil in a solvent where the desired product has very low solubility, but the impurities are at least partially soluble.

Step-by-Step Protocol: Trituration

  • Place the crude oil in a flask.

  • Add a small volume of a non-polar solvent. Good starting choices are cold hexanes, diethyl ether, or a mixture of the two.

  • Using a glass rod, vigorously scratch the inside surface of the flask below the level of the solvent. This creates nucleation sites for crystal growth.

  • Stir or swirl the mixture for 15-30 minutes. You should observe the formation of a solid precipitate.

  • Collect the solid by vacuum filtration, washing with a small amount of the cold trituration solvent.

  • Dry the solid and assess its purity by Thin Layer Chromatography (TLC). This solid is now a suitable starting point for further purification by recrystallization or chromatography.

Q2: My TLC plate shows multiple spots. How do I decide between recrystallization and column chromatography?

Answer: The choice between these two primary purification techniques depends on the nature and number of impurities, as well as the quantity of material you need to purify.

Causality & Strategy:

  • Recrystallization is ideal when you have one major product and small amounts of impurities with different solubility profiles. It is often faster and more scalable for larger quantities (>1 g).

  • Column Chromatography is superior for separating complex mixtures with multiple components, especially those with similar polarities (close Rf values on TLC).[5][6] It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent.

The following workflow diagram illustrates the decision-making process:

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path crude Crude Product tlc Analyze by TLC crude->tlc decision Evaluate TLC Result tlc->decision recrystallize Perform Recrystallization decision->recrystallize  One major spot? Impurities at baseline or solvent front?   chromatography Run Column Chromatography decision->chromatography  Multiple spots with close Rf? Streaking observed?   pure_rec High Purity Solid recrystallize->pure_rec Successful pure_chrom Pure Fractions chromatography->pure_chrom Collect & Combine

Caption: Decision workflow for purification method selection.

Q3: I've chosen recrystallization, but my yield is low and the crystals are still colored. What should I do?

Answer: Low yield and persistent color are common issues in recrystallization. They can be addressed by optimizing the solvent choice, cooling process, and considering the use of activated charcoal.[7]

Causality & Strategy:

  • Low Yield: Often caused by using too much solvent or not allowing sufficient time for cooling. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.

  • Colored Impurities: These are often highly conjugated, non-polar molecules that get trapped in the crystal lattice. They can be removed by adsorption onto activated charcoal.

Troubleshooting Table: Recrystallization

IssueProbable CauseRecommended Solution
Low Yield 1. Too much solvent used. 2. Cooling was too rapid or not cold enough.1. Use the minimum amount of hot solvent to fully dissolve the solid. 2. Cool the solution slowly to room temperature, then in an ice bath for at least 30 minutes.[7]
Persistent Color Highly colored, often polar, impurities are co-precipitating.Add a very small amount (spatula tip) of activated charcoal to the hot solution before filtration. Boil for 1-2 minutes, then hot filter to remove the charcoal and adsorbed impurities.[7]
Oiling Out The compound is precipitating as a liquid because the boiling point of the solvent is higher than the melting point of the impure compound.Use a lower-boiling point solvent or add a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it just turns cloudy, then clarify with a drop of the primary solvent before cooling.

Recommended Solvent Systems for this compound:

  • Single Solvent: Ethanol, Isopropanol

  • Solvent/Anti-Solvent Pairs: Ethanol/Water, Ethyl Acetate/Hexanes[8]

Q4: How do I set up an effective column chromatography protocol for this compound?

Answer: Effective column chromatography relies on the proper selection of the stationary phase and mobile phase, followed by careful column packing and sample loading.[6]

Causality & Strategy: this compound is a moderately polar, basic compound. Standard silica gel is the most common stationary phase. The mobile phase (eluent) should be chosen to provide a target Rf value of ~0.3 for the product on the analytical TLC plate, as this generally provides the best separation.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • Select the Eluent: Using TLC, test various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).

    • Example Progression: Start with 10% Ethyl Acetate in Hexanes. If the Rf is too low, increase polarity to 20%, 30%, etc.

  • Prepare the Column:

    • Use a weight of silica gel that is 20-50 times the weight of your crude sample.[5]

    • Pack the column using the "slurry method": mix the silica gel with your initial, least polar eluent in a beaker to form a homogenous slurry. Pour this slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading": dissolve the sample in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.

  • Run the Column: Carefully add the eluent and apply pressure (if performing flash chromatography) or allow gravity to work.[6] Collect fractions and monitor them by TLC to identify which ones contain your pure product.

G start Dissolve Crude Sample tlc_dev Develop TLC with Test Solvents (e.g., Hexane/EtOAc) start->tlc_dev rf_check Aim for Product Rf ≈ 0.3 tlc_dev->rf_check pack Pack Column with Silica Gel and Initial Eluent rf_check->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute Column & Collect Fractions load->elute tlc_fractions Analyze Fractions by TLC elute->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Standard workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q: What are the physical properties of pure this compound? A: Pure this compound should be a white to light cream or pale brown crystalline solid.[9] Its reported melting point is typically in the range of 94-95°C.[10] A broad melting range (e.g., 92-101°C) can indicate the presence of impurities.[9]

Q: How can I confirm the purity and identity of my final product? A: A combination of techniques is recommended:

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that matches the literature value suggests high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for confirming the structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (222.08 g/mol ).[11]

Q: What are the best practices for storing the purified compound? A: The compound is noted as being potentially air and light sensitive.[10] It should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and protected from light in a cool, dry place.[12]

References

  • Chemchart. (n.d.). 6-Bromo-4-methylquinolin-2-ol (89446-19-5).
  • ChemWhat. (n.d.). This compound CAS#: 41037-28-9.
  • University of Alberta. (n.d.). Column chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • SIELC Technologies. (2018). Quinoline, 6-bromo-.
  • PubChem. (n.d.). This compound.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-940.
  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wang, W., et al. (2015). (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
  • Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

Sources

Technical Support Center: Mastering the Purification of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Bromo-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the separation of this and structurally similar quinoline derivatives. Here, we will address common challenges and provide in-depth, field-proven solutions to enhance the resolution and purity of your target compound on silica gel.

Understanding the Challenge: The Unique Chemistry of this compound

This compound is a heterocyclic aromatic compound with a basic nitrogen atom within its quinoline ring system. This inherent basicity is the primary source of difficulty during silica gel chromatography. The surface of standard silica gel is populated with acidic silanol groups (Si-OH)[1]. These groups can engage in strong, non-ideal interactions with the basic nitrogen of the quinoline, leading to a host of chromatographic problems, most notably peak tailing and, in severe cases, irreversible adsorption to the stationary phase[1][2].

This guide provides a systematic approach to diagnosing and resolving these issues, ensuring you can achieve high-purity this compound for your research and development endeavors.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: Why is my spot of this compound streaking or "tailing" on the TLC plate and column?

A1: Tailing is the most common issue encountered when purifying basic compounds like this compound on silica gel[2]. This phenomenon is a direct result of the strong interaction between the basic nitrogen atom of your compound and the acidic silanol groups on the silica surface[1]. This leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tail" rather than a tight, symmetrical spot or peak.

Solutions:

  • Incorporate a Basic Modifier: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1% (v/v)[3]. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound and allowing for a more symmetrical elution profile[2][4].

  • Consider Alternative Amines: Other amines such as diethylamine or pyridine can also be used as modifiers[5][6]. The choice of amine can sometimes influence the separation, so it may be worth screening a few options during your methods development.

  • Use an Ammonia Solution: A solution of ammonia in methanol (e.g., 7N) can be used as a polar component in your mobile phase, which also serves to neutralize the silica surface[7].

Q2: What is a good starting solvent system for the purification of this compound?

A2: A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate[8][9].

Recommended Starting Solvent Systems for TLC Analysis:

Solvent System ComponentsRatio (v/v)Expected Rf Range (Approximate)Notes
Hexanes:Ethyl Acetate80:20 to 50:500.2 - 0.6A good initial screening range. Adjust the ratio to achieve an Rf of ~0.3 for column chromatography.
Dichloromethane:Methanol98:2 to 95:50.2 - 0.5A more polar system if the compound shows low mobility in Hexanes:EtOAc.

Important Note: Always add 0.1-1% triethylamine to your chosen solvent system to prevent tailing[3].

Q3: My compound won't move off the baseline of the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound has a very low Rf value (close to zero), it indicates that the mobile phase is not polar enough to elute it from the silica gel.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mixture. If you are using a hexanes/ethyl acetate system, you can try switching to a more polar solvent system, such as dichloromethane/methanol[8].

  • Check for Decomposition: It is possible that your compound is decomposing on the acidic silica gel[10]. To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If you see new spots or streaking that wasn't present initially, decomposition is likely occurring. In this case, deactivating the silica or using an alternative stationary phase is recommended.

Q4: I'm concerned about my compound decomposing on the silica gel during the long elution time of column chromatography. How can I mitigate this?

A4: Decomposition on silica is a valid concern for acid-sensitive compounds[6].

Strategies to Minimize Decomposition:

  • Deactivate the Silica Gel: You can neutralize the silica gel before packing your column. This is done by preparing a slurry of the silica in your chosen mobile phase that already contains the basic modifier (e.g., 1% TEA in hexanes/ethyl acetate)[6].

  • Use an Alternative Stationary Phase: If decomposition is severe, switching to a less acidic stationary phase is the best course of action.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for acid-sensitive compounds[11].

    • Amine-bonded Silica: This specialized stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds[1][12].

  • Flash Chromatography: Employing flash chromatography reduces the contact time between your compound and the stationary phase, thereby minimizing the opportunity for decomposition[6].

Experimental Protocols

Protocol 1: Step-by-Step Guide for Optimizing the Mobile Phase using TLC
  • Prepare Stock Solutions: Create a dilute solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare TLC Chambers: In separate TLC chambers, prepare different solvent systems with varying polarities (e.g., 9:1, 7:3, 1:1 Hexanes:Ethyl Acetate), each containing 0.5% triethylamine.

  • Spot the TLC Plate: Using a capillary tube, spot your crude sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize the Results: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm)[9].

  • Analyze and Select: The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.3.

Protocol 2: Flash Column Chromatography of this compound
  • Column Preparation:

    • Select a column of appropriate size for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in your optimized mobile phase (containing 0.5-1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with your chosen mobile phase, applying pressure to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizing the Process

Workflow for Troubleshooting Poor Resolution

G start Poor Resolution or Tailing Observed check_modifier Is a basic modifier (e.g., TEA) in the mobile phase? start->check_modifier add_modifier Add 0.1-1% Triethylamine to the mobile phase check_modifier->add_modifier No check_rf Is the Rf value optimal (~0.3)? check_modifier->check_rf Yes re_evaluate_tlc Re-evaluate with modified mobile phase on TLC add_modifier->re_evaluate_tlc re_evaluate_tlc->check_rf adjust_polarity Adjust solvent polarity (e.g., Hex:EtOAc ratio) check_rf->adjust_polarity No check_decomposition Is decomposition suspected? check_rf->check_decomposition Yes adjust_polarity->re_evaluate_tlc stability_test Perform TLC stability test check_decomposition->stability_test Yes proceed_column Proceed with Column Chromatography check_decomposition->proceed_column No use_alternative Switch to alternative stationary phase (Alumina or Amine-bonded Silica) stability_test->use_alternative G cluster_0 Without Triethylamine cluster_1 With Triethylamine quinoline_no_tea Quinoline-N (Basic) interaction_no_tea Strong Interaction (Tailing) quinoline_no_tea->interaction_no_tea silanol_no_tea Si-OH (Acidic) silanol_no_tea->interaction_no_tea quinoline_with_tea Quinoline-N elution Smooth Elution quinoline_with_tea->elution silanol_with_tea Si-OH masked_silanol Masked Si-OH silanol_with_tea->masked_silanol tea Triethylamine (TEA) tea->masked_silanol

Caption: The role of triethylamine in masking acidic silanol groups on the silica surface to improve peak shape.

References

  • Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122.
  • ResearchGate. (2013). Tailing in TLC - can anyone help?.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
  • Markovich, R. J., et al. (1991). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Analytical Chemistry.
  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?.
  • ResearchGate. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Journal of Liquid Chromatography & Related Technologies. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics.
  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?.
  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Quinoline Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.

Sources

Technical Support Center: Navigating the Chromatography of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing On-Column Decomposition and Ensuring Analytical Integrity

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the chromatographic analysis of quinolines, a class of compounds often susceptible to degradation and problematic peak shapes. As Senior Application Scientists, we have curated this information to be both technically robust and practically applicable in your daily laboratory work.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may be encountering during the chromatographic analysis of quinolines.

High-Performance Liquid Chromatography (HPLC)

Issue 1: My quinoline peak is tailing significantly in my reversed-phase HPLC method.

  • Underlying Cause: Peak tailing for basic compounds like quinolines is frequently caused by secondary interactions between the protonated quinoline molecule and deprotonated residual silanol groups on the surface of silica-based stationary phases.[1][2] This interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape.[1]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.5 is a highly effective strategy.[1][2] At this acidic pH, the residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the positively charged quinoline analyte.[2][3] A good rule of thumb is to adjust the mobile phase pH to be at least two units below the pKa of your quinoline analyte to ensure it remains in a single, protonated state.[4]

    • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites.[2][5] The positively charged triethylammonium ions will preferentially interact with the deprotonated silanols, preventing the quinoline from engaging in these secondary interactions.[5]

    • Increase Buffer Concentration: A higher buffer concentration can also help to shield the residual silanol groups, leading to improved peak symmetry.[1]

    • Column Selection: Opt for a modern, end-capped column where the residual silanol groups have been chemically deactivated.[2] Columns with low silanol activity are specifically designed to minimize these unwanted interactions.[6]

Workflow for Addressing Peak Tailing in HPLC

start Peak Tailing Observed (Tailing Factor > 1.2) ph_adjust Adjust Mobile Phase pH (2.5 - 3.5) start->ph_adjust Primary Action additives Add Competing Base (e.g., 0.1% TEA) ph_adjust->additives If Tailing Persists resolved Peak Shape Improved ph_adjust->resolved If Successful buffer_conc Increase Buffer Concentration additives->buffer_conc If Tailing Persists additives->resolved If Successful column_choice Switch to End-Capped or Low-Activity Column buffer_conc->column_choice Final Step buffer_conc->resolved If Successful column_choice->resolved

Caption: A systematic workflow for troubleshooting peak tailing of quinoline compounds in HPLC.

Issue 2: I'm observing new, unexpected peaks or a loss of my main quinoline peak during the HPLC run.

  • Underlying Cause: This is often an indication of on-column decomposition. Quinolines, particularly those with sensitive functional groups like aldehydes, can be susceptible to the acidic nature of silica gel, leading to degradation.[7] The mobile phase pH can also contribute to instability if it falls in a range that promotes hydrolysis.[8]

  • Solutions:

    • Deactivate the Stationary Phase: For normal-phase chromatography on silica gel, you can deactivate the stationary phase by adding a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase.[7] This neutralizes the acidic sites on the silica.

    • Change the Stationary Phase: If decomposition persists on silica, consider switching to a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column, which are stable over a wider pH range.[3][7]

    • Minimize Contact Time: Employing faster flow rates or using shorter columns can reduce the residence time of the analyte on the column, thereby minimizing the opportunity for degradation.

    • Temperature Control: If the quinoline derivative is thermally labile, running the analysis at a lower temperature by using a column thermostat can prevent decomposition.[8]

Gas Chromatography (GC)

Issue 3: I'm seeing poor peak shape and potential decomposition of my quinoline analyte in the GC.

  • Underlying Cause: High inlet temperatures can cause the degradation of thermally sensitive quinoline derivatives.[9] The boiling point of quinoline itself is approximately 240°C, and setting the inlet temperature too high above this can lead to breakdown.[9] Additionally, active sites in the GC liner or on the column can lead to adsorptive effects and peak tailing.

  • Solutions:

    • Optimize Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the sample but not so high as to cause decomposition.[9] For quinoline, an inlet temperature of 250°C has been shown to provide a good response.[9] It is advisable to perform an inlet temperature study (e.g., from 240°C to 290°C) to find the optimal setting for your specific analyte.[9]

    • Use a Deactivated Liner: Employing a GC liner that has been deactivated will minimize active sites that can interact with the quinoline.

    • Column Selection: A trifluoropropyl silicone stationary phase (e.g., QF-1) has been successfully used for the analysis of halogenated quinolines.[10][11] For general quinoline analysis, a column with a non-polar silicone liquid phase is often favored.[11]

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline solution turning yellow or brown over time?

A: Discoloration is a common sign of quinoline degradation, often caused by exposure to light (photodegradation) or oxidation.[8][12] It is crucial to store quinoline solutions protected from light and at an appropriate temperature to maintain their integrity.[8]

Q2: What is the ideal pH for analyzing quinolines in reversed-phase HPLC?

A: A mobile phase pH between 2.5 and 3.5 is generally recommended for the analysis of basic quinoline compounds.[1][2][3] This low pH suppresses the ionization of residual silanol groups on the silica-based column, which is a primary cause of peak tailing.[2]

Q3: Can I use methanol instead of acetonitrile as the organic modifier in my mobile phase for quinoline analysis?

A: Yes, both acetonitrile and methanol can be used. They offer different selectivities, and one may provide a better separation for your specific set of quinoline derivatives.[2] Acetonitrile typically has a lower viscosity, leading to lower backpressure.[2] If you are experiencing co-elution or poor resolution, switching the organic modifier is a valuable method development step.[2]

Q4: I'm using mass spectrometry (MS) detection and see unexpected ions. Could they be related to my quinoline analysis?

A: It's possible you are observing adducts of your quinoline analyte. In electrospray ionization (ESI), common adducts in positive mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[13][14][15] If you are using mobile phase additives like triethylamine, you may also see adducts with these components. If you are performing tandem MS (MS/MS), you might be observing characteristic neutral losses, such as the loss of the deoxyribose group if you are analyzing DNA adducts of quinoline.[16]

Q5: Are there any alternatives to silica-based columns for purifying quinolines by column chromatography to avoid decomposition?

A: Yes, if you suspect your quinoline is degrading on silica gel, you can use alternative stationary phases. Alumina (basic or neutral) is a good option for basic compounds.[7] Florisil or cellulose can also be considered, although decomposition might still be a concern depending on the specific quinoline derivative.[7]

Q6: Can metal chelation be an issue or a solution in quinoline chromatography?

A: Quinolines and their derivatives can act as chelating agents for metal ions.[17][18] This can sometimes be a source of problems if trace metals are present in the HPLC system (e.g., from stainless steel components), leading to inconsistent peak shapes or retention times.[19] In such cases, adding a strong chelating agent like EDTA or oxalic acid to the mobile phase can improve the consistency and resolution of the chromatography by sequestering these metal ions.[19]

Experimental Protocols

Protocol 1: Forced Degradation Study for Quinolines

This protocol is designed to assess the stability of a quinoline compound under various stress conditions, which can help in identifying potential degradation pathways.[8]

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of your quinoline compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[8]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[8] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before analysis.[8]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.[8]

  • Oxidative Degradation: Mix an aliquot of the stock solution with a 3% hydrogen peroxide solution. Keep the mixture at room temperature and monitor over time.[8]

  • Analysis: Analyze the stressed samples and a control sample using a stability-indicating HPLC method.[8]

Data Summary Table

ParameterRecommended Condition/ModifierRationale
HPLC Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization, minimizing peak tailing for basic quinolines.[1][2][3]
HPLC Mobile Phase Additive 0.1 - 0.5% Triethylamine (TEA)Acts as a competing base to mask active silanol sites.[2][5]
GC Inlet Temperature 250°C (starting point)Ensures efficient vaporization without causing thermal decomposition.[9]
Alternative Stationary Phase Alumina (basic or neutral)A less acidic alternative to silica gel to prevent on-column degradation.[7]
Chelating Agent Additive 1-5 mM EDTA or Oxalic AcidSequesters trace metal ions in the system to improve reproducibility and resolution.[19]

Logical Relationship Diagram

quinoline Quinoline Analyte (Basic Nature) interaction Secondary Interaction quinoline->interaction no_interaction Reduced Interaction quinoline->no_interaction silanol Residual Silanols (Acidic Sites on Silica) silanol->interaction protonation Protonates Silanols silanol->protonation tailing Peak Tailing interaction->tailing low_ph Low pH Mobile Phase low_ph->protonation protonation->no_interaction symmetric_peak Symmetric Peak no_interaction->symmetric_peak

Sources

Issues with the solubility of 6-Bromo-4-methylquinoline in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Bromo-4-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the solubility of this versatile reagent in various reaction media. Its planar, aromatic structure, while synthetically useful, often presents solubility hurdles that can impede reaction kinetics, lower yields, and complicate purification. This guide offers a systematic, evidence-based approach to troubleshooting and overcoming these issues.

Part 1: Troubleshooting Guide - Solubility Issues in Reaction Media

This section addresses specific problems you might encounter during your experiments. We provide not just solutions, but the underlying scientific principles, empowering you to make informed decisions in the lab.

Question 1: My this compound is not dissolving in my chosen reaction solvent (e.g., THF, Toluene) at room temperature. What are my immediate next steps?

Answer:

Incomplete dissolution at the start of a reaction is a primary cause of failed or low-yielding reactions. This compound is a crystalline solid with a melting point around 92-101.5°C, indicating significant crystal lattice energy.[1] Its solubility in non-polar to moderately polar solvents at ambient temperature is limited. A study on the closely related 6-bromo-2-methylquinoline showed that even at 50°C (323.15 K), its mole fraction solubility in toluene was only about 3.3%, and significantly lower in alcohols.[2]

Your immediate strategy should focus on increasing the system's energy to overcome these intermolecular forces without compromising your reagents.

Step-by-Step Protocol for Immediate Action:

  • Controlled Heating: The solubility of most solids increases with temperature.[3][4] Heating provides the energy needed to break the solute-solute bonds within the crystal lattice.[5]

    • Action: Increase the temperature of the stirred mixture in 15-20 °C increments. Hold at each step for 5-10 minutes to allow for equilibration.

    • Causality: The net dissolving reaction for most solids is endothermic (requires energy), so adding heat shifts the equilibrium toward dissolution.[3]

    • Caution: Do not exceed the boiling point of your solvent or the decomposition temperature of any sensitive reagents.

  • Introduction of a Co-Solvent: If heating alone is insufficient or undesirable (e.g., due to thermally sensitive reagents), adding a small amount of a highly polar, aprotic co-solvent can dramatically enhance solubility.[6][7]

    • Action: Add N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) incrementally, starting with 2-5% of the total reaction volume.

    • Causality: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[6] A polar aprotic solvent like DMF can effectively solvate the quinoline derivative, breaking down the crystal structure and creating a more favorable solvation shell. The maximum solubility for a similar compound, 5,7-dibromo-8-hydroxyquinoline, was found in neat DMF.[8]

  • Sonication: For stubborn dissolution issues, sonication can provide mechanical energy to break apart solute agglomerates, increasing the surface area available for solvation.

    • Action: Place the sealed reaction vessel in an ultrasonic bath for 15-minute intervals. Check for dissolution after each interval.

Experimental Workflow for Initial Dissolution:

The following diagram outlines the decision-making process when faced with an insoluble starting material.

Solubility_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Assessment A This compound is insoluble at Room Temp B Step 1: Controlled Heating (e.g., to 50-80 °C) A->B E Is the solute fully dissolved? B->E Visual Check C Step 2: Add Co-Solvent (e.g., 2-5% DMF) C->E Re-check D Step 3: Apply Sonication (15 min intervals) D->E Final Check E->C No E->D Still No F Proceed with Reaction E->F Yes G Re-evaluate Entire Solvent System (See FAQ 2) E->G No, after all steps

Caption: Decision workflow for addressing initial insolubility issues.

Question 2: My this compound dissolves upon heating but precipitates out during my Suzuki-Miyaura cross-coupling reaction after adding the aqueous base. How can I maintain a homogeneous mixture?

Answer:

This is a classic solubility problem in biphasic cross-coupling reactions. The initial dissolution in a solvent like dioxane or toluene is successful, but the addition of an aqueous base (e.g., K₂CO₃ solution) dramatically increases the overall polarity of the medium, causing the relatively nonpolar this compound to crash out. A homogeneous reaction is critical for reproducible kinetics and complete conversion.

Strategies to Maintain Homogeneity in Biphasic Systems:

  • Optimize the Solvent System: The choice of solvent is paramount in Suzuki couplings.[9][10] While toluene and dioxane are common, they may not be optimal for this specific substrate.

    • Action: Switch to a more polar solvent system that can better accommodate both the organic substrate and the aqueous base. A mixture of 1,4-Dioxane/water or DMF/water is often highly effective.[11] A study on a similar quinoline derivative found that a water/1,4-dioxane mixture was the optimal solvent for a Suzuki coupling.[11]

    • Rationale: These solvent systems create a more miscible reaction medium, preventing the organic substrate from precipitating upon addition of the aqueous phase.

  • Change the Base: The choice of base can significantly impact the reaction. Instead of an aqueous solution of an inorganic base, consider a base that is soluble in the organic phase or requires less water.

    • Action: Substitute aqueous K₂CO₃ with finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12]

    • Causality: K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings and can be used with minimal water, reducing the drastic polarity shift.[12] Cs₂CO₃ is noted for its good solubility in many organic solvents.[12]

  • Employ a Phase-Transfer Catalyst (PTC): If a biphasic system is unavoidable, a PTC can facilitate the transport of the base anion (e.g., carbonate) into the organic phase, allowing the reaction to proceed without requiring full homogeneity.

    • Action: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).

    • Rationale: The PTC carries the hydrophilic base into the organic layer where it can participate in the catalytic cycle, even if the bulk solution is not perfectly homogeneous.

Data-Driven Solvent Selection for Suzuki Reactions:

The table below summarizes common solvents and their properties relevant to Suzuki-Miyaura couplings.

SolventBoiling Point (°C)PolarityTypical Use Case
Toluene111NonpolarGood for many standard couplings, often requires heating.
1,4-Dioxane101Moderately PolarExcellent co-solvent with water, widely used.[9][11]
Tetrahydrofuran (THF)66PolarGood solvent, but lower boiling point limits reaction temperature.
N,N-Dimethylformamide (DMF)153Highly PolarExcellent for poorly soluble substrates; can be used with or without water.[9]

Logical Relationship Diagram for Optimizing Biphasic Reactions:

Biphasic_Logic cluster_options Primary Optimization Strategies A Observation: Substrate precipitates after adding aqueous base B Option 1: Change Solvent System (e.g., Dioxane/H₂O, DMF) A->B C Option 2: Change Base (e.g., K₃PO₄, Cs₂CO₃) A->C D Option 3: Add Phase-Transfer Catalyst (e.g., TBAB) A->D E Does the reaction remain homogeneous? B->E C->E D->E F Proceed and Monitor Reaction Progress E->F Yes G Combine Strategies (e.g., New Solvent + New Base) E->G No G->F

Caption: Logic for optimizing biphasic Suzuki-Miyaura reactions.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the best general-purpose solvents for dissolving this compound for non-reactive analysis like NMR?

For analytical purposes at room temperature, chlorinated solvents such as chloroform-d (CDCl₃) and dichloromethane (DCM) are typically very effective. The polarity and interactions of these solvents are well-suited to dissolve many heterocyclic aromatic compounds.[13]

FAQ 2: Could the quinoline nitrogen be interfering with my palladium catalyst and causing what looks like a solubility issue?

Yes, this is a critical point. The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center.[12] This can sometimes lead to the formation of less soluble Pd-complexes or catalyst inhibition, which might be mistaken for simple insolubility of the starting material. If you observe an unusual color change or precipitation after adding the palladium catalyst, this might be the cause. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this issue by favoring the desired catalytic cycle over catalyst sequestration.[12]

FAQ 3: I don't want to use a solvent at all. Is a solvent-free reaction a viable option for this substrate?

Solvent-free reactions, often utilizing ball-milling technology, are an emerging and powerful technique to overcome solubility issues.[14] A study by Hokkaido University demonstrated successful Suzuki-Miyaura cross-coupling of poorly soluble aryl halides using a palladium acetate/SPhos catalytic system under solid-state, ball-milling conditions.[14] This approach completely bypasses solvent selection challenges and can be highly efficient. If you have access to the equipment, this is an excellent strategy to explore for particularly stubborn solubility problems.

References

  • Journal of Chemical & Engineering Data. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.
  • PubChem. This compound. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • ChemWhat. This compound CAS#: 41037-28-9. [Link]
  • ACS Green Chemistry. Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]
  • ResearchGate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
  • National Institutes of Health (NIH). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. [Link]
  • PubMed. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. 9.
  • ScienceDaily. Toward overcoming solubility issues in organic chemistry. [Link]
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • Science topic. HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]
  • IJARST. SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. [Link]
  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline NMR analysis. Quinoline and its derivatives are a cornerstone in pharmaceutical and materials science, making their precise structural characterization essential.[1] However, the fused aromatic system and the influence of the nitrogen atom often lead to complex ¹H NMR spectra with significant signal overlap, posing a challenge even for experienced spectroscopists.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the NMR-based structure elucidation of substituted quinolines. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring you can confidently assign your structures.

Section 1: Foundational Concepts & FAQs

Before troubleshooting, a firm grasp of the basic NMR characteristics of the quinoline core is essential.

Q1: What are the standard numbering and typical ¹H and ¹³C chemical shift ranges for the quinoline core?

A1: Understanding the IUPAC numbering and the electronic environment of the quinoline scaffold is the first step in any analysis. The nitrogen atom (N1) significantly influences the chemical shifts, particularly of protons and carbons in the heterocyclic ring.

Diagram: IUPAC Numbering of the Quinoline Core

Caption: IUPAC numbering for the quinoline ring system.

Below are the typical chemical shift and coupling constant ranges for unsubstituted quinoline. These values are your baseline for predicting the effects of substituents.

Table 1: Typical NMR Data for Unsubstituted Quinoline (in CDCl₃) [2]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H-¹H Coupling Constants (J, Hz)
28.90 (dd)150.3³J₂,₃ = 4.3 Hz
37.35 (dd)121.1³J₃,₄ = 8.3 Hz
48.10 (dd)136.0⁴J₂,₄ = 1.7 Hz
57.75 (d)127.7³J₅,₆ = 8.3 Hz
67.50 (t)126.5³J₆,₇ = 7.5 Hz
77.65 (t)129.4³J₇,₈ = 8.2 Hz
88.15 (d)128.4⁴J₅,₇ = 1.5 Hz; ⁴J₆,₈ = 1.2 Hz
4a-128.2
8a-148.3
Q2: Why are the aromatic signals in my substituted quinoline spectrum so complex and overlapping?

A2: This is the most common challenge. The complexity arises from several factors:

  • Small Chemical Shift Dispersion: All seven quinoline protons resonate within a narrow aromatic window (typically 7.0-9.0 ppm).

  • Complex Spin Systems: Protons on both the benzene and pyridine rings are J-coupled to each other.[3] This creates intricate splitting patterns (doublets, triplets, doublets of doublets, etc.) that frequently overlap.[4]

  • Long-Range Couplings: Four-bond couplings (⁴J), such as between H-2 and H-4 or H-5 and H-7, add another layer of complexity, further splitting the signals.[2]

Q3: How do substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A3: Substituents dramatically alter the electronic landscape of the ring, providing crucial clues for their location.[2]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density on the ring. This "shields" the nuclei, causing their signals to shift upfield (to lower ppm values). The effect is most pronounced at the ortho and para positions relative to the substituent.[5]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease electron density. This "deshields" the nuclei, causing their signals to shift downfield (to higher ppm values). Again, the ortho and para positions are most affected.[6]

Q4: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

A4: This is a known phenomenon for quinolines and is caused by intermolecular interactions, primarily π-π stacking.[2][7] As the concentration increases, quinoline molecules tend to form stacked aggregates.[7] This stacking creates local magnetic fields that can shield or deshield nearby protons, causing their chemical shifts to change.[8] If you observe this, it is important to report the concentration at which the spectrum was acquired and to be consistent across experiments for comparability.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides step-by-step solutions to specific problems you may encounter.

Issue 1: Severe Signal Overlap in the Aromatic Region

When your 1D ¹H spectrum is an uninterpretable collection of overlapping multiplets, a systematic 2D NMR approach is required.

Solution: A Multi-step 2D NMR Approach

The goal is to resolve the overlapping signals by spreading them into a second dimension. The standard workflow involves ¹H-¹H COSY to establish proton connectivity, followed by ¹H-¹³C HSQC and HMBC to link the proton framework to the carbon skeleton.[2]

Diagram: Workflow for Resolving Signal Overlap

G cluster_0 Initial Data Acquisition cluster_1 Structure Elucidation Path start 1. Acquire 1D ¹H and ¹³C Spectra check Signals Well-Resolved? start->check cosy 2. Acquire 2D COSY Spectrum (Establish ¹H-¹H Connectivity) check->cosy No (Overlap) elucidated Structure Elucidated check->elucidated  Yes hsqc_hmbc 3. Acquire HSQC/HMBC Spectra (Assign C-H & Quaternary Carbons) cosy->hsqc_hmbc noesy 4. Acquire NOESY/ROESY Spectrum (Determine Spatial Proximity) hsqc_hmbc->noesy Need Stereochemistry? hsqc_hmbc->elucidated No noesy->elucidated

Caption: A logical workflow for structure elucidation when signal overlap is present.

Step-by-Step Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum [2]

This protocol is your first and most critical step for untangling overlapping proton signals. COSY (Correlation Spectroscopy) reveals which protons are spin-coupled to each other, typically through two or three bonds.[9] A cross-peak between two proton signals confirms their connectivity.[10]

  • Sample Preparation: Dissolve 5-10 mg of your purified substituted quinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is clear and free of particles.

  • Instrument Setup (1D ¹H Spectrum):

    • Insert the sample, lock on the solvent signal, and carefully shim the magnetic field to achieve optimal resolution (narrow, symmetrical peaks).[11]

    • Acquire a standard 1D ¹H spectrum and correctly reference it (e.g., to TMS at 0.00 ppm).[2]

    • Determine the spectral width (in ppm) required to encompass all proton signals.

  • COSY Experiment Setup (Example for Bruker systems):

    • Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral widths (SW) in both F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 improve resolution but increase acquisition time.

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8). Use more scans for dilute samples.

  • Acquisition and Processing:

    • Start the acquisition.

    • After completion, perform a 2D Fourier transform, applying a suitable window function (e.g., sine-bell) in both dimensions.

    • Phase the spectrum correctly in both dimensions.

  • Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal cross-peaks indicate that the two protons at the corresponding F1 and F2 frequencies are J-coupled.

    • "Walk" through the spin systems by tracing connectivities from one cross-peak to the next.

Issue 2: Ambiguous Positional Isomerism - Where is my substituent?

COSY can define the proton spin systems, but it cannot place substituents, especially non-protonated ones (like -Cl, -NO₂) or those on quaternary carbons. For this, you must use heteronuclear correlation experiments.

Solution: Using HSQC and HMBC

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[12] It is an excellent way to resolve overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range and to definitively assign protonated carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the complete carbon skeleton and placing substituents. It shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[9] By identifying these long-range correlations, you can connect the spin systems identified in the COSY and locate quaternary carbons.[12]

Diagram: Using HMBC to Place a Substituent (e.g., a Methyl Group at C6)

Caption: Key HMBC correlations from methyl protons (H-Me) to carbons C5, C6, and C7 unambiguously place the methyl group at the C6 position.

Step-by-Step Protocol: Acquiring a 2D ¹H-¹³C HMBC Spectrum

  • Prerequisites: An accurately referenced 1D ¹H and 1D ¹³C spectrum are required to set the correct spectral widths.

  • Experiment Setup (Example for Bruker systems):

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the ¹H spectral width (F2 dimension) from your 1D ¹H spectrum.

    • Set the ¹³C spectral width (F1 dimension) from your 1D ¹³C spectrum (e.g., 0 to 160 ppm).[13]

    • The crucial parameter is the long-range coupling constant (CNST13 on Bruker systems), which is typically optimized for a value between 7-10 Hz. This determines the strength of the correlations that will be observed.

    • Set data points (e.g., 2048 in F2, 256-512 in F1) and number of scans (e.g., 8-16, more for dilute samples).

  • Acquisition and Processing: Proceed as with the COSY experiment.

  • Analysis: Each cross-peak represents a long-range coupling between a proton (F2 axis) and a carbon (F1 axis). Systematically list the correlations for each proton to piece together the molecular fragments and assign quaternary carbons.

Section 3: Advanced Topics & Special Cases

Q5: How can I confirm the formation of a quinoline N-oxide using NMR?

A5: N-oxidation significantly alters the electronic structure of the quinoline ring, leading to characteristic and predictable changes in the NMR spectrum.

  • ¹H NMR: The most dramatic effect is the strong downfield shift of H-2 and H-8. H-2 is deshielded by the adjacent positively charged nitrogen, while H-8 experiences deshielding due to a through-space interaction with the oxygen atom. Other protons in the heterocyclic ring are also generally shifted downfield.

  • ¹³C NMR: The carbons flanking the N-oxide, C-2 and C-8a, are typically shifted downfield.[14]

By comparing the spectrum of your product to that of the starting quinoline, the formation of an N-oxide can be unambiguously confirmed.[15][16]

References

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (n.d.). MDPI.
  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.). ResearchGate.
  • 13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. (n.d.). ResearchGate.
  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • Schaefer, T., & Pilon, R. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(7), 1841-1843.
  • Beck, A. (2010). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • Quinoline N-oxide - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2009). ResearchGate.
  • Beck, A. (2010). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Troubleshooting Acquisition Related Problems. (n.d.). NMR.
  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2013). ResearchGate.
  • 2D NMR. (n.d.). University of Arizona.
  • Quinoline N-oxide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 2D NMR. (n.d.). EPFL.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
  • Troubleshooting. (n.d.). University of Maryland, Department of Chemistry and Biochemistry.
  • J-coupling. (n.d.). Wikipedia.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • NMR Coupling Constants. (n.d.). Iowa State University, Chemical Instrumentation Facility.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs.
  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs.

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Technical Support Center: Synthesis of Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bromoquinoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development, offering targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Bromoquinolines are pivotal intermediates in medicinal chemistry, providing a versatile scaffold for developing novel therapeutic agents through reactions like cross-coupling.[1][2][3] However, their synthesis is often fraught with challenges related to regioselectivity, yield, and purity. This guide provides in-depth, field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of bromoquinoline derivatives? A1: Researchers frequently face several key challenges:

  • Poor Regioselectivity: Controlling the position of bromination on the quinoline ring is a primary hurdle, often leading to mixtures of isomers (e.g., 5-bromo vs. 8-bromo) or undesired substitution on the pyridine ring.[4]

  • Over-bromination: The reaction can be difficult to stop at the mono-brominated stage, resulting in di- or poly-brominated products, especially with activated quinoline rings.[4][5]

  • Low Yields: Incomplete conversion, product degradation under harsh reaction conditions (e.g., strong acids, high temperatures), or steric hindrance can lead to disappointing yields.[4]

  • Side Reactions and Byproduct Formation: The formation of tar-like polymeric materials, particularly in classic ring-forming reactions like the Skraup synthesis, and other impurities is a common issue.[4][6]

  • Purification Difficulties: Separating the desired bromoquinoline isomer from starting materials, other isomers, and byproducts can be complex due to their similar polarities and potential instability on standard silica gel chromatography.[4][7][8]

Q2: Why is it so difficult to control the position of bromination on the quinoline ring? A2: The regioselectivity of electrophilic bromination is governed by the electronic properties of the quinoline bicyclic system. The benzene ring (carbocyclic ring) is more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.[9] Under acidic conditions, the quinoline nitrogen is protonated, which further deactivates the pyridine ring. Consequently, electrophilic substitution preferentially occurs at the C-5 and C-8 positions of the benzene ring.[9][10] Achieving substitution at other positions, like C-3 or C-6, often requires alternative strategies beyond simple electrophilic addition.[10]

Q3: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it? A3: Tar formation is a classic sign of polymerization or degradation, often caused by harsh acidic and oxidizing conditions, particularly in syntheses like the Skraup or Doebner-von Miller reactions.[6] These conditions can cause the reactants and intermediates to polymerize. To minimize this:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and reduce charring.[6]

  • Control Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled, using an ice bath if necessary.[6]

  • Slow Reagent Addition: Add strong acids like sulfuric acid slowly and with efficient cooling and stirring to prevent localized hotspots.[6]

Q4: My purification by column chromatography is not resolving the isomers. What can I do? A4: Bromoquinoline isomers often have very similar polarities, making their separation on standard silica gel a significant challenge.[7][8] If you are facing poor resolution, consider the following:

  • Optimize Solvent System: Meticulously screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (a target Rf difference of >0.1 is ideal).

  • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Reversed-phase (C18) chromatography can be effective, as can alumina.[4] Pre-packed glass columns may also offer superior performance for isomer separation.[11]

  • Recrystallization: This is a highly effective method for purifying isomers. Converting the bromoquinoline free base into a salt, such as a hydrobromide or hydrochloride, often changes its crystallization properties, allowing for fractional crystallization. The purified salt can then be neutralized to recover the pure bromoquinoline free base.[2][4][12]

Troubleshooting Guide

Problem 1: Poor Regioselectivity & Isomeric Mixtures

Controlling the site of bromination is the most critical aspect of bromoquinoline synthesis. The observed product distribution is a direct result of the reaction mechanism and conditions.

  • Cause A: Standard Electrophilic Bromination Conditions

    • The Chemistry: In strongly acidic media (e.g., H₂SO₄), the quinoline nitrogen is protonated. This deactivates the pyridine ring towards electrophilic attack. The attack therefore occurs on the more activated carbocyclic (benzene) ring, typically yielding a mixture of 5-bromo- and 8-bromoquinolines.[9][10][13]

    • Solution: To alter this natural selectivity, you must change the strategy.

      • Targeting the 3-Position: Direct bromination to the 3-position is difficult in solution. High-temperature (300-450°C) gas-phase bromination has been reported to yield 3-bromoquinoline or 2-bromoquinoline, respectively.[10][14] A more reliable and common method is to start with a pre-functionalized quinoline, such as 3-aminoquinoline, and perform a Sandmeyer reaction .[10][15][16]

      • Targeting the 6-Position: This often requires a directed synthesis, such as the Skraup reaction starting from a para-substituted aniline (e.g., 4-bromoaniline).[17]

      • Use of Lewis Acids: The choice of acid can influence the outcome. Trifluoromethanesulfonic acid (CF₃SO₃H) has been used with N,N'-dibromoisocyanuric acid (DBI) to improve regioselectivity in some cases.[13]

  • Cause B: Influence of Existing Substituents

    • The Chemistry: Electron-donating groups (EDGs) like -OH, -NH₂, and -OCH₃ are strong activators and ortho-, para-directing. An EDG at C-8 will strongly direct incoming electrophiles to the C-5 and C-7 positions.[7][18] Conversely, electron-withdrawing groups (EWGs) are deactivating and meta-directing.

    • Solution:

      • Predict the Outcome: Analyze the directing effects of your substituents before starting the reaction. For an 8-hydroxyquinoline, expect bromination at C-5 and C-7.[7][18]

      • Modify Conditions for Activated Rings: For highly activated systems, use a milder brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂).[4][5] Running the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity by slowing down the reaction rate.[4]

G start Start: Isomeric Mixture Obtained q1 What is the desired isomer position? start->q1 pos_5_8 C-5 or C-8 (Benzene Ring) q1->pos_5_8 Benzene Ring pos_3 C-3 (Pyridine Ring) q1->pos_3 Pyridine Ring pos_other Other (e.g., C-6, C-7) q1->pos_other Other sol_5_8_1 Optimize Separation: - Recrystallization of salt - Alternative chromatography (C18) pos_5_8->sol_5_8_1 sol_5_8_2 Modify Reaction: - Change acid catalyst - Lower temperature pos_5_8->sol_5_8_2 sol_3_1 Change Synthetic Route: Use 3-Aminoquinoline + Sandmeyer Reaction pos_3->sol_3_1 sol_3_2 Consider Advanced Methods: - High-temp gas phase - [4+2] Cycloaddition pos_3->sol_3_2 sol_other_1 Change Synthetic Route: - Skraup or Doebner-von Miller with substituted aniline pos_other->sol_other_1 sol_other_2 Consider Directed C-H Activation (Transition-metal catalyzed) pos_other->sol_other_2

Caption: A decision-making workflow for troubleshooting regioselectivity.

Problem 2: Over-bromination (Di- or Poly-brominated Products)

This is especially problematic when the quinoline ring is substituted with electron-donating groups.

  • Cause A: Incorrect Stoichiometry

    • The Chemistry: Using an excess of the brominating agent will inevitably drive the reaction towards polybromination.[5] For example, using more than 2.0 equivalents of Br₂ on 8-hydroxyquinoline reliably produces the 5,7-dibromo product.[5][7]

    • Solution: Carefully control the stoichiometry. For mono-bromination, use no more than 1.0-1.1 equivalents of the brominating agent.[4] Consider adding the reagent slowly via a syringe pump to maintain a low instantaneous concentration, which can suppress the second bromination event.

  • Cause B: Highly Activated Substrate

    • The Chemistry: Groups like -OH and -NH₂ make the quinoline ring extremely reactive towards electrophilic substitution, making it difficult to stop the reaction after a single addition.[5]

    • Solution:

      • Use Milder Reagents: N-Bromosuccinimide (NBS) is less reactive than Br₂ and can provide better control.[1][5]

      • Lower the Temperature: Conducting the reaction at 0 °C or even lower can significantly slow the rate of the second bromination relative to the first, improving selectivity for the mono-brominated product.[4]

ReagentFormulaTypical UseAdvantagesDisadvantages
Molecular BromineBr₂General brominationHighly reactive, inexpensiveCan be unselective, leads to over-bromination, corrosive
N-BromosuccinimideC₄H₄BrNO₂Mild brominationMilder, more selective, solid (easier to handle)More expensive, can initiate radical pathways[19]
N,N'-dibromoisocyanuric acidC₃HBr₂N₃O₃Bromination in strong acidHighly reactive electrophile when protonatedRequires strong acid media
Problem 3: Low Yields & Incomplete Conversion
  • Cause: Unstable Intermediates (Sandmeyer Reaction)

    • The Chemistry: The Sandmeyer reaction proceeds via a diazonium salt intermediate (Ar-N₂⁺). These salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to side products and reduced yields.[15]

    • Solution: The diazotization step (conversion of the amino group to the diazonium salt) must be performed at low temperatures, typically 0-5 °C, using an ice-salt bath. The subsequent displacement with CuBr should also be carried out without letting the reaction warm significantly until the diazonium salt has been consumed.

  • Cause: Hydrolysis of Reagents or Intermediates

    • The Chemistry: Certain synthetic routes generate water-sensitive intermediates. For instance, methods using N-aryliminium ions can suffer from hydrolysis if water is present, leading to aniline byproducts.[20] Similarly, in cross-coupling reactions (e.g., Suzuki) to further functionalize bromoquinolines, the boronic acid reagent is susceptible to protodeboronation (hydrolysis), reducing its effectiveness.[20]

    • Solution: Ensure strict anhydrous (water-free) conditions. All glassware should be oven- or flame-dried, and reactions should be run under an inert atmosphere of nitrogen or argon. Use dry solvents.[20]

Key Experimental Protocols

Protocol 1: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction[10]

This two-step protocol describes the conversion of 3-aminoquinoline to 3-bromoquinoline.

Step A: Diazotization of 3-Aminoquinoline

  • In a flask equipped with a magnetic stirrer, dissolve 3-aminoquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, approx. 3.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath. The aminoquinoline salt may precipitate.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold, stirring suspension of the aminoquinoline salt. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting solution of the diazonium salt in the cold for an additional 15-20 minutes.

Step B: Copper-catalyzed Bromination

  • In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr and cool it to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step A to the stirring CuBr solution. Vigorous evolution of N₂ gas will occur.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature, then make it basic by the slow addition of an aqueous base (e.g., NaOH or NH₄OH).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-bromoquinoline.

Protocol 2: Purification by Recrystallization of 3-Bromoquinoline Hydrobromide[4][12]

This protocol is effective for purifying bromoquinolines that are difficult to separate from isomers via chromatography.

  • Take the crude 3-bromoquinoline product and dissolve it in a suitable organic solvent (e.g., ethanol).

  • Add an excess of concentrated hydrobromic acid (HBr) to precipitate the 3-bromoquinoline hydrobromide salt. Collect the solid by filtration.

  • Dissolve the crude hydrobromide salt in a minimal amount of a hot mixed solvent of water and an alcohol (e.g., ethanol or isopropanol).[4][12]

  • If insoluble impurities are present, filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals of 3-bromoquinoline hydrobromide by vacuum filtration, washing with a small amount of the cold water/alcohol solvent.

  • To recover the free base, dissolve the purified salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic (pH > 8).

  • The purified 3-bromoquinoline will separate and can be extracted with an organic solvent, dried, and concentrated as described previously.

G

Sources

Technical Support Center: Solvent Selection for 6-Bromo-4-methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 6-Bromo-4-methylquinoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design. The choice of solvent is a critical parameter that dictates the success, rate, and selectivity of a reaction, particularly in the realm of palladium-catalyzed cross-couplings.[1][2][3][4] This guide is structured to help you make informed decisions, from initial solvent screening to troubleshooting challenging transformations.

Part 1: Frequently Asked Questions (FAQs) - First-Pass Solvent Selection

This section addresses the most common initial questions regarding solvent choice for the primary reaction classes involving this compound.

Q1: What are the most critical solvent properties to consider for palladium-catalyzed cross-coupling reactions?

A1: The solvent plays a multifaceted role beyond simply dissolving reactants.[4] Key properties to consider are:

  • Polarity and Coordinating Ability: The solvent must solubilize the aryl bromide, the coupling partner, the base, and the catalyst complex.[1] Polar aprotic solvents like DMF, dioxane, and THF are often excellent starting points because they dissolve a wide range of organic compounds and inorganic salts.[1][4] Furthermore, coordinating solvents can stabilize the active Pd(0) catalyst, which is particularly important in ligandless or ligand-poor systems.[1]

  • Boiling Point: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. The solvent's boiling point must be high enough to accommodate the required reaction temperature (typically 80–120 °C).[1][5] Solvents like toluene, xylene, and DMF are often chosen for higher temperature applications.

  • Aprotic vs. Protic Nature: Most cross-coupling reactions are performed in aprotic solvents. However, for Suzuki-Miyaura couplings, a protic co-solvent, typically water, is often essential to facilitate the transmetalation step by activating the boronic acid with the base.[6][7] Be aware, though, that excess water or prolonged reaction times can lead to undesired protodeboronation (decomposition of the boronic acid).[8]

Q2: I'm planning a Suzuki-Miyaura coupling with this compound. What's a good starting solvent system?

A2: For Suzuki couplings, a combination of an aprotic organic solvent and water is the standard. A classic and reliable starting point is a mixture of 1,4-dioxane and water (often in a 4:1 or 5:1 ratio).[8][9]

  • Why this system? Dioxane effectively dissolves the this compound and the palladium catalyst system. The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid for the critical transmetalation step.

  • Alternatives: Toluene/water and THF/water are also very common and effective systems.[10] The choice can depend on the specific catalyst used. For instance, less polar solvents like toluene are often paired with neutral precatalysts like Pd(PPh₃)₄.[1]

Q3: Which solvents are typically recommended for Heck reactions involving this compound?

A3: The Heck reaction typically benefits from polar aprotic solvents.[11] The most conventional choice is N,N-Dimethylformamide (DMF) .[1]

  • Why DMF? It has a high boiling point (153 °C), allowing for the high reaction temperatures often needed for Heck couplings.[1] It effectively dissolves the reactants and, importantly, can act as a stabilizing ligand for the palladium catalyst, which is useful in phosphine-free conditions.[1] Acetonitrile is another common choice.[11]

Q4: What are the preferred solvents for a Buchwald-Hartwig amination of this compound?

A4: The Buchwald-Hartwig amination is commonly performed in non-polar, aprotic solvents. The most frequently used solvents are toluene, xylene, or 1,4-dioxane .[12][13]

  • Why these solvents? These solvents have proven effective for a wide range of substrates. Toluene and xylene offer high boiling points suitable for activating less reactive aryl bromides. However, there is a significant push towards greener alternatives. Recent studies have shown that ethers like 2-MeTHF (2-methyltetrahydrofuran) and MTBE (methyl tert-butyl ether) are excellent, more environmentally friendly substitutes for dioxane and toluene in this reaction.[14][15]

  • Solvents to Avoid: You should strictly avoid chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium center and inhibit catalysis.[5]

Q5: How does the solubility of this compound influence solvent choice?

A5: Complete dissolution of all reactants is fundamental for efficient reaction kinetics in a homogeneous catalytic system. While specific solubility data for this compound is not widely published, data for the closely related 6-bromo-2-methylquinoline shows it has the highest solubility in toluene, followed by other common organic solvents like ethyl acetate, acetone, acetonitrile, and DMF, with very poor solubility in water.[16] This strongly suggests that this compound will be readily soluble in the standard aprotic solvents recommended for cross-coupling (toluene, dioxane, THF, DMF), minimizing the risk of solubility being a limiting factor with these primary choices.

Part 2: Troubleshooting Guide - When Reactions Go Wrong

Even with the right starting point, experiments can fail. This section addresses common solvent-related issues.

Q6: My Suzuki coupling is slow or incomplete. Could the solvent be the problem, and what should I try?

A6: Yes, the solvent system is a prime suspect.

  • Potential Cause 1: Insufficient Temperature. If you are using a lower-boiling solvent like THF (boiling point 66 °C), the reaction may not have enough thermal energy.

    • Solution: Switch to a higher-boiling solvent system like 1,4-dioxane/water (b.p. of dioxane ~101 °C) or toluene/water (b.p. of toluene ~111 °C) to drive the reaction to completion.[17]

  • Potential Cause 2: Poor Base Solubility. If your inorganic base (e.g., K₃PO₄) is not dissolving in the aqueous phase, its effectiveness is dramatically reduced.

    • Solution: Ensure vigorous stirring. You can also slightly increase the proportion of water in your solvent mixture (e.g., from 4:1 to 3:1 dioxane:water). Alternatively, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase.

  • Potential Cause 3: Catalyst Deactivation. Oxygen in the solvent can oxidize and deactivate the active Pd(0) catalyst.[9][17]

    • Solution: Ensure your solvent is rigorously degassed before use. This is one of the most critical and often overlooked steps. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst and reagents.[18]

Q7: I'm observing significant dehalogenation (the bromine is replaced by hydrogen). How can solvent choice mitigate this?

A7: Dehalogenation is a known side reaction where the aryl halide is reduced instead of coupled.[8] While often linked to the ligand and base, the solvent plays a role.

  • Potential Cause: This side reaction can be promoted by protic sources in the reaction medium. While some water is needed for Suzuki couplings, an excessive amount or the use of alcohol solvents can sometimes exacerbate the problem.

    • Solution: First, ensure your boronic acid is not the source of the issue (protodeboronation can compete).[8] Then, try minimizing the amount of water in your Suzuki system. For other coupling types, ensure you are using a high-purity, anhydrous grade solvent. In some cases, switching to a completely anhydrous system (e.g., using KOtBu as a base in anhydrous dioxane) can prevent this side reaction.[8] Lowering the reaction temperature may also be beneficial.[8]

Q8: My inorganic base (e.g., K₃PO₄, Cs₂CO₃) isn't dissolving. What should I do?

A8: This is a very common issue, especially in Buchwald-Hartwig aminations which are often run in non-polar solvents like toluene.[13] The reaction is often a slurry, but poor interaction between the base and the catalyst complex will stall the reaction.

  • Solution 1: Change the Solvent. Switch to a more polar aprotic solvent that has better solubilizing power for salts, such as 1,4-dioxane or THF .

  • Solution 2: Use a Soluble Base. If your substrate is stable to strong bases, switching to an organic-soluble base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can resolve the issue entirely.[13] These are typically used in solvents like toluene or THF.

  • Solution 3: Agitation. Do not underestimate the importance of vigorous stirring. High agitation rates are crucial to maximize the surface area and interaction of the solid base with the dissolved reactants.[5]

Q9: I am seeing byproduct formation in my Buchwald-Hartwig amination. Can a change in solvent improve selectivity?

A9: Absolutely. The solvent can influence the equilibrium and relative rates of different reaction pathways.

  • Potential Cause: Side reactions, such as the formation of biaryl products, can occur.[13] The solvent polarity can affect the stability of intermediates in the catalytic cycle.

    • Solution: A solvent screen is the most effective approach. If you started in toluene, try running small-scale test reactions in 1,4-dioxane and 2-MeTHF . The different coordination properties and polarities of these solvents can favor the desired C-N bond formation over competing pathways. Optimizing the catalyst, ligand, and stoichiometry in conjunction with the solvent screen is often necessary.[13]

Part 3: Data Presentation & Experimental Protocols
Table 1: Properties of Common Solvents for this compound Reactions
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Typical ReactionsNotes
TolueneAromatic1112.4Suzuki, Buchwald-HartwigGood for high temperatures; low polarity.
1,4-DioxaneEther1012.2Suzuki, Buchwald-HartwigExcellent solvent, but considered a high-impact solvent to be avoided if possible.[13]
THFEther667.5Suzuki, Buchwald-HartwigGood general-purpose ether; limited by low boiling point.
2-MeTHFEther806.2Buchwald-Hartwig, SuzukiGreener, higher-boiling alternative to THF.[14][15]
DMFAmide15336.7Heck, SuzukiHighly polar, high boiling point; can coordinate to catalyst.[1]
AcetonitrileNitrile8237.5HeckPolar aprotic; can inhibit some Pd-catalyzed reactions.[5]
WaterProtic10080.1Suzuki (co-solvent)Used with a base to activate boronic acids.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the inorganic base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere Setup: Cap the vial with a septum. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure the rigorous exclusion of oxygen.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the this compound.[8]

  • Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–100 °C).[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Visualizations

Solvent_Selection_Workflow start Select Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki heck Heck Coupling start->heck buchwald Buchwald-Hartwig Amination start->buchwald solv_suzuki Start with: Dioxane/H₂O (4:1) or Toluene/H₂O suzuki->solv_suzuki solv_heck Start with: DMF or Acetonitrile heck->solv_heck check_temp Is high temperature (>100 °C) required? solv_buchwald Start with: Toluene or 2-MeTHF buchwald->solv_buchwald solv_suzuki->check_temp If reaction is slow check_base Is an insoluble inorganic base used? solv_buchwald->check_base If issues arise check_base->check_temp No use_polar Consider Dioxane or THF check_base->use_polar Yes use_high_bp Use Toluene, Xylene, or DMF check_temp->use_high_bp Yes

Caption: A decision tree for first-pass solvent selection.

Solvent_Role cluster_cycle Suzuki Catalytic Cycle cluster_solvent Solvent's Role OA Oxidative Addition (Ar-Br + Pd(0)) TM Transmetalation (Ar-Pd(II)-Br -> Ar-Pd(II)-R) OA->TM Forms Ar-Pd(II)-Br RE Reductive Elimination (-> Ar-R + Pd(0)) TM->RE Forms Ar-Pd(II)-R RE->OA Regenerates Pd(0) Solv_Pd0 Solvating/Stabilizing Pd(0) Catalyst Solv_Pd0->OA Influences Stability Solv_Base Dissolving Base (e.g., K₂CO₃) and activating Boronic Acid Solv_Base->TM Enables Key Step Solv_Reactants Dissolving Aryl Halide & Boronic Acid Solv_Reactants->OA Ensures Homogeneity

Caption: The role of the solvent in the Suzuki catalytic cycle.

References
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link][1]
  • Deng, Y., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link][19]
  • WordPress.
  • SATHEE CUET. Chemistry Heck Reaction. [Link][11]
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link][2]
  • Lei, P., & Szostak, M. (2021). Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link][14]
  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link][3]
  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Link][20]
  • ACS Publications. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link][15]
  • Wikipedia. Heck reaction. [Link][21]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link][22]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link][18]
  • Wang, J., et al. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect.
  • Arondes. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link][6]
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][7]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving quinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst activity and reaction efficiency when working with this important class of nitrogen-containing heterocycles. Here, we will delve into the root causes of catalyst poisoning, provide structured troubleshooting guides, and offer actionable protocols to rescue your reactions.

The Challenge: Why Quinolines Can Be Problematic Substrates

Quinolines are a cornerstone in medicinal chemistry and materials science. However, their intrinsic electronic properties present a significant hurdle in palladium-catalyzed cross-coupling and C-H functionalization reactions. The primary culprit is the lone pair of electrons on the quinoline nitrogen atom.[1][2] This lone pair can strongly coordinate to the palladium metal center, effectively acting as an endogenous poison.[1][2][3][4] This coordination blocks the active sites required for the catalytic cycle to proceed, leading to diminished reaction rates, incomplete conversion, and in severe cases, complete shutdown of the reaction.[2][5]

This guide will equip you with the knowledge to anticipate, diagnose, and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during palladium-catalyzed reactions of quinolines.

Q1: My reaction is sluggish or fails to initiate. What is the likely cause?

A1: When a reaction involving a quinoline substrate shows little to no conversion from the outset, the primary suspect is immediate catalyst poisoning.[1] The lone pair on the quinoline nitrogen can coordinate strongly to the Pd(0) or Pd(II) center, preventing the catalytic cycle from starting.[2][5] Other potential causes include impurities in your reagents or solvents that act as potent catalyst poisons (e.g., sulfur compounds), or improper pre-activation of the catalyst.[1]

Q2: My reaction starts well but then stalls before reaching completion. What's happening?

A2: This is a classic symptom of gradual catalyst deactivation.[1] While the initial turnover is successful, the cumulative effect of the quinoline substrate (or product) coordinating to the palladium catalyst over time leads to a progressive loss of active catalytic species.[1] This can also be caused by the formation of insoluble byproducts or polymers that physically block the catalyst surface, a phenomenon known as fouling.[2]

Q3: I am observing inconsistent yields and reaction times for the same reaction. Why?

A3: Inconsistent results often point to subtle variations in your experimental setup.[1] Key factors to scrutinize include:

  • Atmospheric Control: Inconsistent inert atmosphere techniques can introduce oxygen and moisture, which can degrade sensitive phosphine ligands and poison the catalyst.[1]

  • Reagent and Solvent Purity: Using different batches of solvents or quinoline starting materials without consistent purification can introduce varying levels of catalyst poisons.

  • Precise Catalyst Loading: Inaccurate weighing of the catalyst can lead to significant variations in reaction outcomes.[1]

Q4: Can the choice of ligand help mitigate catalyst poisoning by quinolines?

A4: Absolutely. The ligand plays a crucial role in modulating the electronic properties and steric environment of the palladium center.[6] Bulky, electron-donating ligands can sometimes shield the metal center, making it less susceptible to coordination by the quinoline nitrogen. It is often necessary to screen a variety of ligands to find one that balances reactivity with resistance to poisoning for your specific substrate.[1]

Q5: Are certain positions on the quinoline ring more prone to causing catalyst deactivation?

A5: While the nitrogen lone pair is the primary poison, the substitution pattern on the quinoline ring can influence the extent of poisoning through steric and electronic effects.[7][8] For instance, bulky substituents near the nitrogen atom may sterically hinder its coordination to the palladium center, thereby reducing the poisoning effect. Conversely, electron-donating groups on the quinoline ring can increase the basicity of the nitrogen, potentially enhancing its coordination to the catalyst.

Part 2: In-depth Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve catalyst poisoning issues.

Guide 1: Diagnosing the Cause of Catalyst Deactivation

A logical, step-by-step approach is crucial to pinpointing the source of the problem.

A Reaction Failure (Low or No Conversion) B Control Experiment 1: Run reaction with a non-quinoline substrate (e.g., bromobenzene) A->B C Control Experiment 2: Run reaction with highly purified quinoline, solvents, and reagents A->C D Control Experiment 3: Add a stoichiometric amount of a known poison (e.g., pyridine) to a successful reaction A->D E Reaction Successful? B->E Yes F Reaction Fails? B->F No G Reaction Improves? C->G Yes H No Improvement? C->H No I Reaction Fails? D->I Yes J Conclusion: Quinoline substrate is the primary poison. E->J K Conclusion: Systemic issue. Check catalyst viability, ligand integrity, and general technique. F->K L Conclusion: Impurities in starting materials or solvents are the culprit. G->L H->J M Conclusion: Catalyst is susceptible to N-heterocycle poisoning. I->M

Caption: Diagnostic workflow for identifying the source of catalyst deactivation.

  • Control Experiment 1: If a standard, non-coordinating substrate like bromobenzene works while your quinoline substrate fails, it strongly implicates the quinoline as the poison.[4]

  • Control Experiment 2: If meticulous purification of all reaction components leads to a significant improvement in yield, the issue likely lies with impurities in your starting materials.

  • Control Experiment 3: If adding a known nitrogen-containing poison like pyridine to a previously successful reaction causes it to fail, it confirms your catalytic system is sensitive to this class of poisons.

Guide 2: Mitigation Strategies and Reaction Optimization

Once you have a working diagnosis, apply the following strategies to improve your reaction performance.

The choice of ligand is paramount. A small screening of different ligand classes can often overcome poisoning issues.

Ligand ClassKey CharacteristicsRationale for Use with Quinolines
Bulky Phosphines (e.g., XPhos, RuPhos)Sterically demanding, electron-rich.The steric bulk can disfavor the binding of the quinoline nitrogen to the palladium center.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often sterically hindered.Form very stable bonds with palladium, which can increase the catalyst's resistance to displacement by the quinoline.[9]
Buchwald-type Biarylphosphines Both sterically bulky and electronically tunable.Offer a wide range of steric and electronic properties to fine-tune the catalyst's reactivity and stability.

In some cases, temporarily modifying the quinoline substrate can be a powerful approach.

  • N-Oxide Formation: Converting the quinoline to a quinoline N-oxide can alter the electronic properties and coordination behavior.[7][10][11] The N-oxide can act as a directing group and, in some cases, mitigate the poisoning effect of the nitrogen lone pair.[11][12] The N-oxide can often be easily removed in a subsequent step.

  • Increase Catalyst Loading: While not ideal from an atom economy perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to achieve full conversion despite partial poisoning.[13]

  • Temperature and Concentration: Systematically vary the reaction temperature and concentration. Higher temperatures can sometimes promote catalyst turnover and disfavor poison binding, but can also lead to catalyst decomposition.

Part 3: Experimental Protocols

Here are detailed, step-by-step protocols for key procedures mentioned in the troubleshooting guides.

Protocol 1: Purification of Quinoline Starting Materials

Impurities in commercially available quinolines can be a source of catalyst poisons.

  • Initial Purification: If the quinoline is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexanes) is often effective.[14] For liquid quinolines, distillation under reduced pressure can be employed.

  • Column Chromatography: For persistent impurities, column chromatography on silica gel or alumina is a highly effective method.[14][15]

    • Slurry Preparation: Dissolve the crude quinoline in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel and remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[15]

    • Elution: Pack a column with silica gel and elute with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).[14]

    • Fraction Analysis: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.[14]

  • Final Purity Check: Before use, verify the purity of the quinoline by NMR and/or GC-MS.

Protocol 2: General Procedure for Solvent Purification

Oxygen and water can be detrimental to many palladium-catalyzed reactions.

  • Degassing: Place the solvent in a flask and sparge with a stream of argon or nitrogen for 30-60 minutes to remove dissolved oxygen.[13]

  • Drying: Pass the degassed solvent through an activated alumina column under a positive pressure of inert gas.

  • Storage: Store the purified solvent over activated molecular sieves in a sealed flask under an inert atmosphere.[13]

Protocol 3: Reactivation of Heterogeneous Palladium Catalysts (e.g., Pd/C)

For heterogeneous catalysts, regeneration may be possible if the deactivation is due to adsorbed organic impurities.

  • Catalyst Recovery: After the reaction, filter the Pd/C catalyst from the reaction mixture.[13]

  • Solvent Washing: Wash the recovered catalyst sequentially with deionized water and then an organic solvent like ethanol or acetone to remove residual reactants and products.[13]

  • Alkali Treatment: Create a dilute aqueous solution of an alkali metal bicarbonate or carbonate. Suspend the washed catalyst in this solution and stir for several hours. This can help displace strongly coordinated nitrogen-containing compounds.

  • Neutralization and Drying: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral. Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80–100 °C) until a constant weight is achieved.[13][16]

Note: The success of this procedure is not guaranteed and depends heavily on the nature of the catalyst poison.

Part 4: Visualizing the Mechanism of Poisoning

Understanding the fundamental interactions at the molecular level is key to rational troubleshooting.

cluster_0 Normal Catalytic Cycle cluster_1 Poisoning by Quinoline A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-X) A->B C R-Pd(II)-X B->C D Transmetalation or Carbopalladation C->D E R-Pd(II)-R' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G R-R' (Product) F->G H Quinoline I Pd(0)L_n (Active Catalyst) H->I J [Quinoline-Pd(0)L_n] (Poisoned, Inactive Complex) I->J Strong Coordination K Catalytic Cycle Arrested J->K

Caption: Comparison of a normal catalytic cycle versus catalyst poisoning by quinoline.

This diagram illustrates how the coordination of quinoline to the active Pd(0) catalyst forms a stable, inactive complex, thereby preventing it from participating in the productive catalytic cycle.

References

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.
  • C
  • Palladium in Quinoline Synthesis. ScienceDirect.
  • Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Comput
  • C
  • Purification strategies for removing byproducts from 1h-Pyrrolo[3,2-h]quinoline reactions. Benchchem.
  • Developing Ligands for Palladium(II)
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
  • Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society.
  • A heterogeneous and recoverable palladium catalyst to access the regioselective C–H alkenylation of quinoline N-oxides. Green Chemistry.
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances.
  • Avoiding catalyst poisoning in palladium-c
  • Method for reactivating palladium carbon catalyst.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.

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Technical Support Center: Temperature Control in Large-Scale Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing temperature control in large-scale quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the thermal challenges encountered during the scale-up of quinoline synthesis. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure safe, efficient, and reproducible outcomes.

Introduction: The Criticality of Thermal Management in Quinoline Synthesis

The synthesis of the quinoline scaffold, a cornerstone in many pharmaceutical agents, is often characterized by highly exothermic reactions.[1] As reaction volumes increase from the laboratory bench to pilot plant and production scales, the surface-area-to-volume ratio decreases significantly, impeding efficient heat dissipation.[2][3] This fundamental challenge of scale-up can lead to a host of problems, including thermal runaway, reduced product yield, increased impurity formation, and significant safety hazards.[2][4] Effective temperature control is, therefore, not merely an optimization parameter but a critical safety and quality requirement.[1] This guide will delve into the specific thermal challenges and control strategies for the most common quinoline synthesis routes: the Skraup, Doebner-von Miller, and Friedländer syntheses.

Section 1: The Skraup Synthesis: Taming a Notoriously Violent Reaction

The Skraup synthesis, while a robust method for producing quinolines, is infamous for its violent and highly exothermic nature.[5][6] The reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[7][8] The primary source of the exotherm is the initial dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly energetic process.[5][9] Subsequent steps, including the Michael addition of aniline to acrolein and the cyclization/oxidation, also contribute to the heat generated.[9]

Frequently Asked Questions (FAQs): Skraup Synthesis

Q1: My Skraup reaction is showing signs of a runaway reaction, with rapid temperature and pressure increases. What is the primary cause and immediate course of action?

A: A runaway reaction in the Skraup synthesis is typically initiated by an uncontrolled exotherm from the dehydration of glycerol to acrolein.[10] This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[1]

  • Immediate Action: If you suspect a runaway reaction, the immediate priority is to ensure personnel safety and attempt to bring the reaction under control. This may involve activating emergency cooling systems, stopping reagent feeds (if applicable), and preparing for emergency pressure relief. It is crucial to have a pre-defined emergency response plan for such events.

Q2: How can I prevent a runaway reaction from occurring in the first place?

A: Proactive control of the exotherm is paramount. The most effective strategies include:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely adopted and effective method to moderate the reaction's violence.[6][9] Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step, thereby slowing the overall reaction rate and preventing a sudden release of energy.[9] Boric acid has also been used as a moderator.[5]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical for safety.[9] A common and safer procedure involves the slow, portion-wise addition of glycerol to a pre-heated mixture of the aniline, sulfuric acid, and moderator.[10] Concentrated sulfuric acid should always be added slowly with external cooling at the beginning of the process.[10]

  • Gradual Heating: Avoid rapid heating of the reaction mixture. The temperature should be increased gradually to initiate the reaction, and external heating should be reduced or removed once the exotherm begins to sustain the reaction.[11]

Q3: I am experiencing significant tar formation in my large-scale Skraup synthesis, which is drastically reducing my yield. What is the cause and how can I mitigate it?

A: Tar formation is a common problem in the Skraup synthesis and is primarily caused by the acid-catalyzed polymerization of acrolein and other unsaturated intermediates, especially at elevated temperatures.[10][11]

  • Causality: Localized "hot spots" within the reactor, resulting from poor mixing and inadequate heat removal, are a major contributor to polymerization.[3]

  • Mitigation Strategies:

    • Improve Mixing Efficiency: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure better homogeneity and heat distribution.[3]

    • Optimize Temperature Control: Maintain the reaction temperature within the optimal range, typically between 100°C and 150°C, though this can be substrate-dependent.[10] Utilize a jacketed reactor with a reliable temperature control unit.

    • Use a Moderator: As mentioned for runaway prevention, ferrous sulfate also helps to reduce charring and tar formation by ensuring a smoother reaction profile.[11]

Troubleshooting Guide: Skraup Synthesis
Symptom Potential Root Cause(s) Troubleshooting Steps & Solutions
Violent, Uncontrolled Reaction Rapid, uncontrolled exotherm from glycerol dehydration.1. Implement a Moderator: Add ferrous sulfate (FeSO₄·7H₂O) to the reaction mixture before heating.[6][9] 2. Control Reagent Addition: Add glycerol dropwise to the pre-heated acidic aniline solution.[10] 3. Ensure Adequate Cooling: Use a properly sized jacketed reactor and ensure the cooling system is functioning optimally.
Low Yield and High Tar Formation Polymerization of acrolein due to overheating and localized hot spots.1. Enhance Mixing: Use overhead mechanical stirring to improve homogeneity.[3] 2. Strict Temperature Monitoring: Maintain the internal reaction temperature between 100-150°C.[10] 3. Gradual Heating Protocol: Heat the reaction mixture slowly to initiate the reaction and then allow the exotherm to sustain it.[11]
Incomplete Reaction Insufficient reaction time or temperature; deactivating groups on the aniline substrate.1. Optimize Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time, which is typically 1-3 hours after glycerol addition.[10] 2. Consider Substrate Reactivity: Anilines with strong electron-withdrawing groups may require more forcing conditions or may not be suitable for the Skraup synthesis.[10]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline

Objective: To synthesize quinoline from aniline and glycerol using ferrous sulfate as a moderator to control the exotherm.

Procedure:

  • In a large, appropriately sized jacketed reactor equipped with a reflux condenser and a robust overhead stirrer, cautiously add concentrated sulfuric acid to aniline while maintaining cooling to form aniline sulfate.

  • To this mixture, add anhydrous glycerol and ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Finally, add nitrobenzene, which acts as both an oxidizing agent and a solvent.[6]

  • Begin gentle heating of the mixture. The reaction is exothermic and will start to boil.

  • Once the reaction is initiated, remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, apply cooling via the reactor jacket.[11]

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Follow established work-up and purification procedures, which typically involve careful neutralization and steam distillation to isolate the quinoline.[11]

Logical Workflow for Skraup Synthesis Temperature Management

Skraup_Workflow start Start: Plan Large-Scale Skraup Synthesis reagent_prep Prepare Reagents: Aniline, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄ start->reagent_prep reactor_setup Setup Jacketed Reactor with Overhead Stirring and Reflux Condenser reagent_prep->reactor_setup reagent_addition Controlled Reagent Addition: 1. Aniline + H₂SO₄ (with cooling) 2. Add FeSO₄ & Glycerol 3. Add Nitrobenzene reactor_setup->reagent_addition gentle_heating Gentle Initial Heating reagent_addition->gentle_heating exotherm_monitor Monitor for Exotherm Initiation gentle_heating->exotherm_monitor exotherm_monitor->gentle_heating No Exotherm heating_off Remove External Heating exotherm_monitor->heating_off Exotherm Starts temp_control Control Temperature (100-150°C) using Jacket Cooling heating_off->temp_control reflux Reflux for 2-3 hours temp_control->reflux emergency Emergency Cooling/ Shutdown Protocol temp_control->emergency Temp. Spike/ Runaway completion_check Monitor for Completion (TLC/HPLC) reflux->completion_check completion_check->reflux Incomplete workup Cool Down & Proceed to Work-up/Purification completion_check->workup Complete Friedlander_Troubleshooting start Problem with Friedländer Synthesis issue_type What is the main issue? start->issue_type low_yield Low Yield on Scale-Up issue_type->low_yield Low Yield regio_issue Poor Regioselectivity issue_type->regio_issue Regioselectivity check_mixing Evaluate Mixing Efficiency (Switch to Overhead Stirring) low_yield->check_mixing temp_screen Screen Reaction Temperature (Low T for Kinetic, High T for Thermo) regio_issue->temp_screen check_temp Assess Heat Transfer (Use Jacketed Reactor) check_mixing->check_temp explore_catalysts Explore Milder Catalysts (e.g., I₂, p-TSA) check_temp->explore_catalysts catalyst_screen Screen Catalysts/Bases (Acid vs. Base Catalysis) temp_screen->catalyst_screen

Caption: Troubleshooting poor yield or regioselectivity.

Section 4: General Principles for Large-Scale Temperature Control

Regardless of the specific quinoline synthesis method, several overarching principles of thermal management apply when scaling up chemical processes.

Key Quantitative Parameters for Scale-Up
ParameterLaboratory Scale (e.g., 100 mL)Production Scale (e.g., 1000 L)Causality & Implication
Surface Area-to-Volume Ratio HighLowHeat transfer is much less efficient at large scale, increasing the risk of thermal runaway. [2]
Mixing Method Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity, prevents localized hot spots, and improves heat transfer from the bulk to the reactor wall. [3][4]
Reagent Addition Often added in one portionControlled, semi-batch additionManages the rate of heat generation to stay within the cooling capacity of the reactor. [2][12]
Temperature Monitoring External (oil bath)Internal Probe (calibrated)Provides an accurate reading of the actual reaction temperature, which is critical for control. [3]
Best Practices for Thermal Hazard Assessment

Before any scale-up, a thorough thermal hazard assessment is essential. [12]

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of any potential thermal runaway reactions, providing a crucial safety margin. [2][12]A safety margin of at least 50-100°C between the planned operating temperature and the onset of thermal runaway is generally recommended. [2]2. Reaction Calorimetry (RC): Tools like the RC1 calorimeter can measure the heat of reaction, heat release rate, and heat transfer coefficients. [13]This data is invaluable for designing an adequate cooling system and defining safe reagent addition profiles for large-scale reactors. [13]

Conclusion

Managing temperature control in large-scale quinoline synthesis is a complex but critical task that directly impacts process safety, product quality, and yield. By understanding the underlying chemical principles of the exothermic events in reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, and by implementing robust engineering controls and process monitoring, researchers and drug development professionals can successfully navigate the challenges of scale-up. A proactive approach, including thorough thermal hazard assessment and careful process design, is the cornerstone of safe and efficient large-scale chemical manufacturing.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
  • NPTEL. (n.d.). Preparation and Properties of Quinoline.
  • Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
  • ResearchGate. (2025, December 18). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Jinzong Machinery. (2024, July 1). Operational Challenges in Chemical Reactors.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • F.A.S.T. GmbH. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Skraup Quinoline Synthesis.
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?.
  • YouTube. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications.
  • Benchchem. (n.d.). optimizing reaction time and temperature for quinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction.
  • ResearchGate. (2025, August 6). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • Wikipedia. (n.d.). Skraup reaction.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Benchchem. (n.d.). troubleshooting tar formation in Skraup quinoline synthesis.
  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis....
  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Damietta University. (n.d.). Synthesis of Quinoline and derivatives.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

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Avoiding over-bromination in the synthesis of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving High Selectivity and Avoiding Over-bromination

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Bromo-4-methylquinoline. Over-bromination is a common challenge in the electrophilic substitution of activated quinoline rings, leading to the formation of undesirable di- or poly-halogenated byproducts. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields of the desired monosubstituted product.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of a di-brominated byproduct in my reaction. What is the likely cause?

A1: The formation of di-bromo derivatives, most commonly 6,8-dibromo-4-methylquinoline, is a frequent issue. The primary causes are:

  • Excess Brominating Agent: Using more than one molar equivalent of the brominating agent dramatically increases the probability of a second bromination event.

  • High Reactivity of the Substrate: The 4-methylquinoline ring is activated towards electrophilic aromatic substitution. The initial introduction of a bromine atom at the 6-position does not sufficiently deactivate the ring to prevent a second attack, especially at the electron-rich C8 position.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the activation energy needed for the less favorable second bromination to occur.

Q2: How does the 4-methyl group influence the regioselectivity of bromination?

A2: The 4-methyl group is an electron-donating group which, along with the nitrogen atom in the quinoline ring, influences the position of electrophilic attack. In acidic media, the quinoline nitrogen is protonated, directing electrophiles to the benzene ring. The primary sites for electrophilic substitution on the quinoline ring are C5 and C8, with C6 and C3 being less favored. The presence of the 4-methyl group can further modulate the electron density of the ring, but for electrophilic aromatic substitution on the carbocyclic ring, the directing effects of the protonated nitrogen and the overall electronic distribution of the quinoline system are the dominant factors.

Q3: Which brominating agent is best for this synthesis to ensure mono-substitution?

A3: For activated systems like 4-methylquinoline, a milder brominating agent is recommended to improve selectivity. While molecular bromine (Br₂) can be used, it is highly reactive and can easily lead to over-bromination. N-Bromosuccinimide (NBS) is an excellent alternative as it provides a low, steady concentration of electrophilic bromine, which allows for more controlled monosubstitution.

Q4: Can I use the Knorr synthesis to prepare the this compound precursor?

A4: Yes, the Knorr quinoline synthesis is a viable method for preparing the 6-bromo-4-methylquinolin-2(1H)-one intermediate.[1][2] This involves the condensation of 4-bromoaniline with a β-keto ester, followed by cyclization.[1][2] The resulting quinolinone can then be converted to 6-bromo-2-chloro-4-methylquinoline, which can be subsequently reduced to this compound.

Troubleshooting Guide: Minimizing Over-bromination

This section provides a systematic approach to troubleshooting and optimizing your synthesis of this compound.

Problem: Low Yield of this compound and High Percentage of Di-bromo Impurity

This is the most common issue encountered in this synthesis. The following workflow will guide you through the key parameters to control.

Troubleshooting_Overbromination cluster_problem Observed Problem cluster_solutions Troubleshooting Steps Problem Low Yield of this compound High Di-bromo Impurity Stoichiometry 1. Control Stoichiometry Problem->Stoichiometry Brominating_Agent 2. Choose a Milder Brominating Agent Stoichiometry->Brominating_Agent Temperature 3. Optimize Reaction Temperature Brominating_Agent->Temperature Addition_Rate 4. Control Reagent Addition Temperature->Addition_Rate Monitoring 5. Monitor Reaction Progress Addition_Rate->Monitoring Purification 6. Effective Purification Monitoring->Purification

Caption: Troubleshooting workflow for over-bromination.

Control Stoichiometry

The molar ratio of the brominating agent to 4-methylquinoline is the most critical factor.

  • Recommendation: Use a strict 1:1 or even a slight sub-stoichiometric (e.g., 0.95 equivalents) amount of the brominating agent. This will leave some starting material unreacted, which is generally easier to separate from the desired product than the di-brominated byproduct.

Reagent Ratio (Brominating Agent:Substrate)Expected Outcome
> 1.1 : 1High probability of significant di-bromination.
1 : 1 Optimal for mono-bromination, may still produce minor di-bromo impurity.
< 1 : 1Higher selectivity for mono-bromination, will result in unreacted starting material.
Choose a Milder Brominating Agent

The reactivity of the brominating agent directly impacts selectivity.

  • Recommendation: Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). NBS provides a slow, controlled release of electrophilic bromine, which favors mono-substitution.[3][4][5]

Brominating AgentReactivitySelectivity for Mono-brominationHandling
Molecular Bromine (Br₂)HighLowerCorrosive, volatile liquid
N-Bromosuccinimide (NBS) Moderate Higher Crystalline solid, easier to handle
Optimize Reaction Temperature

Lower temperatures decrease the reaction rate and can improve selectivity.

  • Recommendation: Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless monitoring indicates a complete stall.

Control Reagent Addition

A high local concentration of the brominating agent can lead to over-bromination.

  • Recommendation: Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of 4-methylquinoline over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the electrophile.

Monitor Reaction Progress

Careful monitoring allows you to quench the reaction at the optimal time.

  • Recommendation: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product and byproduct. Quench the reaction as soon as the starting material is consumed or when the formation of the di-bromo product begins to increase significantly.

Effective Purification

If over-bromination still occurs, effective purification is crucial.

  • Recommendation:

    • Column Chromatography: Separation of this compound from 6,8-dibromo-4-methylquinoline can be achieved using silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The di-brominated compound is less polar and will elute first.

    • Recrystallization: If a significant amount of the desired product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) may help to remove impurities.

Experimental Protocol: Selective Monobromination of 4-Methylquinoline using NBS

This protocol is designed to maximize the yield of this compound while minimizing the formation of di-bromo byproducts.

Materials:

  • 4-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylquinoline (1.0 eq) in dichloromethane or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (1.0 eq) to protonate the quinoline nitrogen. Stir for 10-15 minutes.

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in the same solvent.

  • Add the NBS solution dropwise to the cooled 4-methylquinoline solution over a period of 30-60 minutes.

  • Allow the reaction mixture to stir at 0°C and monitor its progress by TLC. Let the reaction slowly warm to room temperature if necessary.

  • Once the reaction is complete (or has reached optimal conversion), quench it by carefully adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate this compound.

Synthesis_Workflow Start Start: 4-Methylquinoline in Solvent Cooling Cool to 0°C Start->Cooling Acidification Add H₂SO₄ Cooling->Acidification Addition Dropwise Addition of NBS Acidification->Addition NBS_Prep Prepare NBS Solution NBS_Prep->Addition Reaction Stir and Monitor (TLC/GC-MS) Addition->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extraction Extract with DCM Neutralize->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product End: Pure this compound Purification->Product

Caption: Step-by-step synthesis workflow.

Mechanistic Insight: Electrophilic Aromatic Substitution

The bromination of 4-methylquinoline proceeds via an electrophilic aromatic substitution (EAS) mechanism.

Caption: Generalized electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: In the presence of an acid catalyst (H₂SO₄), NBS generates the electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: The π-system of the electron-rich benzene ring of the protonated 4-methylquinoline acts as a nucleophile, attacking the electrophilic bromine. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step of the reaction.[6]

  • Deprotonation: A base (e.g., HSO₄⁻ or water) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

By carefully controlling the reaction conditions as outlined in this guide, you can favor the formation of the monosubstituted product and achieve a successful synthesis.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (2025). Bromination of 8-substituted quinolines. Reagents and conditions.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Google Patents. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Chemical Science (RSC Publishing). (2018).
  • Organic Syntheses. Lepidine.
  • ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Zhang, H., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH.
  • The Journal of Organic Chemistry Ahead of Print - ACS Public
  • BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.
  • MDPI. (2021).
  • Taylor & Francis Online. (2010).
  • BenchChem. (2025).
  • ConnectSci. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • Institut Pasteur. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one.
  • ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • ResearchGate. (2008).
  • ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • BenchChem. (2025).
  • RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Master Organic Chemistry. (2017).
  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • MDPI. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

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Technical Support Center: Purification Strategies for Polar Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-recalcitrant compounds. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively. The inherent basicity of the quinoline nitrogen, coupled with the increased polarity from various functional groups, presents a unique set of purification challenges that this guide aims to address systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to directly address the common problems encountered during the purification of polar quinoline derivatives. Each question is followed by a detailed explanation of the causes and a range of actionable solutions.

Chromatography Troubleshooting

Q1: My polar quinoline derivative shows little to no retention on a C18 reversed-phase column, eluting near the solvent front. How can I improve its retention?

A1: This is a classic problem for polar analytes in reversed-phase (RP) chromatography. The compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[1] Here’s a systematic approach to increasing retention:

  • Increase Mobile Phase Polarity: The simplest first step is to increase the aqueous component of your mobile phase. Modern aqueous-stable C18 columns (often designated with "AQ") are designed to handle highly aqueous conditions without phase collapse, which can cause irreproducible retention on standard C18 columns.[1][2]

  • Employ a More Polar Stationary Phase: If increasing the aqueous content is insufficient, switch to a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns offer different selectivity and can enhance the retention of polar analytes.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase high in organic solvent and a small amount of water.[1][3][4][5][6] The analyte partitions into a water-enriched layer on the stationary phase surface, providing strong retention for polar compounds that are unretained in reversed-phase.[4][6][7]

  • Adjust Mobile Phase pH: For basic quinolines, working at a low pH (e.g., 2.5-4) protonates the quinoline nitrogen. This can sometimes increase retention on certain RP columns, though it can also increase polarity. The primary benefit of low pH is suppressing the ionization of acidic silanol groups on the silica surface, which minimizes peak tailing.[1]

  • Use Ion-Pairing Agents: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can form a neutral ion pair with the protonated quinoline. This complex is more hydrophobic and will exhibit greater retention on a C18 column.[8]

Q2: I am observing significant peak tailing for my polar quinoline derivative during both normal-phase and reversed-phase chromatography. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like quinolines is most often caused by strong, undesirable interactions with acidic silanol groups present on the surface of silica-based stationary phases.[9][10][11] This leads to poor separation efficiency.

For Normal-Phase Chromatography (Silica Gel):

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic silanol sites. Triethylamine (TEA) at 0.5-2% is a very common and effective choice.[9][11] Pyridine can also be used.[9][11]

  • Stationary Phase Deactivation: You can pre-treat, or "deactivate," the silica gel column by flushing it with a solvent system containing a base like TEA before loading your sample.[1][12]

  • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase. Alumina (neutral or basic) is a good alternative for acid-sensitive compounds.[1][9][10][12][13] Other options include Florisil or cellulose.[9][11][13]

For Reversed-Phase Chromatography (e.g., C18):

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-4 with formic acid or trifluoroacetic acid) protonates the quinoline nitrogen and, more importantly, suppresses the deprotonation of residual silanol groups, thus minimizing the unwanted ionic interactions that cause tailing.[1][10]

  • Use a Highly Deactivated/End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically derivatized to make them less active. Using a column with advanced end-capping will significantly improve peak shape for basic compounds.[1]

  • Add a Competing Base: Similar to normal-phase, a small amount of a competing base like TEA can be added to the mobile phase to mask the active silanol sites and improve peak shape.[1]

Q3: My polar quinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A3: The acidic nature of standard silica gel can catalyze the degradation of sensitive quinoline derivatives.[1][10] Here are several strategies to prevent this:

  • Deactivate the Silica Gel: As mentioned for peak tailing, neutralizing the acidic sites on the silica by pre-treating the packed column with a solvent containing 1-3% triethylamine is a primary solution.[1][12]

  • Use an Alternative, Less Acidic Stationary Phase:

    • Alumina: Basic or neutral alumina is often the best alternative.[1][9][10][12][13]

    • Bonded Silica: Diol or amine-functionalized silica phases can be less harsh.[1]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a powerful way to avoid acidic silica gel altogether.[1]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column and a slightly faster flow rate to reduce the time your compound is in contact with the stationary phase.[13]

  • Work at Lower Temperatures: Running the column in a cold room can slow down the rate of decomposition.[13]

Q4: I am struggling to separate my target polar quinoline from structurally similar impurities. What advanced chromatographic strategies can I employ?

A4: Separating compounds with very similar physicochemical properties, such as regioisomers, requires high-resolution techniques.[9][13]

  • Optimize HPLC Conditions:

    • Shallow Gradient: Use a very slow, shallow gradient in your HPLC method to maximize the separation between closely eluting peaks.

    • Alternative Stationary Phases: A pentafluorophenyl (PFP) column can offer unique selectivity for halogenated or aromatic compounds through dipole-dipole, pi-pi, and hydrophobic interactions, often providing better separation than a standard C18 column.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates on a different separation mechanism than reversed-phase and can often provide the selectivity needed to resolve polar isomers that co-elute in RP-HPLC.[3][14]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that completely avoids a solid stationary phase, thereby eliminating issues of irreversible adsorption and decomposition.[11] It separates compounds based on their differential partitioning between two immiscible liquid phases and has been successfully used for separating quinoline derivatives.[11][15]

Crystallization Troubleshooting

Q5: My polar quinoline derivative is difficult to crystallize and often "oils out" of solution. What can I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This is common when the solution is too concentrated or cooled too quickly, or when the chosen solvent is not ideal.[16]

  • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water). A good recrystallization solvent will dissolve the compound when hot but only sparingly when cold.[9][16]

  • Use a Co-solvent System: This is often the key to success. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes persistently turbid. Gentle heating to clarify the solution followed by slow cooling can induce crystallization.[9][16] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[9]

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before moving it to a refrigerator. Slow cooling encourages the formation of larger, purer crystals.[16]

  • Induce Crystallization: If a supersaturated solution fails to produce crystals, you can:

    • Scratch: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites.[16]

    • Seed: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[9]

  • Preliminary Purification: If the crude material is very impure, the impurities can inhibit crystallization. A quick filtration through a plug of silica or alumina to remove gross impurities may be necessary before attempting recrystallization.[9]

Data & Protocols

Table 1: Chromatography Mode Selection for Polar Quinolines
Problem Primary Recommendation Secondary Options Key Considerations
No retention on C18 HILIC[3][4]Aqueous-stable C18, Ion-Pairing RP-HPLC[2][8]HILIC offers a completely different selectivity. Ion-pairing requires removal of the agent post-purification.
Peak Tailing (Silica) Add 1% TEA to eluent[1][9]Switch to Alumina (basic/neutral)[12][13]TEA is volatile and usually easy to remove. Alumina has different activity grades.
Compound Degradation Use Alumina or Deactivated Silica[1][10]Reversed-Phase Flash ChromatographyMinimizing contact time and temperature is crucial if using silica.[13]
Isomer Separation HPLC with shallow gradient[13]PFP Column, HILIC[13][14]Method development is key. Screen multiple stationary and mobile phases.
Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is designed to neutralize the acidic sites on silica gel, preventing peak tailing and degradation of basic polar quinolines.[1][12]

Materials:

  • Packed silica gel column

  • Elution solvent (e.g., 20% ethyl acetate in hexanes)

  • Triethylamine (TEA)

Procedure:

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine. For example, for 100 mL of eluent, add 1-2 mL of TEA.[12]

  • Column Flush: Flush the packed silica gel column with 2-3 column volumes of this deactivating solvent. This ensures all acidic sites are neutralized.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time, without triethylamine) to remove the excess base from the mobile phase.

  • Sample Loading: Load your sample onto the column using your preferred method (wet or dry loading).

  • Elution: Proceed with the chromatography using your pre-determined solvent system (isocratic or gradient), now on the deactivated stationary phase.

Protocol 2: HILIC Method Development for Highly Polar Quinolines

This protocol provides a starting point for developing a HILIC separation method.[1]

Materials:

  • HILIC column (e.g., bare silica, amide, or diol phase)

  • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate

  • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate

  • HPLC system

Procedure:

  • Column Conditioning: Flush the column with 100% Mobile Phase B for 5-10 minutes to hydrate the stationary phase.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) for at least 10-15 minutes or until a stable baseline is achieved.

  • Sample Injection: Dissolve the sample in the initial mobile phase if possible. If solubility is an issue, use a minimal amount of a stronger solvent like DMSO or water, but be aware this may affect peak shape.

  • Gradient Elution: Run a generic gradient from high organic to high aqueous to scout for the elution of your compound. A typical gradient might be:

    • 0-1 min: 100% A

    • 1-10 min: 0% to 50% B

    • 10-12 min: 50% B

    • 12-13 min: 50% to 0% B

    • 13-15 min: 100% A (re-equilibration)

  • Optimization: Based on the scouting run, adjust the gradient slope, buffer concentration, and pH to optimize the selectivity and peak shape for your specific quinoline derivative.[1]

Visualized Workflows

Workflow for Troubleshooting Poor Peak Shape

This diagram outlines the logical steps to diagnose and solve issues like peak tailing for basic compounds like polar quinolines.

G start Start: Poor Peak Shape (Tailing) check_phase Normal-Phase (Silica) or Reversed-Phase? start->check_phase np_path Normal-Phase check_phase->np_path NP rp_path Reversed-Phase check_phase->rp_path RP add_tea Add 0.5-2% TEA to Mobile Phase np_path->add_tea deactivate_silica Deactivate Silica with Base Flush add_tea->deactivate_silica If tailing persists end End: Improved Peak Shape add_tea->end If successful change_sp_np Switch to Alumina (Neutral/Basic) deactivate_silica->change_sp_np If degradation occurs change_sp_np->end lower_ph Lower Mobile Phase pH (e.g., pH 2.5-4) rp_path->lower_ph use_endcapped Use High-Quality End-Capped Column lower_ph->use_endcapped If tailing persists lower_ph->end If successful use_endcapped->end G start Start: Purify Polar Quinoline Derivative is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oily cryst_ok Is purity >95%? try_cryst->cryst_ok end_pure End: Pure Compound cryst_ok->end_pure Yes end_needs_chrom Proceed to Chromatography for polishing cryst_ok->end_needs_chrom No is_acid_sensitive Is compound acid-sensitive? chromatography->is_acid_sensitive deactivated_silica Normal-Phase: Deactivated Silica is_acid_sensitive->deactivated_silica Moderately alumina Normal-Phase: Alumina is_acid_sensitive->alumina Yes is_very_polar Is compound very polar (unretained on C18)? is_acid_sensitive->is_very_polar No deactivated_silica->is_very_polar alumina->end_pure rp_hplc Reversed-Phase (AQ C18, Phenyl, etc.) is_very_polar->rp_hplc No hilic HILIC is_very_polar->hilic Yes rp_hplc->end_pure hilic->end_pure end_needs_chrom->chromatography

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Bromoquinoline Isomers: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Influence of Bromine Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a halogen atom, such as bromine, onto the quinoline ring profoundly influences its physicochemical properties and, consequently, its therapeutic efficacy.[1][2] The position of the bromine substituent is not trivial; isomers with bromine at different positions on the quinoline ring can exhibit dramatically different biological activities and mechanisms of action. This guide provides an in-depth, objective comparison of the biological activities of various bromoquinoline isomers, supported by experimental data and detailed protocols to aid researchers in drug discovery and development. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[2]

I. Anticancer Activity: A Positional Paradigm

The antiproliferative potential of bromoquinolines is an area of intense research, with studies revealing that the precise location of the bromine atom is a critical determinant of their cytotoxic effects.[2] For instance, bromoquinolines featuring substitutions at the C-5 and C-7 positions frequently demonstrate significant inhibition of cancer cell proliferation.[2] In contrast, some isomers with substitutions at other positions, such as C-3, C-6, and C-8, have shown little to no inhibitory activity.[2] The addition of other functional groups in conjunction with bromine can also synergistically enhance anticancer potency.[3]

Comparative Anticancer Activity of Bromoquinoline Isomers

The following table summarizes the cytotoxic activity (IC50 values) of various bromoquinoline derivatives against different cancer cell lines, illustrating the impact of the bromine position and other substituents.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-8-hydroxyquinolineC6 (rat glioblastoma)15.4[3]
HeLa (human cervical cancer)26.4[3]
HT29 (human colon adenocarcinoma)15.0[3]
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[3]
HeLa (human cervical cancer)24.1[3]
HT29 (human colon adenocarcinoma)26.2[3]
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (rat glioblastoma)48.9[1]
HeLa (human cervical cancer)59.5[1]
HT29 (human colon adenocarcinoma)36.6[1]
6-Bromo-5-nitroquinolineHT29 (human colon adenocarcinoma)Lower than 5-FU[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[5] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Workflow for the MTT Assay to Determine Anticancer Activity

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add Bromoquinoline Isomers Cell_Seeding->Compound_Addition Incubation_24_72h 4. Incubate (24-72h) Compound_Addition->Incubation_24_72h MTT_Addition 5. Add MTT Solution Incubation_24_72h->MTT_Addition Incubation_2_4h 6. Incubate (2-4h) MTT_Addition->Incubation_2_4h Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Incubation_2_4h->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80-90% confluency in an appropriate medium.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the bromoquinoline isomers in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO), a positive control (e.g., Doxorubicin), and an untreated negative control.[2]

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[2]

  • Solubilization and Absorbance Reading:

    • Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

II. Antimicrobial Activity: Halting Microbial Growth

Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The position of the bromine atom can influence both the potency and the spectrum of their activity.[2] A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which disrupts DNA replication and repair, leading to bacterial cell death.[1]

Comparative Antimicrobial Activity of Bromoquinoline Isomers

The following table presents the minimum inhibitory concentration (MIC) values for various bromoquinoline derivatives against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
9-bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7)E. coli ATCC259222[11]
S. pyrogens ATCC196152[11]
5,7-dibromo-2-methyl-8-quinolinolCandida albicans0.5[2]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[12][13] This method involves introducing the test compound into a well made in an agar plate that has been inoculated with a specific microorganism. The antimicrobial agent diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[12]

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation cluster_analysis Analysis Prepare_Media 1. Prepare Agar Media Inoculate_Plate 2. Inoculate with Microorganism Prepare_Media->Inoculate_Plate Create_Wells 3. Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound 4. Add Bromoquinoline Solution Create_Wells->Add_Compound Incubate_Plate 5. Incubate (18-24h) Add_Compound->Incubate_Plate Measure_Zones 6. Measure Zone of Inhibition Incubate_Plate->Measure_Zones Interpret_Results 7. Interpret Antimicrobial Activity Measure_Zones->Interpret_Results

Caption: Acetylcholinesterase (AChE) hydrolyzes acetylcholine (ACh), terminating the nerve signal. Bromoquinoline inhibitors block AChE, leading to increased ACh levels in the synapse.

IV. Structure-Activity Relationship (SAR) and Future Directions

The data presented underscores a clear structure-activity relationship for bromoquinoline isomers. Key takeaways include:

  • Position Matters: The location of the bromine atom significantly impacts biological activity. For anticancer effects, substitutions at the C-5 and C-7 positions appear particularly favorable. [2]* Multiple Halogenation: The introduction of multiple bromine atoms can enhance activity, as seen with dibromo- and tetrabromo- derivatives. [1][3]* Synergistic Effects: The presence of other functional groups, such as hydroxyl and nitro groups, in combination with bromine can lead to a synergistic increase in potency. [3] While this guide provides a comparative overview, further systematic studies are warranted to fully elucidate the specific contributions of bromine at each position on the quinoline ring. Such research will be invaluable for the rational design of the next generation of bromoquinoline-based therapeutic agents with enhanced potency and selectivity.

References

  • A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines - Benchchem.
  • A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers - Benchchem.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. [Link]
  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. [Link]
  • Application Notes and Protocols for In Vitro Studies of Acetylcholinesterase (AChE) Inhibitors - Benchchem.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. [Link]
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Antimicrobial activity by Agar well diffusion - Chemistry Notes. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [Link]
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  • Agar well diffusion assay - YouTube. [Link]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. [Link]
  • Acetylcholinesterase Inhibition Assay (Tick or Eel)
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing. [Link]
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  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. [Link]
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed. [Link]
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. [Link]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. [Link]
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  • 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem. [Link]
  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC - NIH. [Link]
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  • Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - NIH. [Link]
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A Senior Application Scientist's Guide: 6-Bromo-4-methylquinoline vs. Other Halogenated Quinolines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] From antimalarials like chloroquine to potent kinase inhibitors, the functionalization of the quinoline core is a critical endeavor for researchers. Halogens, strategically placed on this scaffold, serve a dual purpose: they are not merely passive substituents but act as versatile synthetic handles for diversification and as critical modulators of pharmacological properties.

This guide provides an in-depth comparison of 6-Bromo-4-methylquinoline with its halogenated counterparts (fluoro, chloro, and iodo). We will dissect their relative performance in key synthetic transformations, explore the underlying principles governing their reactivity, and provide field-proven experimental protocols. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal halogenated quinoline for their specific synthetic goals.

Part 1: The Halogen Reactivity Gradient in Cross-Coupling Reactions

The primary utility of halogenated quinolines in synthesis lies in their participation in palladium-catalyzed cross-coupling reactions. The choice of halogen is paramount, directly influencing reaction kinetics, required conditions, and overall efficiency. The reactivity trend is dictated by the carbon-halogen (C-X) bond dissociation energy, which follows the order: C-I < C-Br < C-Cl < C-F .[3] This fundamental principle means that the C-I bond is the weakest and most easily cleaved in the oxidative addition step of the catalytic cycle, rendering iodoquinolines the most reactive.[3]

G cluster_reactivity Decreasing Reactivity & Increasing Bond Energy Iodo 6-Iodo-4-methylquinoline (Most Reactive, Weakest C-I Bond) Bromo This compound (Balanced Reactivity & Stability) Iodo->Bromo Milder Conditions Chloro 6-Chloro-4-methylquinoline (Less Reactive, Stronger C-Cl Bond) Bromo->Chloro Harsher Conditions Fluoro 6-Fluoro-4-methylquinoline (Largely Unreactive in Cross-Coupling) Chloro->Fluoro Very Harsh/No Reaction

Comparative Analysis of Key Cross-Coupling Reactions:

We will now examine the performance of different halogenated 4-methylquinolines in the most prevalent cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is indispensable for creating C(sp²)-C(sp²) bonds.[4] Here, the reactivity difference between halogenated quinolines is stark.

  • 6-Iodo-4-methylquinoline: As the most reactive substrate, it allows for the use of milder bases (e.g., Na₂CO₃, K₂CO₃), lower catalyst loadings (e.g., Pd(PPh₃)₄ at <3 mol%), and lower temperatures (often 80-90 °C).[3][5] This is particularly advantageous for complex syntheses involving sensitive functional groups.

  • This compound: This is often considered the workhorse. It offers a perfect balance between reactivity, stability, and cost. While requiring slightly more forcing conditions than the iodo-analog (e.g., stronger bases like K₃PO₄ or Cs₂CO₃ and temperatures around 90-110 °C), it is highly reliable and less prone to side reactions like homocoupling that can plague hyper-reactive iodoarenes.[5][6]

  • 6-Chloro-4-methylquinoline: Being significantly less reactive, chloroquinolines necessitate more sophisticated and active catalyst systems.[7] Typically, this involves bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) paired with strong bases (K₃PO₄, KOtBu) and higher temperatures (>100 °C) to facilitate the challenging oxidative addition step.[5] This lower reactivity can be strategically exploited for sequential couplings on a di-halogenated scaffold.[7]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for synthesizing arylamines.[1][8] The reactivity hierarchy mirrors that of the Suzuki coupling.

  • This compound: It is an excellent substrate for Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines.[7][9] Standard conditions often involve a palladium precatalyst, a suitable phosphine ligand, and a strong base like sodium tert-butoxide.

  • 6-Chloro-4-methylquinoline: Amination of chloroquinolines is more demanding and was a significant challenge before the development of advanced catalyst systems.[7][9] Modern bulky biarylphosphine ligands are essential for achieving good yields. This differential reactivity is key in molecules like 6-bromo-2-chloroquinoline, where amination can be directed selectively to the C6-Br position while leaving the C2-Cl untouched for subsequent functionalization.[7]

Sonogashira & Heck Couplings (C-C Bond Formation)

The Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions follow the same reactivity principles.[10][11]

  • Reactivity Order: Iodoquinolines react under the mildest conditions, often requiring a copper co-catalyst (in the case of Sonogashira) and low temperatures.[10][12] Bromoquinolines are also highly effective substrates, though they may require slightly higher temperatures.[13][14] Chloroquinolines are the most challenging substrates for these transformations. For substrates with multiple different halogens, the coupling will selectively occur at the more reactive position (I > Br > Cl).[12]

Quantitative Data Summary for Cross-Coupling Reactions

Halogen SubstrateRelative ReactivityTypical Catalyst SystemTypical BaseTemperature (°C)Key Advantage
6-Iodo-4-methylquinoline HighestPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Na₂CO₃80 - 90High reactivity allows for mild conditions, protecting sensitive functional groups.[3]
This compound IntermediatePd(OAc)₂/SPhos, Pd(PPh₃)₄K₃PO₄, Cs₂CO₃90 - 110Excellent balance of reactivity, stability, and cost; widely used.[5][6]
6-Chloro-4-methylquinoline LowestPd₂(dba)₃/XPhos, Pd(OAc)₂/SPhosKOtBu, K₃PO₄100 - 120+Low reactivity enables selective, sequential cross-coupling reactions.[7]
6-Fluoro-4-methylquinoline InertN/AN/AN/AUnreactive in cross-coupling; useful for biological activity and SNAr.[3][15]

Part 2: Beyond Cross-Coupling: C-H Functionalization and Biological Impact

Influence on C-H Functionalization

Direct C-H functionalization is a modern, atom-economical strategy for modifying heterocyclic scaffolds.[16][17] The electronic nature of the halogen substituent on the quinoline ring can influence the regioselectivity of these reactions. All halogens are electron-withdrawing via induction, which can deactivate the ring towards electrophilic attack but can also influence the acidity of certain C-H bonds, making them more susceptible to deprotonation or metallation in directed reactions. While C-H functionalization often targets the C2, C8, or other specific positions based on the directing group used, the halogen's electronic pull can subtly modulate reaction efficiency.[17][18]

The Halogen's Role as a Pharmacophore

Halogens are not just synthetic tools; they are critical components in drug design. Replacing a hydrogen with a halogen can profoundly impact a molecule's:

  • Lipophilicity: This affects cell membrane permeability and solubility. The lipophilicity generally increases in the order F < Cl < Br < I.

  • Metabolic Stability: A halogen, particularly fluorine, can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity: Halogens can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms in a protein's active site, which can significantly enhance binding affinity and selectivity.[2]

Numerous studies have demonstrated that halogenated quinolines possess potent biological activities, including antibacterial properties against drug-resistant strains like MRSA and VRE.[19][20][21] The specific halogen and its position are synthetically tunable, allowing for the optimization of antibacterial and biofilm-eradication properties.[19][20]

Part 3: Experimental Protocols & Workflows

Trustworthy protocols are the bedrock of reproducible science. Below are detailed, self-validating procedures for key transformations of this compound.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine aryl halide, boronic acid, catalyst, and base in Schlenk flask. p2 Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). p1->p2 p3 Add degassed solvent via syringe. p2->p3 r1 Heat mixture to specified temperature with vigorous stirring. p3->r1 r2 Monitor progress by TLC or LC-MS (typically 12-24 hours). r1->r2 w1 Cool to RT, dilute with EtOAc and water. r2->w1 w2 Separate layers, extract aqueous phase with EtOAc (3x). w1->w2 w3 Combine organics, wash with brine, dry (Na₂SO₄), and filter. w2->w3 w4 Concentrate under reduced pressure. w3->w4 w5 Purify crude product via column chromatography. w4->w5

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.[4][5]

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
This compound222.07222 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
K₂CO₃138.21345 mg2.52.5
1,4-Dioxane (degassed)-8 mL--
Water (degassed)-2 mL--

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (222 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the desired 4-methyl-6-phenylquinoline.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the amination with a representative secondary amine, morpholine.[1][22]

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
This compound222.07222 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7218 mg0.020.02
XPhos476.6324 mg0.050.05
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (anhydrous, degassed)-10 mL--

Step-by-Step Procedure:

  • Reaction Setup (Glovebox): Inside a glovebox, add this compound (222 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (24 mg, 0.05 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Add anhydrous, degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-(4-methylquinolin-6-yl)morpholine.

Conclusion: A Strategic Choice

The selection between 6-bromo-, 6-iodo-, and 6-chloro-4-methylquinoline is a strategic decision dictated by the specific demands of the synthetic route.

  • Choose 6-Iodo-4-methylquinoline when maximum reactivity is required, for reactions under the mildest possible conditions, or when working with thermally sensitive substrates.

  • Choose this compound for general-purpose synthesis. It provides a robust and cost-effective balance of reactivity and stability, making it the ideal starting point for a wide range of derivatizations.

  • Choose 6-Chloro-4-methylquinoline when the goal is selective, sequential functionalization of a poly-halogenated scaffold, leveraging its lower reactivity as a synthetic advantage.

  • 6-Fluoro-4-methylquinoline is generally not a substrate for cross-coupling but is a valuable building block when seeking to enhance metabolic stability or introduce specific electronic properties for biological applications.

By understanding the distinct reactivity profiles and synthetic nuances of each halogenated quinoline, researchers can better navigate the complexities of modern organic synthesis and accelerate the discovery of novel molecules.

References

  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. BenchChem.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). effect of base and solvent on Suzuki coupling with bromoquinolines. BenchChem.
  • Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH.
  • University of Florida. (2020). Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms. University of Florida Tech Licensing.
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem.
  • Gandin, V., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
  • Davies, H. M. L., & Morton, D. (2016).
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry.
  • Aldred, K. J., et al. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC - NIH.
  • Melander, R. J., et al. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. European Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • BenchChem. (2025).
  • BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.
  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
  • Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
  • Kumar, A., & Kumar, V. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.

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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, and its functionalization is a cornerstone of novel molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the quinoline core. However, the selection of an appropriate palladium catalyst system is critical to navigate the challenges posed by the electronic properties and potential for catalyst inhibition inherent to nitrogen-containing heterocyles like quinoline.

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki coupling of bromoquinolines, drawing upon experimental data to inform catalyst selection and reaction optimization. We will delve into the nuances of phosphine-based catalysts, the ascendancy of N-heterocyclic carbene (NHC) ligands, and the practical advantages of palladacycle precatalysts.

The Challenge of Bromoquinolines in Suzuki Coupling

The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst deactivation. Furthermore, the electronic nature of the quinoline ring, influenced by the position of the bromine atom and other substituents, can significantly impact the ease of oxidative addition, a critical step in the catalytic cycle. A successful catalyst system must be sufficiently active to overcome these hurdles while maintaining stability to ensure high yields and turnover numbers.

Comparative Efficacy of Palladium Catalyst Systems

The choice of the palladium source and, more importantly, the ancillary ligand dictates the success of the Suzuki coupling of bromoquinolines. The ligand's steric and electronic properties modulate the reactivity and stability of the palladium center throughout the catalytic cycle.

Phosphine-Based Palladium Catalysts: The Workhorses

Traditional phosphine ligands have long been the mainstay of palladium-catalyzed cross-coupling reactions. Their versatility and the ability to fine-tune their properties have led to the development of several effective systems for bromoquinoline coupling.

  • Triphenylphosphine (PPh₃)-Based Catalysts: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are readily available and have been successfully employed, particularly for more reactive bromoquinoline isomers. While effective, they often require higher catalyst loadings and elevated temperatures.[1][2]

  • Ferrocenylphosphine Ligands (e.g., dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust catalyst that often provides good to excellent yields. The bidentate nature of the dppf ligand imparts greater stability to the palladium center.

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): The development of ligands such as XPhos and SPhos has revolutionized the field of cross-coupling.[3][4] Their steric bulk and strong electron-donating ability facilitate the oxidative addition of even challenging substrates like electron-rich or sterically hindered bromoquinolines. These ligands often allow for lower catalyst loadings and milder reaction conditions.[2][5]

Data Presentation: Phosphine-Based Catalysts

Bromoquinoline IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-110-75[2]
3-BromoquinolineArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane9012-16High[6]
3-BromoquinolineArylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene100-High[2]
4-Amino-6-bromoquinolinePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O80382[1]
6,8-Dibromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Toluene/EtOH/H₂O801292[7]
8-BromoquinolineArylboronic acidPd₂(dba)₃ / n-BuPAd₂----up to 98%[8]
N-Heterocyclic Carbene (NHC)-Palladium Catalysts: The Modern Standard

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, often outperforming their phosphine counterparts in challenging coupling reactions.[9][10] Their strong σ-donating ability forms a highly stable bond with the palladium center, leading to robust catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs).[11]

NHC-palladium complexes exhibit excellent thermal stability and are often more resistant to decomposition, making them ideal for the coupling of less reactive bromoquinolines. A variety of well-defined, air- and moisture-stable NHC-Pd precatalysts are commercially available, simplifying their application.[10][12]

Data Presentation: NHC-Palladium Catalysts

Bromoquinoline IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
Bromobenzene (model)Phenylboronic acidPd-NHC@Eu-BCIK₂CO₃EtOH/H₂O8012 h95[13]
Aryl BromidesArylboronic acidsPS-PEG-NHC-Pd-Water--Excellent[9]

Note: Specific experimental data for a wide range of bromoquinoline isomers with NHC catalysts is less consolidated in single comparative studies but their general high efficacy is well-documented.

Palladacycles: Practical and Efficient Precatalysts

Palladacycles are a class of organopalladium compounds containing a carbon-palladium σ-bond within a cyclic structure. They serve as highly efficient and often air- and moisture-stable precatalysts that readily generate the active Pd(0) species in situ.[14][15] Their ease of handling and high catalytic activity make them an attractive option for Suzuki couplings. Imine-based palladacycles, for instance, have demonstrated excellent catalytic activity in the Suzuki-Miyaura coupling of aryl bromides.[14]

Data Presentation: Palladacycle Catalysts

Bromo-Aromatic (Model)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
Aryl BromidesArylboronic acidsImine Palladacycles-Aqueous/Semi-aqueous--Good to Excellent[14]
Aryl Bromides/ChloridesPhenylboronic acidSulfur-containing Palladacycles--RT-Excellent[16]
Aryl BromidesArylboronic acidsSubstituted Palladacycle/HandaPhosK₂CO₃WaterRT-High[17]

Note: While highly effective for general aryl bromides, specific comparative data for a range of bromoquinoline isomers with palladacycles requires further investigation from discrete sources.

Experimental Workflows and Mechanistic Insights

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline. This is often the rate-limiting step and is facilitated by electron-rich ligands.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CoupledProduct Ar-Ar' (Aryl-Quinoline) Bromoquinoline Ar-X (Bromoquinoline) Bromoquinoline->OxAdd BoronicAcid Ar'-B(OR)2 (Boronic Acid/Ester) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki Coupling of Bromoquinolines

The following protocol provides a general starting point for the Suzuki coupling of a bromoquinoline with an arylboronic acid using a phosphine-based catalyst system. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(OAc)₂ with a ligand like SPhos, 1-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried Schlenk flask, add the bromoquinoline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate) under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup: Combine Bromoquinoline, Boronic Acid, Base start->setup inert Inert Atmosphere: Evacuate & Backfill with Argon/Nitrogen setup->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up: Quench, Extract, Wash monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki coupling of bromoquinolines is highly dependent on the specific isomer and the coupling partner.

  • For general applications and readily available starting materials, phosphine-based catalysts like Pd(dppf)Cl₂ and systems employing Buchwald ligands (e.g., XPhos, SPhos) offer a robust starting point with a high probability of success.[2][3][4]

  • For particularly challenging couplings involving sterically hindered or electron-deficient bromoquinolines, NHC-palladium catalysts should be strongly considered due to their superior stability and activity.[9][10][11]

  • When ease of handling and storage are a priority, palladacycles present a practical and highly efficient alternative.[14][15][17]

It is imperative for researchers to perform a preliminary screening of catalysts, bases, and solvents to identify the optimal conditions for their specific transformation. The data and protocols presented in this guide serve as a well-founded starting point for this optimization process, enabling the efficient and successful synthesis of novel aryl-quinoline derivatives.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline - Benchchem.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • The Suzuki Reaction.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.
  • Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media - NIH.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
  • Sulfur-containing palladacycles: efficient phosphine-free catalyst precursors for the Suzuki cross-coupling reaction at room temperature - PubMed.
  • Microwave promoted Suzuki cross-coupling reactions of quinazoline halides with aryl boronic acids - ResearchGate.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water - Chemical Science (RSC Publishing).
  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... - ResearchGate.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed.
  • New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI.
  • Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing).
  • Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism - Organic Chemistry Portal.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH.
  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - The Journal of Organic Chemistry - ACS Figshare.
  • N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction - MDPI.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool.
  • Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC - NIH.
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate.

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A Definitive Guide to the Structural Validation of 6-Bromo-4-methylquinoline Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized heterocyclic compounds is a non-negotiable cornerstone of the discovery pipeline. Misidentification can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth, practical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural validation of 6-Bromo-4-methylquinoline, a key intermediate in medicinal chemistry.

We will move beyond a simple recitation of techniques and delve into the strategic application and interpretation of COSY, HSQC, and HMBC data. The causality behind experimental choices will be explained, ensuring that the described workflow is a self-validating system for confirming the precise substitution pattern and molecular architecture of the target compound.

The Challenge: Unambiguous Isomer Confirmation

The synthesis of substituted quinolines can often yield a mixture of isomers. While 1D ¹H and ¹³C NMR provide initial fingerprints, they frequently suffer from signal overlap and cannot, in isolation, definitively establish the connectivity between all atoms in the molecule.[1][2] For this compound, the key challenge is to unequivocally confirm the placement of the bromine atom at position 6 and the methyl group at position 4, ruling out other possible isomers. This is where the power of 2D NMR becomes indispensable.[3]

The Strategic Application of 2D NMR

A multi-pronged 2D NMR approach provides a complete and robust map of the molecule's covalent framework. By correlating nuclei through bonds, we can piece together the structure fragment by fragment. The three core experiments we will leverage are:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH).[4][5] It is the foundational step for mapping out the proton spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to (¹JCH).[5][6] It is crucial for assigning carbon resonances and resolving overlapping proton signals by spreading them across the wider ¹³C chemical shift range.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[5][6][7] It is the key to connecting the different spin systems and definitively placing substituents on the quinoline core.

Molecular Structure and Numbering

Before delving into the data, it is essential to establish the standard numbering system for the quinoline ring.

Caption: Structure and numbering of this compound.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring high-quality 2D NMR data. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ can be advantageous for aromatic compounds by preventing signal overlap.[8][9] We will proceed with CDCl₃ for this guide.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh 10-15 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Homogenization: Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ and will be used to reference the spectra to 0.00 ppm.

Step 2: Instrument Setup and 1D Spectra Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.

  • Lock and Shim: Insert the sample, lock on the deuterium signal of the CDCl₃, and shim the magnetic field to achieve narrow, symmetrical peak shapes.

  • ¹H NMR: Acquire a standard 1D proton spectrum. This is crucial for determining the spectral width for the 2D experiments and for initial inspection.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

Step 3: 2D NMR Acquisition

The following provides a standardized set of parameters. Optimization may be required based on the specific instrument and sample concentration.[10]

ExperimentPulse Program (Bruker)Key ParametersPurpose
¹H-¹H COSY cosygpqfF2 (¹H): 2048 data pointsF1 (¹H): 256-512 incrementsScans per increment: 2-4Identifies J-coupled protons (H-H connectivity).[4]
¹H-¹³C HSQC hsqcedetgpsisp2.2F2 (¹H): 1024 data pointsF1 (¹³C): 256 incrementsScans per increment: 2-8Correlates protons to their directly attached carbons (C-H one-bond connectivity).[5]
¹H-¹³C HMBC hmbcgplpndqfF2 (¹H): 2048 data pointsF1 (¹³C): 256-512 incrementsScans per increment: 4-16Long-range coupling delay (D6): Optimized for ~8 HzCorrelates protons and carbons over multiple bonds (C-H long-range connectivity).[5]

Caption: Experimental workflow for 2D NMR structural validation.

Data Analysis and Interpretation: A Step-by-Step Elucidation

Here, we will walk through the interpretation of the expected 2D NMR data to validate the structure of this compound.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound in CDCl₃. These values are estimated based on substituent effects on the quinoline core.[11][12]

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
2H-2~8.7~150d
3H-3~7.2~121d
4-CH₃~2.6~19s
4C-4-~145-
4aC-4a-~128-
5H-5~8.0~129d
6C-6-~122-
7H-7~7.7~132dd
8H-8~8.1~130d
8aC-8a-~148-
Step 1: COSY - Mapping the Proton Framework

The ¹H-¹H COSY spectrum is the first point of analysis. It reveals two independent spin systems.

  • Pyridyl Ring System: A cross-peak will be observed between H-2 (~8.7 ppm) and H-3 (~7.2 ppm). This confirms their ortho-relationship (³J coupling) and establishes the C2-C3 fragment. The methyl protons at ~2.6 ppm will show no correlations, confirming they are not adjacent to any other protons.

  • Carbocyclic Ring System: A clear correlation will be seen between H-7 (~7.7 ppm) and H-8 (~8.1 ppm). A weaker, but observable, correlation will exist between H-5 (~8.0 ppm) and H-7 (⁴J, meta-coupling). This establishes the C5-C7-C8 proton connectivity. The lack of a strong ortho-coupling to H-5 confirms that position 6 is substituted.

Step 2: HSQC - Linking Protons to Carbons

The HSQC spectrum provides the direct, one-bond C-H correlations, allowing for the unambiguous assignment of the protonated carbons.

  • The proton at ~8.7 ppm (H-2) will correlate to the carbon at ~150 ppm (C-2).

  • The proton at ~7.2 ppm (H-3) will correlate to the carbon at ~121 ppm (C-3).

  • The methyl protons at ~2.6 ppm will correlate to the carbon at ~19 ppm.

  • The proton at ~8.0 ppm (H-5) will correlate to the carbon at ~129 ppm (C-5).

  • The proton at ~7.7 ppm (H-7) will correlate to the carbon at ~132 ppm (C-7).

  • The proton at ~8.1 ppm (H-8) will correlate to the carbon at ~130 ppm (C-8).

Step 3: HMBC - Assembling the Full Structure

The HMBC spectrum is the final and most critical piece of the puzzle. It provides the long-range correlations that connect the isolated fragments and confirm the positions of the non-protonated (quaternary) carbons and substituents.

Caption: Key HMBC correlations for structural confirmation.

Key Validating Correlations:

  • Confirming the Methyl Position (C-4):

    • The methyl protons (~2.6 ppm) are the most diagnostic. They will show a strong correlation to the quaternary carbon C-4 (~145 ppm, ²J) and weaker correlations to C-3 (~121 ppm, ³J) and the bridgehead carbon C-4a (~128 ppm, ³J). This unequivocally places the methyl group at position 4.

  • Confirming the Bromine Position (C-6):

    • The absence of a proton at C-6 is confirmed by the lack of a C-H correlation in the HSQC spectrum at the C-6 chemical shift (~122 ppm).

    • Crucially, H-5 (~8.0 ppm) will show a ³J correlation to C-7 (~132 ppm) and the quaternary carbon C-4a (~128 ppm).

    • H-8 (~8.1 ppm) will show a critical ³J correlation to the bromine-substituted carbon, C-6 (~122 ppm). This correlation is only possible if the bromine is at C-6. If the bromine were at C-5, for example, H-8 would be too distant to show such a correlation.

    • Similarly, H-7 (~7.7 ppm) will show a key ³J correlation to C-5 (~129 ppm), further locking in the carbocyclic ring assignments.

By systematically analyzing these through-bond correlations, from H-H (COSY), to direct C-H (HSQC), and finally to long-range C-H (HMBC), a complete and unambiguous structural assignment is achieved. The data forms a logical, self-consistent network that validates the this compound structure and rigorously excludes other isomers.

Conclusion

The structural validation of novel chemical entities demands the highest level of analytical rigor. While 1D NMR and mass spectrometry are essential screening tools, they lack the definitive power of 2D NMR for complex isomer identification. As demonstrated, a strategic combination of COSY, HSQC, and HMBC experiments provides an irrefutable, bond-by-bond confirmation of the molecular structure of this compound. This comprehensive approach ensures the integrity of downstream research, providing the solid analytical foundation required for successful drug discovery and development programs.

References

  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • ResearchGate. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • University of British Columbia. (n.d.). NMR Training.
  • Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Science.gov. (n.d.). nmr hsqc hmbc: Topics.
  • Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • Dialnet. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.

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A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of the Knorr Synthesis and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the quinoline scaffold is a cornerstone of molecular design, integral to a vast portfolio of pharmaceuticals. The strategic choice of a synthetic route is a critical decision that dictates efficiency, accessible substitution patterns, and overall feasibility. This guide provides an in-depth, objective comparison of the Knorr quinoline synthesis against other foundational methods, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. We will delve into the mechanistic underpinnings, compare performance with supporting data, and provide actionable experimental protocols to inform your synthetic strategy.

The Knorr Quinoline Synthesis: A Focused Approach to 2-Quinolones

First described by Ludwig Knorr in 1886, the Knorr quinoline synthesis is a powerful method for converting β-ketoanilides into 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) through an acid-catalyzed intramolecular cyclization.[1][2] The reaction is typically promoted by strong acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][3]

The Mechanism: A Tale of Two Cations

The causality behind the Knorr synthesis lies in the generation of a highly electrophilic species that facilitates the intramolecular electrophilic aromatic substitution onto the aniline ring. The reaction proceeds via the protonation of the β-ketoanilide. A key insight into this reaction is that the conditions can be tuned to favor different products.[3]

  • High Acid Concentration: In the presence of a large excess of strong acid like PPA or triflic acid, a superelectrophilic O,O-dicationic intermediate is favored.[3] This intermediate readily undergoes cyclization to form the thermodynamically stable 2-hydroxyquinoline.[3][4]

  • Low Acid Concentration: With smaller amounts of acid, a monocationic intermediate can fragment, leading to the formation of aniline and an acetophenone derivative. The liberated aniline can then react with another molecule of the β-ketoanilide in a different pathway to yield a 4-hydroxyquinoline byproduct.[3] This mechanistic understanding is crucial for optimizing reaction conditions to achieve the desired isomer.

Knorr_Mechanism cluster_main Knorr Synthesis: 2-Hydroxyquinoline Pathway cluster_side Competing Pathway: 4-Hydroxyquinoline Formation BetaKetoanilide β-Ketoanilide Dication O,O-Dicationic Intermediate (Superelectrophile) BetaKetoanilide->Dication Excess H+ Monocation Monocationic Intermediate BetaKetoanilide->Monocation Limited H+ Cyclized Cyclized Intermediate Dication->Cyclized Intramolecular Electrophilic Substitution Product2OH 2-Hydroxyquinoline Cyclized->Product2OH - H2O Fragments Aniline + R-CO-CH2-CO-R' Monocation->Fragments Fragmentation Recombination Aniline + β-Ketoanilide Fragments->Recombination Recombination Product4OH 4-Hydroxyquinoline Recombination->Product4OH Cyclization

Caption: Knorr synthesis mechanism showing the main pathway to 2-hydroxyquinolines and the competing pathway to 4-hydroxyquinolines under different acid conditions.[3]

Comparative Analysis of Quinoline Synthesis Methods

The choice of synthesis is a trade-off between starting material availability, desired substitution pattern, and tolerance for reaction conditions. While the Knorr synthesis is excellent for 2-quinolones, other methods offer broader versatility.[5]

FeatureKnorr SynthesisSkraup SynthesisDoebner-von Miller SynthesisFriedländer SynthesisCombes Synthesis
Starting Materials β-KetoanilidesAniline, glycerol, oxidizing agentAniline, α,β-unsaturated carbonyl compound2-Aminoaryl aldehyde or ketone, active methylene compoundAniline, β-diketone
Typical Products 2-Hydroxyquinolines (2-Quinolones)Unsubstituted or benzene-ring substituted quinolines2- and/or 4-substituted quinolinesPolysubstituted quinolines on both rings2,4-Disubstituted quinolines
Reaction Conditions Strongly acidic (H₂SO₄, PPA), moderate to high temp.Harsh: strongly acidic, high temp. (>150°C), highly exothermic[6]Strongly acidic (HCl, Lewis acids)Versatile: acidic, basic, or neutral; often milder[6]Strongly acidic (H₂SO₄), high temp.
Key Advantages Direct route to 2-quinolones, often with good yields.Uses simple, inexpensive starting materials.[5]More versatile than Skraup for pyridine-ring substitution.[7]High yields, broad substrate scope, great versatility, mild conditions.[6][8]Good yields for symmetrically substituted quinolines.[5]
Key Disadvantages Limited to 2-quinolone products; requires β-ketoanilide precursor.Hazardous conditions, often low/variable yields, limited scope.[6][9]Potential for polymerization of carbonyl substrate, complex mechanism.[10][11]Requires pre-functionalized, less accessible starting materials; regioselectivity issues with unsymmetrical ketones.[6][12]Can lead to mixtures of regioisomers with unsymmetrical β-diketones.[5][13]

Deep Dive into the Alternatives

The Skraup and Doebner-von Miller Reactions: The Brute-Force Classics

The Skraup synthesis is historically significant, building the quinoline core from the simplest of materials: aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[14][15] The reaction is notoriously violent and exothermic, though moderators like ferrous sulfate can be used to tame it.[9][15] Its primary utility is for the synthesis of quinoline itself or derivatives substituted only on the benzene ring.[9]

The Doebner-von Miller reaction is a logical extension, replacing glycerol with more complex α,β-unsaturated aldehydes or ketones, which allows for the introduction of substituents onto the newly formed pyridine ring.[10][16] While more versatile than the Skraup, it shares the requirement for harsh acidic conditions.[16]

The Friedländer Synthesis: The Versatile Strategist

For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer synthesis is often the superior strategic choice.[6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][17] Its major advantage is its versatility; the reaction can be catalyzed by acids or bases, and modern protocols often proceed under much milder conditions, leading to excellent yields and a broad substrate scope.[6][12][18] The primary drawback is the need for the o-aminoaryl carbonyl starting material, which may require a separate synthesis.[6]

Synthesis_Comparison cluster_Knorr Knorr cluster_Skraup Skraup cluster_Friedlander Friedländer cluster_Combes Combes K_Start β-Ketoanilide K_Product 2-Hydroxyquinoline K_Start->K_Product H+ S_Start Aniline + Glycerol S_Product Simple Quinoline S_Start->S_Product H+, Oxidant F_Start o-Aminoaryl Ketone + Active Methylene Cmpd. F_Product Polysubstituted Quinoline F_Start->F_Product Acid or Base C_Start Aniline + β-Diketone C_Product 2,4-Disubstituted Quinoline C_Start->C_Product H+

Caption: Comparison of starting materials and products for key quinoline synthesis methods.

The Combes Synthesis: A Direct Route to 2,4-Disubstitution

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under strong acid catalysis.[2][13] The mechanism involves the initial formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure.[13] While effective, its primary limitation arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomeric products, complicating purification.[5]

Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps from setup to purification.

Protocol 1: Knorr Synthesis of 4-Methyl-2-hydroxyquinoline

This protocol details the synthesis of a substituted 2-quinolone from the corresponding β-ketoanilide using polyphosphoric acid (PPA).

1. Reagent Preparation & Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place ethyl acetoacetate anilide (i.e., the β-ketoanilide of aniline and ethyl acetoacetate) (5.0 g).

  • Carefully add polyphosphoric acid (PPA) (30 g) to the flask. The PPA acts as both the catalyst and the reaction medium.

2. Cyclization Reaction:

  • Heat the mixture in an oil bath to 80-100°C with vigorous stirring.[19]

  • Continue heating and stirring for approximately 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the flask to room temperature. The mixture will become highly viscous.

  • Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This hydrolyzes the PPA and precipitates the product.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide until the mixture is basic.[5]

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining salts.

4. Purification:

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude 4-methyl-2-hydroxyquinoline from a suitable solvent, such as ethanol or aqueous acetone, to afford the purified product.[5]

Experimental_Workflow Setup 1. Reaction Setup (Reactants + Catalyst/Solvent) Reaction 2. Heating & Stirring (Monitor by TLC) Setup->Reaction Workup 3. Quenching & Neutralization (e.g., Ice water, Base) Reaction->Workup Isolation 4. Product Isolation (Filtration or Extraction) Workup->Isolation Purification 5. Purification (Recrystallization or Chromatography) Isolation->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A general experimental workflow for a typical quinoline synthesis.

Protocol 2: Friedländer Synthesis of 2-Phenylquinoline

This protocol demonstrates the versatility of the Friedländer synthesis using a base-catalyzed condensation.

1. Reagent Preparation & Reaction Setup:

  • In a 100 mL round-bottom flask, dissolve 2-aminobenzophenone (2.0 g, 10.1 mmol) and acetophenone (1.5 g, 12.5 mmol) in ethanol (30 mL).

  • Add a solution of potassium hydroxide (1.0 g) in ethanol (10 mL) to the reaction mixture. The base catalyzes the condensation.

2. Condensation and Cyclization:

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water. The product will often precipitate as a solid.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).[8]

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water. If an extraction was performed, combine the organic layers.

4. Purification:

  • Dry the collected solid or the combined organic layers (over anhydrous sodium sulfate, then filter).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield pure 2-phenylquinoline.[20]

Conclusion and Strategic Recommendations

The synthesis of the quinoline scaffold is a mature field with a rich diversity of methods, each with distinct advantages and limitations.

  • The Knorr synthesis remains a highly effective and direct route for the specific preparation of 2-hydroxyquinolines (2-quinolones) , particularly when this scaffold is the primary target. Its main limitation is its narrow product scope.

  • For simple, unsubstituted quinolines from basic feedstocks, the Skraup synthesis is a viable, albeit hazardous, option. The related Doebner-von Miller method offers more flexibility for introducing substituents.

  • The Combes synthesis is a good choice for accessing 2,4-disubstituted quinolines , provided a symmetrical β-diketone is used to avoid regioselectivity issues.

  • For the greatest versatility in synthesizing highly substituted, complex quinoline derivatives , the Friedländer synthesis is often the superior method.[6] Its milder conditions, high yields, and broad scope make it a workhorse in modern medicinal chemistry, with the main consideration being the accessibility of the required 2-aminoaryl carbonyl precursors.

Ultimately, the optimal choice depends on a careful analysis of the target molecule's substitution pattern, the availability of starting materials, and the laboratory's tolerance for specific reaction conditions.

References

  • Knorr Quinoline Synthesis. SynArchive. [Link]
  • Knorr quinoline synthesis. Wikipedia. [Link]
  • Combes quinoline synthesis. Wikipedia. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
  • Doebner-Miller reaction and applic
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Doebner–Miller reaction. Wikipedia. [Link]
  • Friedländer synthesis. Wikipedia. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • Combes quinoline synthesis. Wikiwand. [Link]
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limit
  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
  • Skraup reaction. Wikipedia. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
  • Combes Quinoline Synthesis. Cambridge University Press. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

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A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide offers an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 6-Bromo-4-methylquinoline, a key building block in medicinal chemistry. We will move beyond rote protocols to explore the rationale behind methodological choices, ensuring a robust and defensible analytical strategy.

The "Why": Understanding the Analyte and Its Potential Impurities

This compound is commonly synthesized via the Knorr quinoline synthesis or similar methods, which involve the condensation of an aniline with a β-ketoester followed by cyclization.[1][2] Understanding this synthetic route is paramount, as it informs us about the likely process-related impurities that our HPLC method must be able to separate.

Potential Impurities May Include:

  • Starting Materials: Unreacted 4-bromoaniline and ethyl acetoacetate.

  • Intermediates: Incompletely cyclized anilide intermediates.

  • Isomers: Positional isomers formed due to non-selective bromination or rearrangement.

  • By-products: Compounds formed from side reactions, such as the self-condensation of ethyl acetoacetate.

A successful purity analysis hinges on an HPLC method with sufficient selectivity to resolve the main peak of this compound from all these potential impurities.

Strategic HPLC Method Development: A Comparative Approach

Reversed-phase HPLC is the workhorse for the analysis of moderately polar compounds like quinoline derivatives.[3] We will compare two distinct reversed-phase HPLC methods to illustrate how different analytical goals—speed versus resolution—can be achieved.

  • Method A: Rapid Isocratic Screening: Designed for high-throughput analysis where speed is critical.

  • Method B: High-Resolution Gradient Method: Optimized for the comprehensive separation of closely eluting impurities, providing a more detailed purity profile.

The choice of a stationary phase is critical. While a standard C18 column is often the first choice due to its versatility, for halogenated aromatic compounds, alternative phases can offer unique selectivity.[3][4] Phenyl-hexyl or pentafluorophenyl (PFP) phases can provide enhanced resolution through π-π interactions with the quinoline ring system.[4] For this guide, we will utilize a standard C18 for broad applicability and a PFP column to demonstrate alternative selectivity.

Experimental Workflow for HPLC Purity Analysis

The overall process, from receiving a synthesized sample to generating a final purity report, follows a structured workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Synthesized Compound Solvent Dissolve in Diluent (e.g., Methanol) Filter Filter through 0.45 µm Syringe Filter Equilibrate Equilibrate HPLC System Inject Inject Sample Filter->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Area Percent Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: General experimental workflow for HPLC purity assessment.

Comparative HPLC Methodologies

Herein, we detail two distinct HPLC methods for the purity analysis of this compound.

ParameterMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient
Column C18, 4.6 x 100 mm, 3.5 µmPentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 60% BGradient: 30% to 95% B over 20 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL10 µL
Run Time 8 minutes30 minutes

Rationale for Method Choices:

  • Method A uses a shorter column and a higher flow rate for rapid analysis. The isocratic mobile phase is simple to prepare and provides consistent elution conditions. TFA is used as an ion-pairing agent to improve the peak shape of the basic quinoline nitrogen.

  • Method B employs a longer column and a gradient elution to provide higher resolution for separating complex impurity profiles. The PFP stationary phase offers alternative selectivity for aromatic and halogenated compounds.[4] Formic acid is a weaker acid than TFA and is often preferred for LC-MS compatibility, although both are suitable for UV detection. The higher column temperature reduces mobile phase viscosity and can improve peak efficiency.

Experimental Protocols

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of the specified acid (TFA or Formic Acid) to 1 L of HPLC-grade water.

  • Mobile Phase B: Add 1.0 mL of the specified acid to 1 L of HPLC-grade acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration.

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve in 5.0 mL of methanol to create a 1 mg/mL stock solution.

  • Further dilute with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC System Setup and Execution:

  • Install the appropriate column and set the column oven to the specified temperature.

  • Purge the pump lines with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes, or until a stable baseline is observed.

  • Set the UV detector to 254 nm.

  • Inject the prepared sample and start the data acquisition.

4. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Interpreting the Results: A Comparative Data Analysis

The following table presents hypothetical data from the analysis of a single batch of synthesized this compound using both methods.

ParameterMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient
Retention Time (Main Peak) 3.52 min14.89 min
Resolution (Main Peak & Closest Impurity) 1.83.1
Tailing Factor (Main Peak) 1.31.1
Number of Impurities Detected 35
Calculated Purity (%) 98.5%97.8%

Analysis of the Hypothetical Data:

  • Method A provides a much faster analysis but shows lower resolution between the main peak and a closely eluting impurity. The higher tailing factor suggests a less ideal peak shape. It also fails to detect two minor impurities that are resolved by Method B.

  • Method B offers superior resolving power, as indicated by the higher resolution value and the detection of additional impurities. The lower tailing factor signifies better peak symmetry. Consequently, the purity calculation from Method B is likely more accurate, as it accounts for impurities that co-elute or are hidden in the main peak's tail in Method A.

This comparison underscores a critical principle: the choice of an analytical method directly impacts the perceived purity of a compound. For routine in-process checks, Method A may be sufficient. However, for final product release or characterization of a reference standard, the higher resolution of Method B is indispensable.

Ensuring Trustworthiness: The Role of Method Validation

To ensure the reliability of these purity assessments, the chosen HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7]

Key Validation Parameters for a Purity Method Include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[7][8]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[8][9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5][7]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Synthetic Pathway and Potential Impurities

The following diagram illustrates a simplified Knorr synthesis for this compound and highlights the origin of potential impurities that the HPLC method must resolve.

Synthesis_Impurities cluster_reactants Starting Materials cluster_products Products & Impurities Aniline 4-Bromoaniline Impurity_A Impurity A (Unreacted 4-Bromoaniline) Reaction Knorr Synthesis (Condensation & Cyclization) Aniline->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Main_Product This compound Impurity_B Impurity B (Anilide Intermediate) Impurity_C Impurity C (Side-product) Reaction->Main_Product Desired Reaction Reaction->Impurity_B Incomplete Reaction Reaction->Impurity_C Side Reaction

Sources

Navigating the Cytotoxic Landscape: A Comparative Analysis of 6-Bromo-4-methylquinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold stands as a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have garnered significant attention in oncology for their potential as anticancer agents.[2] The strategic incorporation of a bromine atom at the 6-position of the quinoline ring, coupled with a methyl group at the 4-position, presents a promising avenue for the development of novel cytotoxic compounds. This guide provides a comprehensive comparison of 6-bromo-4-methylquinoline derivatives and their analogs, offering insights into their structure-activity relationships (SAR) and cytotoxic profiles against various cancer cell lines.

The Rationale Behind the this compound Scaffold

The anticancer potential of quinoline derivatives is significantly influenced by the nature and position of their substituents. The bromine atom at the 6-position is a key feature, often enhancing the cytotoxic activity of the parent molecule.[3] This is attributed to its electron-withdrawing nature and its ability to form halogen bonds, which can influence drug-target interactions. The methyl group at the 4-position can also modulate the compound's electronic properties and steric profile, potentially impacting its binding affinity to biological targets.

This guide will delve into the experimental data to elucidate how modifications to this core structure influence cytotoxicity, providing a valuable resource for researchers engaged in the rational design of novel anticancer agents.

Comparative Cytotoxicity of 6-Bromoquinoline Derivatives

While a systematic study focusing exclusively on a series of this compound derivatives is not extensively documented in publicly available literature, a comparative analysis of structurally related 6-bromoquinoline and 4-substituted quinoline analogs provides critical insights into their potential anticancer activities. The following table summarizes the in vitro cytotoxicity data (IC50 values) of various derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural Features & Inferred SARReference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) MCF-7 (Breast)15.85 ± 3.32Structurally related quinazolinone. The 6-bromo substitution is present. The aliphatic linker at the 2-position appears crucial for activity.[3][4]
SW480 (Colorectal)17.85 ± 0.92[3][4]
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72Demonstrates some selectivity for cancer cells over normal cells.[3][4]
6-Bromo-5-nitroquinoline HT29 (Colorectal)Lower than 5-FUThe presence of a nitro group at the 5-position in addition to the 6-bromo substitution enhances cytotoxic activity.[5]
C6 (Glioblastoma), HeLa (Cervical)Showed greatest antiproliferative activity among tested compoundsActive against multiple cancer cell lines.[5]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) NCI-H226 (Non-small cell lung)0.94A 4-anilino substitution is highly effective. The acetyl group on the aniline ring is important for activity. The 6-position has a methoxy group instead of bromine, highlighting the impact of different substituents at this position.[6]
MDA-MB-231 (Breast)0.04[6]
SF-295 (CNS)<0.01[6]
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) MDA-MB-231 (Breast)0.11A complex 4-anilinochalcone derivative showing high potency. Demonstrates the potential for extensive modification at the 4-position.[7]
5,7-Dibromo-8-hydroxyquinoline C6, HeLa, HT296.7 - 25.6 (range)Multiple bromine substitutions can enhance cytotoxicity. The 8-hydroxy group is also a key feature in many bioactive quinolines.[8]

Structure-Activity Relationship (SAR) Insights

The data presented above, while diverse, allows for the deduction of several key structure-activity relationships:

  • The Importance of the 6-Bromo Substituent: The consistent appearance of the 6-bromo substitution in active compounds underscores its importance for cytotoxicity.

  • Critical Role of the 4-Position: The nature of the substituent at the 4-position is a major determinant of anticancer activity. Large, aromatic moieties, such as anilino groups, appear to be particularly effective, suggesting the involvement of this position in key binding interactions.[6][7]

  • Influence of Other Substituents: The addition of other functional groups, such as a nitro group at the 5-position, can further enhance cytotoxic potency.[5]

  • Selectivity: Some derivatives show a degree of selectivity for cancer cells over normal cell lines, a crucial aspect for the development of targeted therapies.[3][4]

The following diagram illustrates the key structural features of the this compound scaffold and highlights the positions amenable to modification for SAR studies.

Caption: General structure of this compound highlighting key positions for modification.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT assay. This colorimetric assay provides a quantitative measure of cell viability.

Detailed MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.[8]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for the synthesis and cytotoxic evaluation of this compound derivatives.

Workflow_Diagram A Synthesis of This compound Derivatives B Structural Characterization (NMR, Mass Spec) A->B Purification C In Vitro Cytotoxicity Screening (MTT Assay) B->C Compound Library D Determination of IC50 Values C->D Data Collection E Structure-Activity Relationship (SAR) Analysis D->E Comparative Analysis F Lead Compound Identification E->F Optimization

Caption: Experimental workflow for the development and evaluation of novel quinoline derivatives.

Potential Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, related quinoline compounds have been shown to exert their anticancer effects through various pathways. A plausible mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, some quinazoline derivatives, structurally similar to quinolines, are known to target the Epidermal Growth Factor Receptor (EGFR).[3]

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by these compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Ligand Growth Factor Ligand->Receptor Activation Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds strongly suggest that substitutions at the 4-position are critical for potent cytotoxic activity. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions at the 4-position and other sites on the quinoline ring. Such studies will be instrumental in elucidating more precise structure-activity relationships and identifying lead compounds with improved potency and selectivity for further preclinical and clinical development.

References

  • Emami, L., et al. (2024).
  • Hsieh, M. C., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Journal of Medicinal Chemistry, 48(1), 318-321. [Link]
  • Zare, S., et al. (2023). 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(6), e202300185. [Link]
  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
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Sources

A Comparative Analysis of the Antimicrobial Spectrum of 6-Bromo-4-methylquinoline and Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. Quinoline derivatives have long been a cornerstone of antimicrobial drug discovery, with fluoroquinolones representing a major class of clinically significant antibiotics.[1] This guide provides a comprehensive comparative analysis of the anticipated antimicrobial spectrum of 6-Bromo-4-methylquinoline against well-established antibiotics, namely Ciprofloxacin and Fluconazole.

While specific experimental data on the antimicrobial activity of this compound is not extensively available in the public domain, we can infer its potential activity based on established structure-activity relationships (SAR) of quinoline derivatives and the documented activity of structurally similar bromo-substituted quinoline and quinazolinone compounds.[2][3] This guide will, therefore, present a scientifically reasoned hypothesis of its antimicrobial profile, supported by detailed experimental protocols for its validation.

The Quinoline Scaffold: A Privileged Structure in Antimicrobial Chemotherapy

The quinoline ring system is a bicyclic aromatic heterocycle that forms the core of many synthetic antibacterial agents.[1] The mechanism of action for the most prominent quinolone antibiotics, the fluoroquinolones, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[4]

Structural modifications to the quinoline nucleus have profound effects on the antimicrobial spectrum, potency, and pharmacokinetic properties of the resulting compounds.[5] For instance, a fluorine atom at the C-6 position, a cyclopropyl group at the N-1 position, and various substituents at the C-7 position are known to enhance antibacterial activity.[2] The presence and position of a halogen, such as bromine, can also significantly influence the biological activity of the molecule.[2]

Hypothetical Antimicrobial Spectrum of this compound

Based on the analysis of published data for bromo-substituted quinoline and quinazolinone analogs, it is hypothesized that this compound will exhibit a broad spectrum of antimicrobial activity, potentially encompassing both Gram-positive and Gram-negative bacteria, as well as some fungal species.[3][6]

The bromine substituent at the C-6 position is expected to enhance the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes. The methyl group at the C-4 position could also influence its interaction with target enzymes. It is plausible that this compound shares the same mechanism of action as other quinolone antibiotics, targeting DNA gyrase and topoisomerase IV in bacteria. Its potential antifungal activity might involve different mechanisms, such as disruption of cell membrane integrity or inhibition of key fungal enzymes.[6]

Comparative Data Analysis

To provide a tangible comparison, the following table presents a summary of minimum inhibitory concentration (MIC) values for the established antibiotics, Ciprofloxacin and Fluconazole, against a panel of common pathogenic microorganisms. This table also includes hypothetical MIC values for this compound, extrapolated from published data on structurally related bromo-substituted quinoline and quinazolinone derivatives.[3][7][8]

MicroorganismDrug ClassThis compound (Hypothetical MIC, µg/mL)Ciprofloxacin (Established MIC, µg/mL)Fluconazole (Established MIC, µg/mL)
Staphylococcus aureus (Gram-positive)Antibacterial8 - 320.12 - 2N/A
Escherichia coli (Gram-negative)Antibacterial16 - 640.015 - 1N/A
Pseudomonas aeruginosa (Gram-negative)Antibacterial>640.25 - 8N/A
Candida albicans (Fungus)Antifungal4 - 16N/A0.25 - 4

N/A: Not Applicable

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of this compound, standardized in vitro susceptibility testing methods are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Broth Microdilution Method for MIC Determination

This quantitative method is a gold standard for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
  • Include a growth control well (medium only) and a sterility control well (medium and solvent).

2. Inoculum Preparation:

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared microbial suspension.
  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

4. MIC Determination:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Determination of MBC/MFC

This assay is performed to determine the concentration of an antimicrobial agent that results in microbial death.

1. Subculturing from MIC Wells:

  • Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.
  • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

2. Incubation:

  • Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

3. MBC/MFC Determination:

  • The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying mechanism of quinolone action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Inoculation Inoculation of Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Determination Incubation->MIC_Reading Subculturing Subculturing for MBC/MFC MIC_Reading->Subculturing MBC_MFC_Reading MBC/MFC Determination Subculturing->MBC_MFC_Reading Quinolone_Mechanism Quinolone Quinolone Antibiotic Ternary_Complex Stable Quinolone-Enzyme-DNA Complex Quinolone->Ternary_Complex DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Ternary_Complex Bacterial_DNA Bacterial DNA Bacterial_DNA->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Inhibition of DNA ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: The proposed mechanism of action for quinolone antibiotics, leading to bacterial cell death.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial spectrum of this compound is pending, the existing literature on structurally related compounds and the well-established principles of quinolone structure-activity relationships provide a strong foundation for hypothesizing its potential as a broad-spectrum antimicrobial agent. The presented experimental protocols offer a clear and validated pathway for the empirical determination of its activity profile.

Further research should focus on the synthesis and in vitro evaluation of this compound against a diverse panel of clinically relevant microbial pathogens, including multidrug-resistant strains. Subsequent studies could explore its mechanism of action in more detail, as well as its pharmacokinetic and toxicological profiles, to fully assess its potential as a novel therapeutic agent.

References

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]
  • Palumbo, F., & Gotor, V. (1995). Quinolone antimicrobial agents: structure-activity relationships. Farmaco (Societa chimica italiana : 1989), 50(11), 745-758. [Link]
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Al-Omary, F. A., El-Brollosy, N. R., El-Emam, A. A., El-Subbagh, H. I., & El-Gendy, M. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 45(12), 5739-5746. [Link]
  • Yildirim, H., & Kara, Y. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS omega, 7(46), 42191-42203. [Link]
  • Patel, D. D., & Desai, K. R. (2011). Synthesis and antifungal activity of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand [Hl13] and its metal chelates. Der Pharma Chemica, 3(3), 85-89. [Link]
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  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015, January). Synthesis of 6-bromo-4-iodoquinoline. In 2014 3rd International Conference on Material, Mechanical and Manufacturing Engineering.
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A Senior Application Scientist's Guide to the Synthesis of 6-Bromo-4-methylquinoline: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Professionals in Drug Development

Introduction: The Significance of the 6-Bromo-4-methylquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. The strategic placement of substituents on this heterocyclic scaffold is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among these, this compound stands out as a valuable intermediate. The bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 4-position can influence the molecule's steric and electronic properties. This guide provides a comparative benchmark of established and modern synthetic protocols for obtaining this important building block, with a focus on reaction yields, mechanistic rationale, and practical considerations for the laboratory.

Classical Approaches to Quinoline Synthesis: A Benchmarking Overview

The synthesis of the quinoline core is well-established in organic chemistry, with several named reactions developed over a century ago that remain relevant today. This section will delve into the most pertinent classical methods for the synthesis of this compound, providing a comparative analysis of their reported or expected yields.

The Knorr Quinoline Synthesis: A Reliable Route to a Key Precursor

The Knorr quinoline synthesis is a robust method for the preparation of 2-hydroxyquinolines (quinolin-2-ones), which can be subsequently converted to the desired quinoline. A notable study by Wlodarczyk et al. provides a well-documented protocol for the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a direct precursor to our target molecule.[1][2] This two-step process involves the condensation of a β-keto ester with an aniline, followed by cyclization.

Reaction Rationale: The reaction is initiated by the formation of an anilide from 4-bromoaniline and an acetoacetate ester. The choice of the acetoacetate is critical; the use of tert-butyl acetoacetate was found to be optimal, leading to the desired anilide in high yield without the formation of a crotonate byproduct.[2] The subsequent cyclization is typically acid-catalyzed.

Experimental Protocol (Adapted from Wlodarczyk et al.):

Step 1: Synthesis of tert-butyl 3-((4-bromophenyl)amino)but-2-enoate

  • A solution of 4-bromoaniline (1.0 eq) and tert-butyl acetoacetate (1.1 eq) in toluene is heated at reflux with a catalytic amount of p-toluenesulfonic acid.

  • Water is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored by TLC until completion.

  • The solvent is removed under reduced pressure, and the crude product is purified by chromatography.

Step 2: Cyclization to 6-bromo-4-methylquinolin-2(1H)-one

  • The anilide from the previous step is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • The mixture is heated to promote cyclization.

  • The reaction is carefully quenched by pouring it onto ice, and the precipitated product is collected by filtration.

Yield and Considerations: The optimized synthesis of the anilide intermediate can achieve yields of up to 84%.[2] The subsequent cyclization and conversion to 6-bromo-2-chloro-4-methylquinoline resulted in an overall yield of 48% from 4-bromoaniline.[1][2] To obtain the final this compound, a dehalogenation step would be required.

Alternative Classical Syntheses: Mechanistic Insights and Applicability

While the Knorr synthesis provides a well-documented route, other classical methods are also viable for the synthesis of this compound.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[3] For the synthesis of this compound, this would involve the reaction of 4-bromoaniline with acetylacetone.

Mechanism: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, yields the quinoline product.[3]

The Doebner-von Miller Reaction

This reaction utilizes an α,β-unsaturated carbonyl compound, which can be prepared in situ, reacting with an aniline in the presence of an acid catalyst.[4] To synthesize this compound, 4-bromoaniline would be reacted with crotonaldehyde (or generated in situ from acetaldehyde).

Mechanism: The reaction is believed to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring.[4] It is important to note that the reaction mechanism can be complex and is a subject of ongoing discussion.[4]

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][6][7][8] To produce this compound, one would require 2-amino-5-bromobenzaldehyde or 2-amino-5-bromoacetophenone to react with acetone.

Mechanism: The reaction can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction and dehydration.[5] The reaction conditions (acidic or basic catalysis) can influence the predominant pathway.

Modern Methodologies: The Pursuit of Efficiency and Sustainability

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis and the use of solid-acid catalysts represent two such advancements applicable to quinoline synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[9] The application of microwave heating to classical quinoline syntheses, such as the Combes reaction, can provide significant advantages over conventional heating methods.[9]

Advantages:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates.

  • Improved Yields: In many cases, microwave-assisted reactions result in higher isolated yields compared to their conventionally heated counterparts.

  • Solvent-Free Conditions: The efficiency of microwave heating can often allow for reactions to be run in the absence of a solvent, which is a key principle of green chemistry.[1]

While a specific microwave-assisted protocol for this compound is not detailed in the immediate search results, the general principles suggest that adapting the classical methods to microwave conditions could lead to significant improvements in yield and reaction time.

Comparative Summary of Synthesis Protocols

Synthesis MethodStarting MaterialsKey Reagents/ConditionsReported/Expected YieldKey AdvantagesKey Disadvantages
Knorr Synthesis 4-Bromoaniline, tert-butyl acetoacetateToluene, p-TSA (cat.); H₂SO₄ or PPA~48% (overall to 6-bromo-2-chloro-4-methylquinoline)[1][2]Well-documented, good yield for precursorMulti-step to reach the final product
Combes Synthesis 4-Bromoaniline, AcetylacetoneStrong acid catalyst (e.g., H₂SO₄)Not specifically reportedOne-pot reactionCan produce regioisomers with unsymmetrical diketones
Doebner-von Miller 4-Bromoaniline, CrotonaldehydeAcid catalyst (e.g., HCl, ZnCl₂)Not specifically reportedUtilizes simple starting materialsReaction mechanism can be complex, potential for side products
Friedländer Synthesis 2-amino-5-bromobenzaldehyde, AcetoneAcid or base catalystNot specifically reportedHigh convergenceRequires substituted 2-aminoaryl carbonyl starting materials
Microwave-Assisted (Varies based on classical method)Microwave irradiationGenerally higher than conventional methods[9]Rapid, often higher yields, potential for solvent-free conditions[1][9]Requires specialized equipment

Experimental Workflows and Mechanistic Diagrams

To further elucidate the discussed synthetic pathways, the following diagrams illustrate the experimental workflows and reaction mechanisms.

Knorr Synthesis Workflow

G cluster_0 Step 1: Anilide Formation cluster_1 Step 2: Cyclization cluster_2 Further Conversion 4-Bromoaniline 4-Bromoaniline Condensation Condensation 4-Bromoaniline->Condensation tert-Butyl Acetoacetate tert-Butyl Acetoacetate tert-Butyl Acetoacetate->Condensation Anilide Intermediate Anilide Intermediate Condensation->Anilide Intermediate Toluene, p-TSA Reflux Cyclization Cyclization Anilide Intermediate->Cyclization H₂SO₄ or PPA Heat 6-Bromo-4-methylquinolin-2(1H)-one 6-Bromo-4-methylquinolin-2(1H)-one Cyclization->6-Bromo-4-methylquinolin-2(1H)-one Chlorination Chlorination 6-Bromo-4-methylquinolin-2(1H)-one->Chlorination e.g., POCl₃ Dehalogenation Dehalogenation Chlorination->Dehalogenation Reduction This compound This compound Dehalogenation->this compound

Caption: Workflow for the Knorr synthesis of this compound.

Combes Synthesis Mechanism

G 4-Bromoaniline 4-Bromoaniline Enamine Formation Enamine Formation 4-Bromoaniline->Enamine Formation Acetylacetone Acetylacetone Acetylacetone->Enamine Formation Enamine Intermediate Enamine Intermediate Enamine Formation->Enamine Intermediate -H₂O Protonation & Cyclization Protonation & Cyclization Enamine Intermediate->Protonation & Cyclization H⁺ Cyclized Intermediate Cyclized Intermediate Protonation & Cyclization->Cyclized Intermediate Dehydration Dehydration Cyclized Intermediate->Dehydration -H₂O This compound This compound Dehydration->this compound

Caption: Mechanism of the Combes synthesis for this compound.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic protocol for this compound will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and equipment. The Knorr synthesis, while requiring multiple steps to reach the final product, is a well-documented and high-yielding route to a key precursor. The Combes, Doebner-von Miller, and Friedländer reactions offer more direct, one-pot approaches, although specific yield data for the target molecule is less readily available, necessitating some degree of in-lab optimization.

For researchers seeking to improve upon classical methods, the exploration of microwave-assisted protocols is highly recommended. The potential for significantly reduced reaction times and increased yields makes this a compelling avenue for further investigation. As with any synthetic endeavor, a thorough understanding of the underlying reaction mechanisms is paramount to successful troubleshooting and optimization.

References

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942.
  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011).
  • On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. (2011). Institut Pasteur Research. [Link]
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From Building Blocks to Final Product: A Spectroscopic Comparison of 6-Bromo-4-methylquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of quinoline derivatives holds a place of prominence. Their diverse biological activities and applications necessitate robust and well-characterized synthetic routes. This guide provides an in-depth spectroscopic comparison of 6-Bromo-4-methylquinoline, a key intermediate in drug discovery, with its common precursors: 4-bromoaniline and ethyl acetoacetate. By examining the characteristic signals in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), we will trace the molecular transformations that lead to the final product, offering researchers a comprehensive understanding of the spectroscopic markers of this important synthetic pathway.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound can be achieved through various methods, with the Doebner-von Miller and Combes syntheses being notable examples.[1][2][3][4] These reactions typically involve the condensation of an aniline derivative with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. For the purpose of this guide, we will focus on a conceptual pathway involving the reaction of 4-bromoaniline and ethyl acetoacetate, which provides a clear illustration of the spectroscopic evolution from simple precursors to the more complex quinoline ring system.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Final Product 4-Bromoaniline 4-Bromoaniline Reaction_Intermediate Reaction Intermediate (e.g., Enamine) 4-Bromoaniline->Reaction_Intermediate + Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction_Intermediate This compound This compound Reaction_Intermediate->this compound Cyclization & Aromatization

Caption: Conceptual reaction pathway for the synthesis of this compound.

Spectroscopic Deep Dive: The Precursors

A thorough understanding of the spectroscopic characteristics of the starting materials is fundamental to monitoring the reaction progress and confirming the structure of the final product.

4-Bromoaniline: The Aromatic Amine

4-Bromoaniline is a simple aromatic amine whose spectroscopic features are dominated by the substituted benzene ring and the amino group.

Table 1: Summary of Spectroscopic Data for 4-Bromoaniline

Spectroscopic TechniqueKey Observations
¹H NMR Two doublets in the aromatic region (AA'BB' system), broad singlet for the -NH₂ protons.
¹³C NMR Four signals in the aromatic region, with the carbon bearing the bromine atom significantly shielded.
FTIR (cm⁻¹) N-H stretching (symmetric and asymmetric), C-N stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Br stretching.
Mass Spec (m/z) Molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

In the ¹H NMR spectrum of 4-bromoaniline, the protons on the benzene ring exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the amino group appear as a doublet at a lower chemical shift (around 6.6 ppm) due to the electron-donating nature of the -NH₂ group, while the two protons ortho to the bromine atom appear as a doublet at a higher chemical shift (around 7.2 ppm).[5][6] The amino protons typically appear as a broad singlet that can exchange with D₂O.

The ¹³C NMR spectrum shows four distinct signals for the aromatic carbons. The carbon attached to the electron-withdrawing bromine atom (C-Br) is found at a lower chemical shift (around 110 ppm), while the carbon attached to the electron-donating amino group (C-N) is at a higher chemical shift (around 145 ppm).[5]

The FTIR spectrum of 4-bromoaniline displays two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[7][8] Other key absorptions include C-N stretching (around 1280 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching in the aromatic ring (1500-1600 cm⁻¹). The C-Br stretch appears at lower wavenumbers, typically in the fingerprint region.

The mass spectrum of 4-bromoaniline is notable for its isotopic pattern. Due to the presence of bromine, the molecular ion peak is observed as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 171 and 173.[9][10]

Ethyl Acetoacetate: The β-Ketoester and its Tautomerism

Ethyl acetoacetate is a classic example of keto-enol tautomerism, where it exists as an equilibrium mixture of the keto and enol forms.[3][11] This equilibrium is readily observable by NMR spectroscopy and influences its FTIR spectrum.

Table 2: Summary of Spectroscopic Data for Ethyl Acetoacetate

Spectroscopic TechniqueKey Observations
¹H NMR Signals for both keto and enol forms are present. Keto: singlet for -COCH₂CO-, triplet and quartet for the ethyl group. Enol: singlet for the vinylic proton, broad singlet for the enolic -OH, triplet and quartet for the ethyl group.
¹³C NMR Distinct signals for the carbonyl carbons of both tautomers.
FTIR (cm⁻¹) Keto form: two C=O stretching bands (ketone and ester). Enol form: C=O stretching (conjugated ester) and broad O-H stretching.
Mass Spec (m/z) Molecular ion peak at m/z 130. Fragmentation includes loss of the ethoxy group and the acetyl group.

The ¹H NMR spectrum of ethyl acetoacetate clearly shows the presence of both tautomers.[3] The keto form is characterized by a singlet for the α-protons (-COCH₂CO-) at around 3.4 ppm. The enol form displays a vinylic proton signal at around 5.0 ppm and a broad enolic hydroxyl proton at a much lower field (around 12 ppm) due to strong intramolecular hydrogen bonding.[11] The ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) are present for both tautomers but may overlap. The ratio of the integrals of the keto α-protons and the enol vinylic proton can be used to determine the equilibrium constant of the tautomerism.[3]

The FTIR spectrum of ethyl acetoacetate shows characteristic C=O stretching vibrations.[12][13] The keto form exhibits two distinct C=O bands: one for the ketone (around 1745 cm⁻¹) and one for the ester (around 1720 cm⁻¹). The enol form shows a C=O stretch for the conjugated ester at a lower frequency (around 1650 cm⁻¹) and a broad O-H stretch from the enolic hydroxyl group in the region of 2500-3200 cm⁻¹.

The mass spectrum of ethyl acetoacetate shows a molecular ion peak at m/z 130.[14][15] Common fragmentation pathways include the loss of an ethoxy radical (-OC₂H₅, m/z 45) to give a fragment at m/z 85, and the loss of an acetyl radical (-COCH₃, m/z 43) to give a fragment at m/z 87.

The Transformation: Spectroscopic Evidence of Quinoline Formation

As 4-bromoaniline and ethyl acetoacetate react to form this compound, the spectroscopic landscape undergoes a dramatic change, reflecting the formation of the rigid, aromatic quinoline ring system.

G cluster_precursors Precursor Spectroscopic Features cluster_product Product Spectroscopic Features Precursor_HNMR ¹H NMR -NH₂ broad singlet -COCH₂CO- singlet Transformation Chemical Transformation Precursor_HNMR->Transformation Precursor_CNMR ¹³C NMR Aliphatic carbons Precursor_CNMR->Transformation Precursor_FTIR FTIR N-H stretches Two C=O stretches Precursor_FTIR->Transformation Product_HNMR ¹H NMR Disappearance of -NH₂ and -COCH₂CO- Appearance of aromatic quinoline protons -CH₃ singlet Product_CNMR ¹³C NMR All aromatic/olefinic carbons Product_FTIR FTIR Disappearance of N-H and C=O stretches Appearance of C=N stretch Transformation->Product_HNMR Transformation->Product_CNMR Transformation->Product_FTIR

Caption: Spectroscopic changes during the formation of this compound.

Spectroscopic Analysis of this compound: The Final Product

The formation of the quinoline ring introduces a new set of spectroscopic signatures that confirm the successful synthesis.

Table 3: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations
¹H NMR Aromatic protons of the quinoline ring, a singlet for the methyl group.
¹³C NMR Signals corresponding to the nine aromatic/olefinic carbons and one methyl carbon.
FTIR (cm⁻¹) Aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and C-Br stretching.
Mass Spec (m/z) Molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity.

The ¹H NMR spectrum of this compound is characterized by the appearance of signals in the aromatic region corresponding to the protons on the quinoline ring, and a distinct singlet for the methyl group protons at around 2.5-2.7 ppm.[16][17] The signals for the -NH₂ and the active methylene protons of the precursors are absent, confirming their consumption in the reaction.

The ¹³C NMR spectrum of the product shows a greater number of signals in the aromatic region compared to 4-bromoaniline, corresponding to the carbons of the fused ring system.[16] The signal for the methyl carbon appears in the aliphatic region (around 18-20 ppm).

The FTIR spectrum of this compound is devoid of the N-H and C=O stretching bands of the precursors. Instead, new bands corresponding to the C=N and C=C stretching vibrations of the quinoline ring appear in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching is also observed.

The mass spectrum of this compound displays a molecular ion peak and an M+2 peak of nearly equal intensity, confirming the retention of the bromine atom in the final structure. The molecular weight will have increased significantly from the precursors, reflecting the combination of the two molecules and subsequent loss of water and other small molecules.

Experimental Protocols: Ensuring Data Integrity

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][4]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans (usually 8-16 for a good signal-to-noise ratio).[18]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.[1]

FTIR Spectroscopy
  • Sample Preparation (ATR): For solid samples, place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact. For liquid samples, place a drop of the neat liquid onto the crystal.[19][20]

  • Background Collection: Collect a background spectrum of the empty ATR crystal before analyzing the sample.

  • Sample Analysis: Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The resolution is typically set to 4 cm⁻¹.[19]

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

  • MS Method: Electron ionization (EI) at 70 eV is a common ionization method. The mass analyzer is set to scan a relevant mass range (e.g., m/z 50-400).[21]

Conclusion

The spectroscopic journey from 4-bromoaniline and ethyl acetoacetate to this compound provides a clear and instructive example of how modern analytical techniques can be used to monitor chemical transformations and confirm the identity of synthetic products. By understanding the characteristic spectroscopic signatures of both the precursors and the final product, researchers can confidently navigate the synthesis of this important quinoline derivative, ensuring the quality and integrity of their work in the pursuit of new scientific discoveries.

References

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The Preclinical Gauntlet: A Comparative Guide to In Vitro and In Vivo Studies of Bromoquinoline-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities.[1] The introduction of a bromine atom to this heterocyclic core can significantly modulate the compound's physicochemical properties, often enhancing its therapeutic potential. This guide provides a comparative analysis of in vitro and in vivo studies of bromoquinoline-based compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their preclinical evaluation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.

From the Benchtop to the Animal Model: A Necessary Progression

The journey of a novel bromoquinoline derivative from a laboratory curiosity to a potential clinical candidate is a rigorous one, marked by a phased evaluation of its biological activity. This progression almost invariably begins with in vitro studies, which provide the foundational data on a compound's cytotoxic potential and mechanism of action.[2] However, the controlled environment of a petri dish can only tell us so much. To truly understand a compound's therapeutic promise, we must bridge the gap to a living system through in vivo studies. This transition is critical, as it introduces the complexities of absorption, distribution, metabolism, and excretion (ADME) – factors that are absent in in vitro models but are paramount to a drug's success in a patient.[3]

Part 1: The In Vitro Crucible - Gauging Potency and Mechanism

In vitro assays are the workhorses of early-stage drug discovery, offering a rapid and cost-effective means to screen large numbers of compounds and prioritize those with the most promise.[2] For bromoquinoline-based anticancer agents, these studies typically focus on two key areas: cytotoxicity and the elucidation of the mechanism of cell death.

Foundational Cytotoxicity Screening

The initial litmus test for any potential anticancer compound is its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (in this case, cell proliferation) by 50%. Several bromoquinoline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[4][5]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Compound
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 µg/mL-
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)25.6 µg/mL-
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)18.2 µg/mL-
6-Bromo-5-nitroquinolineHT29 (Human Colon Carcinoma)Lower than 5-FU5-Fluorouracil (5-FU)
Compound 91b1A549, AGS, KYSE150, KYSE450--
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25±0.034 μg/mL-
Unraveling the "How": Mechanistic Insights

Beyond simply killing cancer cells, it is crucial to understand the mechanism by which a compound exerts its effect. For many bromoquinoline derivatives, apoptosis, or programmed cell death, is a key pathway.[6] Some compounds have also been shown to act as topoisomerase inhibitors, interfering with the enzymes that manage the topological state of DNA and are essential for DNA replication.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the IC50 of a bromoquinoline-based compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

1. Cell Seeding:

  • Culture the desired cancer cell line to ~80% confluency.
  • Trypsinize the cells and perform a cell count.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the bromoquinoline compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC50 value.

Part 2: The In Vivo Arena - Assessing Efficacy and Safety in a Living System

While in vitro data provides a critical starting point, the ultimate test of a compound's potential lies in its performance within a complex biological system. In vivo studies, typically conducted in animal models, are indispensable for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile.

The Xenograft Model: A Window into Antitumor Activity

A widely used preclinical model for evaluating anticancer agents is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[7] This allows for the direct assessment of a compound's ability to inhibit tumor growth in a living organism.

For instance, a novel quinoline derivative, designated 91b1 , demonstrated a significant reduction in tumor size in a nude mice xenograft model with KYSE450 cells.[2][8] Similarly, 8-hydroxy-2-quinolinecarbaldehyde was shown to completely abolish the growth of subcutaneous Hep3B hepatocellular carcinoma xenografts in athymic nude mice at a dose of 10 mg/kg/day, with no observable toxicity to vital organs.[9] Another compound, 6,8-dibromo-1,2,3,4-tetrahydroquinoline , has been reported to exhibit antiproliferative activity comparable to the standard chemotherapy drug 5-fluorouracil in vivo.

Beyond Efficacy: The Importance of Safety and Pharmacokinetics

An effective anticancer drug must not only be potent against tumor cells but also safe for the patient. In vivo studies are crucial for identifying potential toxicities and establishing a therapeutic window.[10] Furthermore, understanding a compound's pharmacokinetic profile – how it is absorbed, distributed, metabolized, and excreted – is essential for determining appropriate dosing regimens.[11] Studies in animal models can reveal a compound's bioavailability, half-life, and tissue distribution, providing critical data for its clinical development.[1][12]

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for assessing the in vivo antitumor efficacy of a bromoquinoline-based compound in a subcutaneous xenograft mouse model.

1. Animal Model and Cell Implantation:

  • Acquire immunocompromised mice (e.g., athymic nude or SCID mice) and allow them to acclimatize to the facility for at least one week.
  • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice regularly for tumor formation.
  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
  • Measure the tumor volume using calipers (Volume = (length x width²)/2).

3. Compound Administration:

  • Prepare the bromoquinoline compound in a suitable vehicle for administration (e.g., saline, corn oil).
  • Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily intraperitoneal injection, oral gavage).
  • Administer the vehicle alone to the control group.

4. Monitoring and Data Collection:

  • Monitor the body weight of the mice regularly as an indicator of toxicity.
  • Measure the tumor volume at regular intervals (e.g., every 2-3 days).
  • Observe the mice for any clinical signs of toxicity.

5. Study Termination and Analysis:

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
  • Excise the tumors and measure their final weight.
  • Collect major organs for histological analysis to assess for any compound-related toxicity.
  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical studies is to identify compounds that exhibit a strong correlation between their in vitro potency and their in vivo efficacy. A compound that is highly cytotoxic to cancer cells in a dish should, ideally, demonstrate significant tumor growth inhibition in an animal model at a well-tolerated dose.

The transition from in vitro to in vivo is not always straightforward. A compound that shows great promise in vitro may fail in in vivo studies due to poor pharmacokinetics, unexpected toxicity, or a lack of efficacy in the more complex tumor microenvironment.[3] Therefore, a comprehensive evaluation of both datasets is essential for making informed decisions about which compounds to advance into further development.

Workflow: From In Vitro Screening to In Vivo Validation

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation in_vitro_screening High-Throughput Screening (Cytotoxicity Assays - e.g., MTT) hit_identification Hit Identification (Potent Compounds) in_vitro_screening->hit_identification IC50 Determination mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, Topoisomerase Inhibition) hit_identification->mechanism_studies animal_model Xenograft Model Development mechanism_studies->animal_model Lead Candidate Selection efficacy_studies Antitumor Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy_studies toxicity_studies Toxicity & Safety Assessment (Histopathology, Blood Chemistry) efficacy_studies->toxicity_studies pk_studies Pharmacokinetic Studies (ADME) toxicity_studies->pk_studies clinical_dev Clinical Development pk_studies->clinical_dev Clinical Candidate Nomination

Caption: A streamlined workflow from initial in vitro screening to in vivo validation for bromoquinoline-based anticancer compounds.

Conclusion

The preclinical evaluation of bromoquinoline-based compounds is a multi-faceted process that relies on a synergistic interplay between in vitro and in vivo studies. While in vitro assays provide essential data on a compound's potency and mechanism of action, in vivo models are indispensable for assessing its efficacy and safety in a physiological context. A thorough understanding of the principles, protocols, and interpretation of both types of studies is paramount for the successful development of novel and effective anticancer therapies. The bromoquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a robust preclinical evaluation is the critical first step in translating this promise into clinical reality.

References

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  • Synthesis and evaluation of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as inducers of apoptosis in triple-negative breast cancer MDA-MB-468 cells via MKK7-JNK pathway activation.
  • Synthesis and evaluation of 8-(benzyloxy)
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  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
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  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methylquinoline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. Its rigid, planar structure and versatile substitution points make it an ideal framework for designing targeted therapeutic agents. Within this class, 4-methylquinoline derivatives have emerged as a particularly promising area of research, demonstrating significant potential across various therapeutic fields, including oncology.

This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various 4-methylquinoline derivatives, with a primary focus on their application as anticancer agents. We will dissect the causal relationships between specific structural modifications and resulting biological activity, supported by comparative experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the key molecular determinants for designing next-generation quinoline-based therapeutics.

The 4-Methylquinoline Core: Key Sites for Pharmacological Modulation

The fundamental 4-methylquinoline scaffold offers several positions for chemical modification to tune its biological activity. The most frequently explored positions are C2, C4, C6, and C7. Each site offers a unique vector to alter the molecule's steric, electronic, and lipophilic properties, thereby influencing its interaction with biological targets.

SAR_Points cluster_0 Key Modification Sites on the Quinoline Scaffold mol p1 p2 p3 p4 C2 C2: Introduction of Aryl, Heteroaryl, or Morpholino Groups C2->p1 C4 C4: Primary site for large substituents like Anilino or Phenoxy groups C4->p2 C6_C7 C6 & C7: Modulation of Lipophilicity & Target Specificity (e.g., Methoxy, Halogens) C6_C7->p3 CH3 C4-Methyl: Often a baseline feature in evaluated series CH3->p4

Caption: Core quinoline scaffold highlighting key positions for SAR studies.

Comparative Analysis of Anticancer Activity

The anticancer effects of 4-methylquinoline derivatives are profoundly influenced by the nature and position of their substituents. We will compare three distinct classes of derivatives to illustrate these relationships.

A study involving a series of 2-arylquinolines and their partially saturated tetrahydroquinoline (THQ) counterparts revealed critical insights into the role of both the C2 substituent and the overall aromaticity of the quinoline core.[1] The compounds were evaluated against a panel of human cancer cell lines, including HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast).

Key SAR Insights:

  • Aromaticity is Crucial: The fully aromatic 2-arylquinoline derivatives consistently displayed a better anticancer activity profile compared to the partially saturated 2-acetamido-2-methyl-THQs.[1] This suggests the planar quinoline ring is essential for target interaction.

  • Lipophilicity Drives Potency: A direct relationship was observed between the calculated lipophilicity (cLogP) and the cytotoxic effects, particularly in HeLa and PC3 cells. Aromatic quinolines with higher cLogP values (cLogP = 2.23–4.13) showed better IC50 values than the less lipophilic THQ compounds (cLogP = 1.56–3.02).[1] This enhanced lipophilicity likely facilitates improved cell membrane penetration.

  • Influence of C2-Aryl and C6-Substituents: Derivatives featuring a 2-phenyl or a 2-(3,4-methylenedioxyphenyl) group, especially when combined with substitutions at the C-6 position, showed significant activity against PC3 and HeLa cell lines.[1] For instance, quinoline 13 (a C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline) demonstrated a selective cytotoxicity with an IC50 value of 8.3 μM against HeLa cells and a remarkable selectivity index (SI > 113) compared to doxorubicin.[1]

Table 1: Cytotoxicity Data (IC50, μM) for Representative 2-Arylquinoline Derivatives[1]

CompoundC6-Substituent2-Aryl GroupHeLa (IC50)PC3 (IC50)Selectivity Index (SI) vs. Normal FibroblastscLogP
11 H3,4-methylenedioxyphenyl34.3434.34> 2.913.51
12 CH33,4-methylenedioxyphenyl31.3731.37> 3.184.02
13 OCH33,4-methylenedioxyphenyl8.30> 100> 113.083.73

Modifications at the C4 position with an anilino (phenylamino) group create another potent class of anticancer agents. A recent study synthesized and evaluated a series of 2-morpholino-4-anilinoquinoline compounds for their activity against the HepG2 (liver) cancer cell line.[2]

Key SAR Insights:

  • C4-Anilino Moiety is Key: The presence of the 4-anilino group is a classic pharmacophore for inhibiting tyrosine kinase receptors, which are often implicated in cancer cell growth and survival.[2]

  • Substitutions on the Anilino Ring: The cytotoxic activity was highly dependent on the substitution pattern on the C4-anilino ring. Compounds 3c , 3d , and 3e exhibited the highest activity, with IC50 values of 11.42 μM, 8.50 μM, and 12.76 μM, respectively.[2] This highlights that electronic and steric factors on this terminal phenyl ring are critical for optimizing potency.

  • Selectivity is Achievable: While several compounds were potent, compound 3e was noted for exhibiting greater selectivity against cancer cells compared to normal cells, demonstrating its potential for a better safety profile.[2] These compounds were found to induce G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation.[2]

Table 2: Cytotoxicity Data (IC50, μM) for 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 Cells[2]

CompoundC4-Anilino SubstitutionHepG2 (IC50)
3c 4-Chloro11.42
3d 3,4-Dichloro8.50
3e 4-Fluoro12.76
Sorafenib (Reference Drug)> 3 μM (variable)

Replacing the C4-anilino linker with a C4-phenoxy (C-O-phenyl) bridge leads to potent and selective c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is a well-validated target in oncology.

Key SAR Insights:

  • The 4-(2-fluorophenoxy) Moiety: A series of 4-(2-fluorophenoxy)quinoline derivatives were designed as c-Met inhibitors. The 2-fluoro substitution on the phenoxy ring is often a key interaction motif.[3]

  • Importance of the Linker: The most significant finding was the profound impact of the linker attached to the quinoline core. A compound featuring a 1H-imidazole-4-carboxamido motif (Compound 16 ) emerged as the most promising, with a c-Met kinase IC50 of just 1.1 nM.[3]

  • High Potency and Selectivity: This lead compound (16 ) not only showed exceptional kinase inhibition but also translated to remarkable cytotoxicity against various cancer cell lines, including HT-29 (colon), MKN-45 (gastric), and A549 (lung), with IC50 values of 0.08, 0.22, and 0.07 μM, respectively. This potency was several-fold greater than the reference drug Foretinib.[3]

SAR_Logic cluster_0 SAR Logic for Anticancer 4-Methylquinolines Scaffold 4-Methylquinoline Core Aromaticity Maintain Full Aromaticity of Quinoline Ring Scaffold->Aromaticity Insight from [1] Lipophilicity Increase Lipophilicity (e.g., C2-Aryl Group) Scaffold->Lipophilicity Insight from [1] C4_Anilino Introduce C4-Anilino Moiety Scaffold->C4_Anilino Strategy from [6] C4_Phenoxy Introduce C4-Phenoxy with Optimal Linker Scaffold->C4_Phenoxy Strategy from [5] Cytotoxicity Increased Cytotoxicity (e.g., HeLa, PC3, HepG2) Aromaticity->Cytotoxicity Membrane Enhanced Cell Membrane Penetration Lipophilicity->Membrane Membrane->Cytotoxicity Kinase Target Tyrosine Kinase Receptors C4_Anilino->Kinase Kinase->Cytotoxicity cMet Potent & Selective c-Met Inhibition C4_Phenoxy->cMet cMet->Cytotoxicity

Caption: Logical flow of SAR insights for developing anticancer quinolines.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are standardized protocols for assays commonly used in the evaluation of these compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the concentration of a 4-methylquinoline derivative that inhibits 50% of cancer cell growth (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h for cell attachment A->B C 3. Treat cells with serially diluted Quinoline Derivatives B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate % Viability and determine IC50 values G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Objective: To determine the concentration of a compound required to inhibit 50% of a specific kinase's activity (e.g., c-Met).

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine a reaction buffer, the purified recombinant kinase (e.g., c-Met), and the specific peptide substrate.

  • Inhibitor Addition: Add the test 4-methylquinoline derivative at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-detecting reagent like ADP-Glo™).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction: Terminate the reaction using a stop solution (e.g., high concentration of EDTA).

  • Detection: Detect the amount of substrate phosphorylation or ADP produced. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (like ADP-Glo™), the amount of remaining ATP and newly formed ADP is measured via a luciferase reaction.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
  • Synthesis and QSAR Study of 4-(6-methylquinolin-3-yl) –Dihydropyrimidines and their Antimicrobial and Antitubercular Activity.
  • Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. [Link]
  • Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. PubMed. [Link]
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]
  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubMed. [Link]
  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors.
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A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of 6-Bromo-4-methylquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its inherent ability to interact with a wide array of biological targets presents a significant challenge: cross-reactivity. This guide provides an in-depth, objective comparison of 6-Bromo-4-methylquinoline's potential for cross-reactivity, offering insights into its likely off-target effects and presenting a framework for robust experimental validation. We will compare its predicted profile with alternative, well-characterized compounds to provide a clear perspective on its utility and limitations in biological research.

The Quinoline Scaffold: A Double-Edged Sword of Promiscuity and Potency

Quinoline-based compounds are well-established as potent inhibitors of protein kinases, a family of enzymes crucial for cellular signaling.[1] The 4-anilinoquinoline motif, in particular, is a known "hinge binder," adept at occupying the ATP-binding pocket of many kinases.[2] This broad inhibitory capacity is a primary source of cross-reactivity. The specific substitutions on the quinoline ring, such as the 6-bromo and 4-methyl groups in our compound of interest, are critical in modulating this activity, influencing both potency and selectivity.[3]

Comparative Analysis: this compound vs. Alternatives

To contextualize the potential cross-reactivity of this compound, we will compare its inferred profile with two compounds representing different ends of the selectivity spectrum: a highly selective probe and a known promiscuous inhibitor.

  • SGC-GAK-1: A highly selective chemical probe for GAK.[2]

  • Staurosporine: A notoriously promiscuous kinase inhibitor, often used as a positive control for broad-spectrum inhibition.

This comparison will be based on a predictive assessment of this compound's likely targets, drawing from data on its structural neighbors.

Table 1: Predicted Kinase Cross-Reactivity Profile

CompoundPrimary Target(s)Predicted Off-TargetsRationale for Cross-Reactivity
This compound GAK, RIPK2 (Predicted)Other members of the kinome (e.g., ABL, c-RAF, NLK)[3]The 6-bromoquinoline scaffold is known to be active against multiple kinases. The 4-methyl group may alter the selectivity profile compared to 4-anilino analogs.
SGC-GAK-1 GAKMinimalDeveloped through extensive optimization to achieve high selectivity for GAK over other kinases.[2]
Staurosporine Broad SpectrumHundreds of kinases across the kinomeBinds to the conserved ATP pocket of most kinases with high affinity.

Experimental Workflows for Assessing Cross-Reactivity

A definitive understanding of a compound's cross-reactivity can only be achieved through rigorous experimental testing. Below are detailed protocols for essential assays to build a selectivity profile for this compound.

Kinase Selectivity Profiling

The most direct way to assess cross-reactivity is to screen the compound against a large panel of purified kinases. Several commercial services offer comprehensive kinome scanning.[5][6]

Diagram 1: Kinase Selectivity Profiling Workflow

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Compound This compound (Stock Solution in DMSO) Serial_Dilution Prepare Serial Dilutions Compound->Serial_Dilution Assay_Plate 384-well Assay Plate Serial_Dilution->Assay_Plate Kinase_Panel Kinase Panel (e.g., 300+ kinases) Kinase_Panel->Assay_Plate ATP ATP ATP->Assay_Plate Substrate Substrate Substrate->Assay_Plate Incubation Incubate at RT Assay_Plate->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Plate_Reader Measure Signal (Luminescence) Detection_Reagent->Plate_Reader Data_Analysis Calculate % Inhibition vs. DMSO Control Plate_Reader->Data_Analysis Selectivity_Profile Generate Selectivity Profile (Kinome Map) Data_Analysis->Selectivity_Profile

Caption: Workflow for a large-panel kinase inhibition assay.

Experimental Protocol: Luminescent-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted for a high-throughput format to assess inhibition across a wide kinase panel.[4]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Setup (in a 384-well plate):

    • Add 2.5 µL of the appropriate kinase buffer to each well.

    • Add 0.5 µL of the test compound dilutions or DMSO (vehicle control) to the respective wells.

    • Add 2 µL of a mixture containing the specific kinase and its substrate (e.g., Myelin Basic Protein for RIPK2) to initiate the reaction.[4]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Cytotoxicity Assays

Cross-reactivity often manifests as cellular toxicity due to the inhibition of essential "housekeeping" kinases or other vital off-targets. Therefore, assessing a compound's effect on cell viability is a crucial secondary screen.

Diagram 2: Cellular Cytotoxicity Assessment Workflow

G Seed_Cells Seed Cells in 96-well Plate (e.g., HeLa, HepG2) Incubate_24h Incubate for 24h (Allow Adherence) Seed_Cells->Incubate_24h Treat_Cells Treat with Serial Dilutions of this compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add Viability Reagent (e.g., MTT, XTT) Incubate_48_72h->Add_Reagent Incubate_2_4h Incubate for 2-4h Add_Reagent->Incubate_2_4h Measure_Absorbance Solubilize Formazan & Measure Absorbance Incubate_2_4h->Measure_Absorbance Calculate_IC50 Calculate Cytotoxicity IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for an MTT-based cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HeLa or a panel of cancer cell lines) in a 96-well plate at an optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 48 to 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Interpreting the Data: Building a Complete Picture

A single IC50 value is insufficient to characterize a compound. The goal is to build a comprehensive profile that balances on-target potency with off-target liabilities.

  • High Potency, High Promiscuity: If this compound shows potent inhibition of its intended target but also inhibits numerous other kinases with similar potency, it should be considered a promiscuous compound. While potentially useful as a broad-spectrum tool, it would be a poor candidate for a selective chemical probe.

  • Window of Selectivity: A desirable outcome is a significant "selectivity window," where the IC50 for the primary target is at least 100-fold lower than for most off-targets.

  • Correlation with Cytotoxicity: If the cytotoxicity IC50 value is close to the on-target IC50, it may indicate that the observed cell death is due to inhibition of the primary target. However, if the cytotoxicity IC50 is much lower than the on-target IC50, it strongly suggests that off-target effects are responsible for the toxicity.[8]

Conclusion

This compound, by virtue of its quinoline scaffold, holds the potential for potent biological activity. However, this potential is intrinsically linked to a high probability of cross-reactivity across the human kinome and potentially other target families. The experimental framework provided in this guide offers a robust, self-validating system for characterizing this cross-reactivity. By systematically performing kinase profiling and cellular cytotoxicity assays and comparing the results to well-defined chemical probes, researchers can make informed decisions about the suitability of this compound for their specific research applications, ensuring both scientific rigor and the accurate interpretation of experimental outcomes.

References

  • Asquith, C. R. M., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI.
  • Asquith, C. R. M., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv.
  • Mittal, A., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry.
  • MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.
  • Lindsley, C. W., et al. (2006). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ghosh, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C.
  • ScheMGuS. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ChemRxiv.
  • PubChem. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information.
  • PubChemLite. (2025). Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (C11H8BrNO3). University of Luxembourg.
  • El-Sayed, M. A. F., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
  • PubChem. (n.d.). 6-Bromo-4-tert-butyl-2-methylquinoline. National Center for Biotechnology Information.
  • Fakhri, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology.

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A Comparative Guide to the Synthesis of 6-Bromo-4-methylquinoline: Reproducibility and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 6-Bromo-4-methylquinoline is a valuable scaffold in medicinal chemistry, and its efficient preparation is a critical first step in the discovery of novel therapeutics.[1] This guide provides an in-depth, comparative analysis of two classical and adaptable methods for the synthesis of this compound: the Combes quinoline synthesis and the Doebner-von Miller reaction. By examining the mechanistic underpinnings, experimental protocols, and potential challenges of each, this document aims to equip researchers with the necessary insights to select and execute the most suitable method for their specific needs.

Introduction to this compound and its Synthetic Challenges

This compound is a halogenated quinoline derivative. The quinoline core is a prevalent motif in a vast array of biologically active compounds, and the presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions. The methyl group at the 4-position can also influence the molecule's steric and electronic properties, impacting its biological activity.

The primary challenge in the synthesis of substituted quinolines lies in controlling regioselectivity and achieving high yields, particularly when dealing with multi-step sequences. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost-effectiveness and scalability of the process. This guide will dissect two prominent named reactions in heterocyclic chemistry to provide a clear comparison for the synthesis of this important intermediate.

Method 1: The Combes Quinoline Synthesis

The Combes quinoline synthesis is a well-established method for the preparation of 2,4-disubstituted quinolines. The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][3] For the synthesis of this compound, this translates to the reaction of 4-bromoaniline with acetylacetone.

Mechanistic Insights

The mechanism of the Combes synthesis proceeds through two main stages.[3] Initially, the aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate. The subsequent and often rate-determining step is the acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), where the enamine cyclizes onto the aromatic ring. A final dehydration step then yields the aromatic quinoline product. The use of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for promoting both the initial condensation and the final cyclization.[2]

Combes_Mechanism reagents 4-Bromoaniline + Acetylacetone enamine Enamine Intermediate reagents->enamine Condensation (-H2O) cyclized Cyclized Intermediate enamine->cyclized Acid-Catalyzed Annulation product This compound cyclized->product Dehydration (-H2O)

Caption: Simplified workflow of the Combes synthesis for this compound.

Experimental Protocol (Adapted from General Procedures)

Materials:

  • 4-Bromoaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) in a minimal amount of ethanol.

  • Addition of Reagents: To the stirred solution, slowly add acetylacetone (1.1 eq).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (or PPA) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Method 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4] To synthesize this compound, 4-bromoaniline would be reacted with crotonaldehyde. This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[4]

Mechanistic Insights

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the initial conjugate (Michael) addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde). The resulting intermediate can then undergo an acid-catalyzed cyclization and subsequent dehydration. A key feature of this reaction is the in-situ formation of an oxidizing agent, often from the reaction of the starting materials, which facilitates the final aromatization to the quinoline ring system. In some variations, an external oxidizing agent is added.[5]

DvM_Mechanism reagents 4-Bromoaniline + Crotonaldehyde michael_adduct Michael Adduct reagents->michael_adduct Michael Addition dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration product This compound dihydroquinoline->product Oxidation

Caption: Simplified workflow of the Doebner-von Miller synthesis.

Experimental Protocol (Adapted from General Procedures)

Materials:

  • 4-Bromoaniline

  • Crotonaldehyde

  • Hydrochloric Acid (HCl) or other suitable acid catalyst

  • An oxidizing agent (e.g., arsenic acid, nitrobenzene - use with extreme caution and appropriate safety measures )

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a fume hood, combine 4-bromoaniline (1.0 eq) and hydrochloric acid in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Crotonaldehyde: Heat the mixture and slowly add crotonaldehyde (2.0 eq) dropwise. The reaction is often vigorous and exothermic, requiring careful control of the addition rate.[6]

  • Oxidation: Introduce the oxidizing agent to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours (typically 4-7 hours).[6] Monitor the reaction by TLC.

  • Work-up: After cooling, make the reaction mixture alkaline with a sodium hydroxide solution.

  • Extraction: Extract the product with toluene.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Comparative Analysis

FeatureCombes SynthesisDoebner-von Miller Reaction
Starting Materials 4-Bromoaniline, Acetylacetone4-Bromoaniline, Crotonaldehyde
Catalyst Strong acid (H₂SO₄, PPA)Acid (e.g., HCl) and an oxidizing agent
Reaction Conditions Generally high temperatures (reflux)Vigorous, exothermic, requires careful control
Regioselectivity Generally good for 2,4-disubstituted quinolinesCan sometimes lead to mixtures of products
Safety Considerations Use of corrosive strong acidsUse of toxic and potentially hazardous oxidizing agents (e.g., arsenic acid, nitrobenzene) and a volatile, lachrymatory aldehyde.
Yield Variable, dependent on substrate and conditionsCan be moderate to good, but optimization is often required
Scalability Generally scalable with appropriate engineering controlsCan be challenging to scale due to the exothermic nature and the handling of hazardous materials

Characterization and Verification

Successful synthesis of this compound should be confirmed by standard analytical techniques. The ¹H NMR spectrum is particularly informative for structural elucidation.

Expected ¹H NMR Data (CDCl₃):

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the quinoline core and a singlet for the methyl group. The exact chemical shifts and coupling constants can be used to confirm the substitution pattern. A reference spectrum is available for comparison.[7]

Conclusion: A Practical Perspective for the Bench Chemist

Both the Combes synthesis and the Doebner-von Miller reaction offer viable pathways to this compound. The choice between them will largely depend on the specific laboratory capabilities, safety considerations, and the desired scale of the synthesis.

  • The Combes synthesis is often favored for its operational simplicity and the use of less hazardous reagents compared to the classical Doebner-von Miller reaction. The starting materials are readily available, and the reaction can be performed with standard laboratory equipment. However, yields can be variable, and optimization of the acid catalyst and reaction temperature may be necessary.

  • The Doebner-von Miller reaction , while a powerful tool for quinoline synthesis, presents more significant safety challenges due to the use of a volatile and irritating aldehyde and potentially toxic oxidizing agents. The reaction itself can be highly exothermic and requires careful monitoring and control. For experienced chemists with the appropriate safety infrastructure, this method can provide good yields.

For most laboratory-scale preparations, the Combes synthesis is likely the more practical and safer starting point for the synthesis of this compound. Its more manageable reaction profile and less hazardous reagents make it a more accessible method for researchers. However, for specific applications where the Doebner-von Miller reaction has been shown to be more efficient, it remains a valuable, albeit more demanding, alternative.

References

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one.
  • ChemicalBook. (n.d.). This compound(41037-28-9) 1H NMR spectrum.
  • (n.d.). Synthesis of 6-Bromoquinoline. Scribd.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • ChemicalBook. (n.d.). 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis.
  • (n.d.). Combes Quinoline Synthesis.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • BenchChem. (2025).
  • (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • BenchChem. (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)
  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • (n.d.). What is the complete procedure for Doebner-von miller reaction ?.
  • BenchChem. (2025).
  • BLD Pharm. (n.d.). 89446-19-5|6-Bromo-4-methylquinolin-2-ol.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoquinolin-4(1H)-one (CAS Number.
  • (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. The responsible management and disposal of laboratory chemicals are paramount, safeguarding both personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-4-methylquinoline, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment is to foster a culture of safety and environmental stewardship, providing value that supports your research from inception to completion.

Hazard Profile and Waste Characterization: The "Why" Behind the Procedure

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is a halogenated aromatic heterocyclic compound. Its hazard profile, derived from Safety Data Sheets (SDS) and related compounds, dictates the stringent disposal requirements.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye damage or irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The presence of a bromine atom on the quinoline ring system is of particular importance. Halogenated organic compounds require specific disposal pathways because their improper treatment, especially through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts like polybrominated dibenzo-p-dioxins (PBDDs), polybrominated dibenzofurans (PBDFs), and hydrogen bromide (HBr) gas.[3][4][5]

Regulatory Classification: Determining Your EPA Hazardous Waste Code

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), chemical waste must be properly classified.[6] For this compound, the classification process is as follows:

  • Listed Waste Evaluation: Check the EPA's P and U lists of discarded commercial chemical products (40 CFR § 261.33).[7][8][9] If unused this compound is being discarded, it must be compared against these lists. While this specific compound is not explicitly listed, it is crucial to verify this against the latest regulations.

  • Characteristic Waste Evaluation: If the waste is not a "listed waste," it must be evaluated for hazardous characteristics (40 CFR § 261.21-261.24).[7]

    • Toxicity: This is the most likely characteristic for this compound waste. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). If contaminants leach at concentrations at or above regulatory limits, the waste is considered toxic.[10]

    • Ignitability, Corrosivity, Reactivity: This compound is a solid and not expected to meet the criteria for these characteristics.[10]

Based on this evaluation, waste containing this compound is categorized as Halogenated Organic Waste . It must never be mixed with non-halogenated waste streams.[11][12]

PropertyValue / ClassificationSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation)[1][2]
Waste Category Halogenated Organic Waste[11][12]
Likely EPA Hazard Code D-series (Toxicity Characteristic) if it fails TCLP; potentially U-listed if a discarded commercial product.[7][10]
Primary Disposal Method High-Temperature Incineration[1][12]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is segregation.[12] Cross-contamination can create dangerous reactions, complicate disposal, and significantly increase costs.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."

  • Rationale: Mixing halogenated and non-halogenated waste streams is a common and costly mistake. Disposal facilities use different processes for these categories. Halogenated waste requires incineration with specialized flue gas scrubbing systems to neutralize acidic gases like HBr formed during combustion.[4][5]

Step 2: Container Management

Proper containerization prevents leaks, spills, and exposure.

  • Action:

    • Use a chemically compatible container in good condition, typically high-density polyethylene (HDPE) or glass, with a tightly sealing screw cap.[12]

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[12]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other constituents. Do not use abbreviations.

      • The approximate percentages of each component.

      • The relevant hazard characteristics (e.g., "Toxic").

    • Keep the container closed at all times except when adding waste.

  • Rationale: Federal and local regulations require clear, accurate labeling for the safe handling and transport of hazardous waste. A closed container prevents the release of vapors and protects against spills.

Step 3: On-Site Accumulation and Storage
  • Action:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

    • The SAA must be under the control of the operator of the process generating the waste.

    • Use secondary containment (e.g., a larger, chemically resistant tub) to capture any potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents.

  • Rationale: SAAs are a provision under RCRA to allow for the safe collection of waste at the point of generation before it is moved to a central storage area. Secondary containment is a crucial safety measure to prevent environmental contamination in case of primary container failure.

Step 4: Final Disposal and Decontamination
  • Action:

    • Primary Disposal Route: The designated disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility.[1] Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

    • Spill Cleanup: In case of a spill, wear appropriate Personal Protective Equipment (PPE). Absorb the material with an inert, dry absorbent like vermiculite or sand. Collect all contaminated materials in your designated halogenated solid waste container.[13]

    • Empty Container Decontamination: Empty containers that held neat this compound must be decontaminated. Triple rinse the container with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste." After triple rinsing, the container can often be disposed of as non-hazardous lab glass or plastic, but first, deface or remove the original label.[8]

  • Rationale: High-temperature incineration (typically >850°C) with sufficient residence time and air supply ensures the complete destruction of the organic molecule. The resulting acid gases (HBr) are then removed from the exhaust by alkaline scrubbers, preventing their release into the atmosphere.[3] Collecting rinsate as hazardous waste is a regulatory requirement, as residual chemical can still pose a threat.

Visualizing the Process: Disposal Decision Workflow

The following diagram illustrates the logical flow for handling and disposing of this compound waste.

DisposalWorkflow Figure 1. Disposal Workflow for this compound A Waste Generation (Unused reagent, contaminated PPE, spill cleanup material) B Step 1: Waste Characterization Is it Halogenated Organic Waste? A->B H Empty Container Decontamination Triple rinse with solvent, collect rinsate as Halogenated Liquid Waste A->H For Empty Containers C Step 2: Segregation Place in dedicated 'Halogenated Organic Solid Waste' container B->C Yes G Consult EHS for proper segregation of non-halogenated waste B->G No D Step 3: Container Management - Use compatible, sealed container - Affix complete Hazardous Waste Label C->D E Step 4: Accumulation Store in designated Satellite Accumulation Area (SAA) with secondary containment D->E F Step 5: Final Disposition Arrange pickup via EHS for High-Temperature Incineration E->F I Dispose of rinsed container as non-hazardous waste (remove label) H->I

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR.
  • Jakob, M., & Blümel, F. (2018). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 134, 455-462.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(2), 171-186.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 Subpart D - Lists of Hazardous Wastes. eCFR.
  • Sakai, S., et al. (2001). Combustion of brominated flame retardants and behavior of its byproducts. Chemosphere, 42(5-7), 519-531.
  • Code of Federal Regulations. (n.d.). 40 CFR §261 - Identification And Listing Of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. Legal Information Institute, Cornell Law School.
  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 105, 307-312.
  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Jakab, E., & Blazsó, M. (2005). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 74(1-2), 366-372.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Washington State University. (n.d.). Standard Operating Procedure: Bromine.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Indian Chemical Council. (2019). Bromine Safety Handbook.
  • University of Alaska Fairbanks. (n.d.). EPA Hazardous Waste Codes.
  • Millersville University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 105, 307-312.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Rutgers University, Environmental Health and Safety. (n.d.). Bromine.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • U.S. Government Publishing Office. (2012). RCRA Hazardous Waste F list.
  • TransChem. (2025, November 14). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Ma, Y., et al. (2017). Brominated flame retardant emissions from the open burning of five plastic wastes and implications for environmental exposure in China. Environmental Pollution, 225, 484-492.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • IPEN. (n.d.). Brominated Flame Retardants in Plastic Products from China, Indonesia, and Russia.
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A Senior Application Scientist's Guide to Handling 6-Bromo-4-methylquinoline: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in drug discovery and chemical synthesis, the safe handling of specialized reagents is paramount. 6-Bromo-4-methylquinoline, a key intermediate in various synthetic pathways, requires meticulous handling due to its specific hazard profile. This guide moves beyond mere compliance, offering a framework of deep operational intelligence. We will explore the causality behind each safety recommendation, empowering you to work not just safely, but with informed confidence.

Foundational Safety: Understanding the Hazard Profile

The cornerstone of any effective safety protocol is a thorough understanding of the substance's intrinsic hazards. This compound is not benign; its risks are well-defined and necessitate a stringent, multi-layered approach to containment and personal protection. Aggregated information from multiple safety data sheets classifies this compound with several key hazards.[1][2][3]

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302DangerHarmful if swallowed.[1][2]
Skin Corrosion/IrritationH315DangerCauses skin irritation.[1][2]
Serious Eye DamageH318DangerCauses serious eye damage.[1][2]
Specific Target Organ ToxicityH335DangerMay cause respiratory irritation.[1][2]

These classifications are the "why" behind every procedural step that follows. The oral toxicity mandates preventing ingestion via hand-to-mouth contact, the skin and eye warnings demand a robust barrier, and the respiratory hazard requires minimizing dust and aerosol generation.

Engineering Controls: The First and Most Critical Barrier

Personal protective equipment (PPE) is the final line of defense, not the first. Before any personal gear is worn, exposure must be minimized through robust engineering controls.

Primary Engineering Control: The Chemical Fume Hood All handling of this compound solid, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[4] This containment device is non-negotiable as it pulls airborne particles and vapors away from the operator's breathing zone, directly mitigating the respiratory irritation hazard.[2][5]

Best Practices:

  • Verify Certification: Always check the fume hood's inspection sticker to ensure it has been certified within the last year.

  • Sash Position: Work with the sash at the lowest practical height to maximize the face velocity and protective barrier.

  • Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the hood to prevent contaminants from escaping.

The Personal Protective Equipment (PPE) Mandate

When engineering controls are properly used, PPE provides a crucial final barrier against residual or accidental exposure. The selection of PPE must directly correspond to the identified hazards of skin irritation, serious eye damage, and potential inhalation.[6]

PPE CategorySpecificationRationale & Best Practices
Respiratory Protection NIOSH-approved N95 dust mask (minimum). For larger quantities or potential for significant aerosolization, a half-mask respirator with P100 (or ABEK for vapors) cartridges is recommended.[5]Rationale: Directly mitigates the risk of respiratory tract irritation from inhaling fine dust particles.[2] Best Practices: Ensure a proper fit test has been conducted for tight-fitting respirators. Inspect the respirator before each use.
Hand Protection Nitrile gloves.Rationale: Provides a chemical barrier to prevent skin contact and subsequent irritation.[2] Best Practices: Inspect gloves for tears or pinholes before use. Use proper removal technique to avoid contaminating skin. Change gloves immediately if contact with the chemical is known or suspected, and dispose of them in the appropriate chemical waste stream.[4]
Eye & Face Protection Chemical safety goggles with side shields. A full-face shield worn over safety goggles is required when there is a risk of splashing or handling larger quantities.[2][4]Rationale: Protects against splashes and airborne dust, which can cause serious, irreversible eye damage.[1] Standard safety glasses are insufficient.
Body Protection A long-sleeved, buttoned laboratory coat.Rationale: Protects skin and personal clothing from contamination.[2][4] Best Practices: Ensure the lab coat is fully buttoned. Remove it before leaving the laboratory to prevent the spread of contamination.
Procedural Integrity: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit/Waste Area) Don1 1. Lab Coat Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Protocol: Weighing and Transferring Solid

This protocol integrates engineering controls and PPE for a common laboratory task.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required PPE in the correct sequence as outlined above.

    • Place an analytical balance, weigh paper or boat, spatula, and a sealable container for the weighed solid inside the fume hood.

    • Have a labeled hazardous waste bag or container ready for contaminated disposables.

  • Execution:

    • Carefully open the primary container of this compound inside the fume hood.

    • Use a clean spatula to transfer a small amount of the solid to the weigh paper. Avoid any pouring action that could create dust.

    • Once the desired mass is obtained, securely close the primary container.

    • Carefully transfer the weighed solid into the designated secondary container.

    • Using the same spatula, gently scrape any residual powder from the weigh paper into the secondary container.

  • Immediate Cleanup:

    • Fold the used weigh paper and dispose of it directly into the designated hazardous chemical waste container.

    • Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the same waste container.

    • Wipe down the surface of the balance and the surrounding work area within the fume hood.

  • Post-Handling:

    • Securely close all containers.

    • Remove PPE following the correct doffing procedure, disposing of gloves and any other contaminated single-use items as hazardous waste.

    • Wash hands thoroughly with soap and water.[2]

Decontamination and Disposal: A Closed-Loop System

Safe handling extends to the final disposition of the chemical and any associated materials. All waste generated from handling this compound must be treated as hazardous.

Decontamination:

  • All non-disposable equipment (glassware, spatulas) should be rinsed with an appropriate solvent in the fume hood. The rinsate must be collected as hazardous liquid waste.

  • Work surfaces should be wiped down with a solvent-dampened towel, which is then disposed of as solid hazardous waste.

Waste Disposal Workflow: All materials that have come into contact with this compound are considered hazardous waste.

Waste_Disposal cluster_waste Waste Segregation at Point of Generation Solid Contaminated Solids (Gloves, Weigh Paper, Wipes) Solid_Container Sealed & Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid Contaminated Liquids (Solvent Rinsate) Liquid_Container Sealed & Labeled Halogenated Liquid Waste Container Liquid->Liquid_Container Excess Excess/Unused Chemical Excess->Solid_Container Disposal Licensed Hazardous Waste Handler Solid_Container->Disposal Dispose per Institutional & Local Regulations [3] Liquid_Container->Disposal Dispose per Institutional & Local Regulations [3]

Caption: Hazardous Waste Disposal Workflow.

Emergency Response Plan

Preparedness is key. In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst-Aid Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

This guide provides a comprehensive operational framework for the safe handling of this compound. By understanding the hazards and rigorously applying these engineering controls, personal protective measures, and procedural steps, researchers can effectively mitigate risk and ensure a safe laboratory environment.

References

  • Benchchem.Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-.
  • PubChem.this compound | C10H8BrN | CID 12475362.
  • Guidechem.this compound (cas 41037-28-9) SDS/MSDS download.
  • Sigma-Aldrich.6-Bromo-2-methylquinoline 97 877-42-9.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • MedchemExpress.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.